Ethyl 2-bromo-5-(trifluoromethyl)benzoate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 2-bromo-5-(trifluoromethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrF3O2/c1-2-16-9(15)7-5-6(10(12,13)14)3-4-8(7)11/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKWXRJTWYAKMFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Ethyl 2-bromo-5-(trifluoromethyl)benzoate CAS number and properties
An In-Depth Technical Guide to Ethyl 2-bromo-5-(trifluoromethyl)benzoate
Introduction: A Key Building Block in Modern Medicinal Chemistry
This compound is a highly functionalized aromatic compound that serves as a critical intermediate in the synthesis of complex organic molecules. Its strategic combination of a reactive bromine atom, a modifiable ethyl ester, and an electron-withdrawing trifluoromethyl group makes it a versatile substrate for researchers in drug discovery and materials science. The incorporation of the trifluoromethyl (-CF3) group is a well-established strategy in medicinal chemistry to enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] This guide provides a comprehensive overview of its properties, reactivity, safety, and applications, designed for scientists and professionals in the field.
Core Chemical Identity and Physicochemical Properties
The fundamental characteristics of this compound are summarized below. These identifiers are crucial for accurate sourcing, cataloging, and regulatory compliance.
| Property | Value | Source |
| CAS Number | 1214336-55-6 | [3][4][5][6] |
| IUPAC Name | This compound | [6] |
| Molecular Formula | C₁₀H₈BrF₃O₂ | [3][6] |
| Molecular Weight | 297.07 g/mol | [3][6] |
| Typical Purity | ≥97% | [3][6] |
| MDL Number | MFCD09999462 | [6] |
The Trifluoromethyl Group: A Pillar of Modern Drug Design
The trifluoromethyl group (-CF3) is not merely a substituent; it is a powerful tool for molecular engineering. Its presence in the para-position to the ester significantly influences the electronic and physical properties of the entire molecule.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group highly resistant to metabolic degradation, particularly oxidation by cytochrome P450 enzymes. This can increase the half-life and bioavailability of a drug candidate.[2]
-
Enhanced Lipophilicity: The -CF3 group is one of the most lipophilic substituents used in drug design.[2] This property can improve a molecule's ability to cross cellular membranes, a critical factor for reaching intracellular targets.[2]
-
Modulation of Acidity/Basicity: As a strong electron-withdrawing group, the -CF3 moiety can significantly alter the pKa of nearby functional groups, which can in turn affect drug-receptor interactions and solubility.
-
Bioisosteric Replacement: The -CF3 group can act as a bioisostere for other groups like chlorine or a methyl group, offering a similar size but with vastly different electronic properties, allowing for the fine-tuning of a compound's pharmacological profile.[2]
Synthesis and Chemical Reactivity
While specific synthesis routes can be proprietary, a general and logical pathway involves the esterification of the parent carboxylic acid. The true value of this compound lies in its predictable and versatile reactivity at multiple sites.
Caption: Generalized synthesis and key reactivity pathways.
The molecule offers three primary sites for chemical modification:
-
The Carbon-Bromine Bond: This is the most versatile handle for building molecular complexity. It readily participates in a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck), allowing for the formation of new carbon-carbon or carbon-heteroatom bonds.
-
The Ethyl Ester Group: The ester can be hydrolyzed back to the carboxylic acid, converted into amides through reaction with amines, or reduced to a primary alcohol. This flexibility allows for late-stage modification of the molecule's polarity and hydrogen-bonding capabilities.
-
The Aromatic Ring: While the ring is electron-deficient due to the substituents, further electrophilic aromatic substitution is possible, though it typically requires harsh conditions.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of this compound is paramount for ensuring personnel safety.
GHS Hazard Information:
| Category | Code | Description |
| Pictogram | GHS07 (Exclamation Mark) | |
| Signal Word | Warning | [6] |
| Hazard Statements | H302 | Harmful if swallowed.[6] |
| H315 | Causes skin irritation.[6] | |
| H319 | Causes serious eye irritation.[6] | |
| H335 | May cause respiratory irritation.[6] | |
| Precautionary Statements | P261 | Avoid breathing dust/fumes/gas/mist/vapors/spray.[6] |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6] |
Standard Handling Protocol
-
Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of dust or vapors.[7]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[7][8]
-
Dispensing: When weighing or transferring the solid, use techniques that minimize dust generation.
-
Spill Response: In case of a small spill, decontaminate the area and collect the material using an inert absorbent. For larger spills, evacuate the area and follow institutional emergency procedures.
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[9]
Application Example: Suzuki Cross-Coupling Workflow
To illustrate its utility, the following section details a standard protocol for a Suzuki cross-coupling reaction, a cornerstone of modern synthetic chemistry, using this building block.
References
- 1. jelsciences.com [jelsciences.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]
- 3. 1214336-55-6 | this compound - Moldb [moldb.com]
- 4. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 5. 1214336-55-6|this compound|BLD Pharm [bldpharm.com]
- 6. 1214336-55-6 | this compound - AiFChem [aifchem.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
An In-depth Technical Guide to Ethyl 2-bromo-5-(trifluoromethyl)benzoate for Researchers and Drug Development Professionals
Introduction: Unveiling a Versatile Building Block in Modern Chemistry
Ethyl 2-bromo-5-(trifluoromethyl)benzoate is a halogenated aromatic ester that has emerged as a significant building block in synthetic organic chemistry, particularly within the realms of pharmaceutical and materials science research. Its strategic substitution pattern, featuring a bromine atom, an ethyl ester, and a trifluoromethyl group, offers a trifecta of reactive sites and modulating properties. The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, enabling the facile introduction of diverse molecular fragments. The trifluoromethyl group, a key pharmacophore, can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound, alongside practical insights into its application in synthetic protocols.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectroscopic characteristics is fundamental to its effective application in research and development.
Core Properties
| Property | Value | Source |
| CAS Number | 1214336-55-6 | [3][4][5] |
| Molecular Formula | C₁₀H₈BrF₃O₂ | [3][5] |
| Molecular Weight | 297.07 g/mol | [3][5] |
| IUPAC Name | This compound | [3] |
| Appearance | Expected to be a liquid or low-melting solid | N/A |
| Boiling Point | No data available | N/A |
| Melting Point | No data available | N/A |
| Solubility | Expected to be soluble in common organic solvents (e.g., THF, DCM, ethyl acetate) and insoluble in water. | N/A |
Spectroscopic Signature
Direct experimental spectra for this compound are not available in the public domain. However, based on the analysis of structurally similar compounds, a predicted spectroscopic profile can be outlined.[6][7][8][9][10][11]
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet around 4.4 ppm and a triplet around 1.4 ppm) and three aromatic protons in the region of 7.5-8.0 ppm with distinct coupling patterns reflecting their positions on the substituted benzene ring.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display signals for the ethyl group carbons, the ester carbonyl carbon (around 164-168 ppm), and the aromatic carbons, including the carbon attached to the trifluoromethyl group which will appear as a quartet due to C-F coupling.
-
¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): A single sharp peak for the -CF₃ group is expected in the ¹⁹F NMR spectrum, likely around -63 ppm.
-
IR (Infrared) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the C=O stretching of the ester group (typically around 1720-1740 cm⁻¹), along with bands corresponding to C-H, C-F, and C-Br stretching, and aromatic C=C vibrations.
-
MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic isotopic pattern for the presence of a bromine atom (M⁺ and M+2 peaks with nearly equal intensity). Fragmentation patterns would likely involve the loss of the ethoxy group (-OCH₂CH₃) and the trifluoromethyl group (-CF₃).
Chemical Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the reactivity of the aryl bromide moiety, which readily participates in various palladium-catalyzed cross-coupling reactions. This allows for the construction of complex molecular architectures.
Key Synthetic Transformations
This compound is an excellent substrate for several cornerstone reactions in modern organic synthesis:
-
Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond between the aryl bromide and an organoboron compound. It is a powerful method for synthesizing biaryl structures, which are prevalent in many pharmaceutical agents.[12][13][14][15]
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction facilitates the formation of a carbon-nitrogen bond between the aryl bromide and an amine. It is a go-to method for the synthesis of arylamines, a common motif in drug candidates.[16][17][18][19][20]
-
Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne to form a carbon-carbon bond, leading to the synthesis of aryl alkynes. These products can serve as versatile intermediates for further transformations.[21][22][23][24][25]
Below is a generalized workflow for these key cross-coupling reactions.
Caption: Generalized workflow for palladium-catalyzed cross-coupling reactions.
Exemplary Protocol: Suzuki-Miyaura Coupling
The following is a representative, step-by-step protocol for a Suzuki-Miyaura coupling reaction using an aryl bromide like this compound. This protocol is based on established procedures for similar substrates.[12][13][14][15]
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 equiv), the desired arylboronic acid or ester (1.1-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equiv), and a base, typically an aqueous solution of sodium carbonate (2 M, 2.0-3.0 equiv).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and ethanol, or dioxane.
-
Reaction Execution: Heat the reaction mixture to a temperature between 80-100 °C and stir vigorously until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired biaryl product.
Caption: Step-by-step workflow for a Suzuki-Miyaura coupling reaction.
Safety and Handling
As with any chemical reagent, proper handling and safety precautions are paramount.
Hazard Identification
This compound is classified with the following hazard statements:
Recommended Precautions
-
Engineering Controls: Work in a well-ventilated fume hood to minimize inhalation of vapors.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.[26][27]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust, fume, gas, mist, vapors, or spray. Wash hands thoroughly after handling.[26][27]
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.
-
Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.
Conclusion
This compound is a valuable and versatile building block for organic synthesis. Its trifunctional nature allows for the strategic and efficient construction of complex molecules with potential applications in drug discovery and materials science. A comprehensive understanding of its chemical reactivity, coupled with stringent adherence to safety protocols, will enable researchers to fully exploit the potential of this important synthetic intermediate.
References
- 1. mdpi.com [mdpi.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1214336-55-6 | this compound - AiFChem [aifchem.com]
- 4. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 5. 1214336-55-6 | this compound - Moldb [moldb.com]
- 6. rsc.org [rsc.org]
- 7. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033967) [hmdb.ca]
- 8. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967) [hmdb.ca]
- 9. 2-Bromoethyl benzoate(939-54-8) 13C NMR spectrum [chemicalbook.com]
- 10. ETHYL 2-FLUOROBENZOATE(443-26-5) 13C NMR spectrum [chemicalbook.com]
- 11. Ethyl 2-methylbenzoate(87-24-1) 1H NMR spectrum [chemicalbook.com]
- 12. benchchem.com [benchchem.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 19. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 21. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. benchchem.com [benchchem.com]
- 26. static.cymitquimica.com [static.cymitquimica.com]
- 27. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Synthesis of Ethyl 2-bromo-5-(trifluoromethyl)benzoate
Introduction: The Significance of a Fluorinated Building Block
Ethyl 2-bromo-5-(trifluoromethyl)benzoate is a key heterocyclic building block in the landscape of modern medicinal chemistry and drug discovery. The strategic incorporation of a trifluoromethyl group (-CF3) can significantly enhance the metabolic stability, lipophilicity, and bioavailability of drug candidates.[1][2] This makes trifluoromethyl-containing synthons, such as the topic of this guide, highly valuable for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of the viable synthetic pathways for this compound, delving into the mechanistic underpinnings and offering detailed experimental protocols for researchers and drug development professionals.
Strategic Synthesis: A Two-Step Approach
The most logical and efficient synthetic route to this compound involves a two-step process. This strategy focuses on first establishing the core 2-bromo-5-(trifluoromethyl)benzoic acid structure, followed by the esterification to yield the final ethyl ester. This approach allows for purification of the intermediate carboxylic acid, ensuring a high-purity final product.
Caption: Overview of the two-step synthesis pathway.
Part 1: Synthesis of 2-Bromo-5-(trifluoromethyl)benzoic Acid via the Sandmeyer Reaction
The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate.[1][3] This reaction is particularly well-suited for the synthesis of 2-bromo-5-(trifluoromethyl)benzoic acid from its corresponding aniline precursor.
Mechanistic Insight
The Sandmeyer reaction proceeds through a free radical mechanism.[4] The key steps involve:
-
Diazotization: The primary aromatic amine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.
-
Single Electron Transfer (SET): A copper(I) salt, such as cuprous bromide (CuBr), catalyzes the reaction by transferring a single electron to the diazonium salt.
-
Radical Formation and Halogenation: The resulting diazonium radical readily loses nitrogen gas to form an aryl radical. This radical then abstracts a bromine atom from a copper(II) bromide species, regenerating the copper(I) catalyst and forming the desired aryl bromide.
Caption: Workflow for the Sandmeyer reaction.
Experimental Protocol: Sandmeyer Reaction
This protocol is adapted from established procedures for the Sandmeyer bromination of aromatic amines.[5]
Materials:
-
2-Amino-5-(trifluoromethyl)benzoic acid
-
Hydrobromic acid (48%)
-
Sodium nitrite (NaNO₂)
-
Cuprous bromide (CuBr)
-
Ice
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Distilled water
Procedure:
-
Diazotization:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-amino-5-(trifluoromethyl)benzoic acid in a solution of hydrobromic acid and water, cooled in an ice bath to 0-5 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for an additional 20-30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of cuprous bromide in hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the cuprous bromide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) should be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for a short period to ensure complete decomposition of the diazonium salt.
-
-
Work-up and Purification:
-
Cool the reaction mixture and extract the product with diethyl ether.
-
Wash the organic layer with water, followed by a saturated sodium bicarbonate solution to remove any unreacted acid.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-bromo-5-(trifluoromethyl)benzoic acid.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
| Parameter | Value/Condition | Rationale |
| Temperature (Diazotization) | 0-5 °C | Diazonium salts are unstable at higher temperatures. |
| Catalyst | Cuprous Bromide (CuBr) | Efficiently catalyzes the single electron transfer step. |
| Acid | Hydrobromic Acid (HBr) | Provides the acidic medium for diazotization and is the source of the bromide nucleophile. |
| Work-up | Extraction and washing | To isolate the product and remove impurities. |
Part 2: Synthesis of this compound via Fischer Esterification
Fischer esterification is a classic and reliable method for the synthesis of esters from carboxylic acids and alcohols in the presence of an acid catalyst.[6][7] This equilibrium-driven reaction is ideal for the conversion of 2-bromo-5-(trifluoromethyl)benzoic acid to its ethyl ester.
Mechanistic Insight
The Fischer esterification mechanism involves several key steps:[6]
-
Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.
-
Nucleophilic Attack: The alcohol (ethanol in this case) acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the attacking alcohol moiety to one of the hydroxyl groups.
-
Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.
-
Deprotonation: The protonated carbonyl of the ester is deprotonated to regenerate the acid catalyst and yield the final ester product.
To drive the equilibrium towards the product side, an excess of the alcohol is typically used, and/or the water formed during the reaction is removed.
Caption: Workflow for the Fischer esterification.
Experimental Protocol: Fischer Esterification
This protocol is based on general procedures for Fischer esterification of benzoic acid derivatives.[7]
Materials:
-
2-Bromo-5-(trifluoromethyl)benzoic acid
-
Ethanol (absolute)
-
Concentrated sulfuric acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve 2-bromo-5-(trifluoromethyl)benzoic acid in an excess of absolute ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Equip the flask with a reflux condenser and heat the mixture to reflux.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting carboxylic acid is consumed.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst and remove any unreacted carboxylic acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The final product can be purified by vacuum distillation or column chromatography on silica gel.
-
| Parameter | Value/Condition | Rationale |
| Alcohol | Ethanol (excess) | Acts as both reactant and solvent; drives the equilibrium towards the product. |
| Catalyst | Concentrated Sulfuric Acid | A strong acid catalyst that protonates the carbonyl group. |
| Temperature | Reflux | Increases the reaction rate. |
| Work-up | Neutralization and washing | Removes acidic components and isolates the ester. |
Conclusion: A Reliable Pathway to a Valuable Synthon
The synthesis of this compound is reliably achieved through a robust two-step sequence involving a Sandmeyer reaction followed by Fischer esterification. This approach offers good yields and high purity of the final product, making it a valuable methodology for researchers in the pharmaceutical and agrochemical industries. The strategic placement of the bromo and trifluoromethyl functionalities on the benzoate scaffold provides a versatile platform for further synthetic transformations, underscoring its importance as a key building block in the development of novel bioactive molecules.
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. byjus.com [byjus.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Fischer Esterification: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 7. studylib.net [studylib.net]
An In-depth Technical Guide to Ethyl 2-bromo-5-(trifluoromethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-bromo-5-(trifluoromethyl)benzoate is a fluorinated aromatic compound that serves as a versatile building block in organic synthesis. Its unique substitution pattern, featuring a bromine atom, a trifluoromethyl group, and an ethyl ester on a benzene ring, makes it a valuable precursor for the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of its molecular structure, key properties, and significance in synthetic applications.
Molecular Structure and Properties
The molecular structure of this compound is characterized by a benzene ring substituted with three different functional groups. The ethyl benzoate moiety provides a site for further chemical transformations, while the bromine atom and the trifluoromethyl group significantly influence the electronic properties and reactivity of the aromatic ring.
The presence of the electron-withdrawing trifluoromethyl group and the bromine atom deactivates the aromatic ring towards electrophilic substitution, while the bromine atom provides a handle for cross-coupling reactions.
Key Properties
| Property | Value | Source |
| CAS Number | 1214336-55-6 | [1][2][3][4] |
| Molecular Formula | C10H8BrF3O2 | [1][2][3] |
| Molecular Weight | 297.07 g/mol | [1][2] |
| IUPAC Name | This compound | [3] |
| Appearance | White to off-white solid | |
| Purity | Typically ≥97% | [1] |
Structural Representation
References
Spectroscopic data (NMR, HPLC, LC-MS) for Ethyl 2-bromo-5-(trifluoromethyl)benzoate
An In-Depth Technical Guide to the Spectroscopic Characterization of Ethyl 2-bromo-5-(trifluoromethyl)benzoate
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the analytical methodologies for the spectroscopic characterization of this compound, a key intermediate in pharmaceutical and agrochemical research. The structural complexity of this molecule necessitates a multi-faceted analytical approach to ensure its identity, purity, and stability. This document outlines detailed protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS), grounded in established scientific principles and practical laboratory experience.
The causality behind each experimental choice is explained to provide researchers, scientists, and drug development professionals with a robust framework for their analytical workflows. This guide is designed to be a self-validating system, where the combination of orthogonal analytical techniques provides a high degree of confidence in the final results.
Molecular Structure and Analytical Overview
This compound (CAS: 1214336-55-6, Molecular Formula: C₁₀H₈BrF₃O₂) is a substituted aromatic compound.[1] Its structure, featuring an ethyl ester, a bromine atom, and a trifluoromethyl group, presents unique analytical challenges and opportunities. The trifluoromethyl group is a strong electron-withdrawing group, significantly influencing the electronic environment of the benzene ring, which is readily observable in NMR spectroscopy. The bromine atom provides a specific isotopic pattern that can be useful in mass spectrometry.
Caption: Chemical Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are indispensable.
¹H NMR Spectroscopy
Principle: ¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The electron-withdrawing trifluoromethyl group and the bromine atom will deshield adjacent protons, shifting their signals downfield.
Predicted ¹H NMR Spectrum:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.15 | s | 1H | Ar-H | This proton is ortho to the electron-withdrawing ester and para to the trifluoromethyl group, leading to significant deshielding. |
| ~7.98 | d | 1H | Ar-H | This proton is ortho to the bromine atom and meta to the ester, resulting in a downfield shift and coupling to the adjacent aromatic proton. |
| ~7.68 | d | 1H | Ar-H | This proton is ortho to the trifluoromethyl group and meta to the bromine, showing a downfield shift and coupling. |
| 4.42 - 4.32 | q | 2H | -OCH₂CH₃ | The methylene protons are adjacent to the ester oxygen and a methyl group, resulting in a quartet. |
| 1.42 - 1.35 | t | 3H | -OCH₂CH₃ | The methyl protons are adjacent to a methylene group, leading to a triplet. |
Note: Predicted chemical shifts are based on analogous compounds and substituent effects. Actual values may vary slightly.[2]
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a standard pulse program for ¹H NMR.
-
Set the spectral width to cover the range of 0-10 ppm.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase and baseline correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ 7.26 ppm).
-
Integrate the signals and determine their multiplicities.
-
¹³C NMR Spectroscopy
Principle: ¹³C NMR provides information about the carbon skeleton of the molecule. The chemical shifts are sensitive to the electronic environment of each carbon atom.
Predicted ¹³C NMR Spectrum:
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~165 | C=O | The carbonyl carbon of the ester is significantly deshielded. |
| ~135 | Ar-C | Aromatic carbon attached to the ester group. |
| ~132 | Ar-CH | Aromatic methine carbons. |
| ~129 | Ar-C (q) | Aromatic carbon attached to the CF₃ group, showing a quartet due to C-F coupling. |
| ~123 | CF₃ (q) | The trifluoromethyl carbon will appear as a quartet due to one-bond C-F coupling. |
| ~122 | Ar-C | Aromatic carbon attached to the bromine atom. |
| ~61 | -OCH₂CH₃ | The methylene carbon of the ethyl group. |
| ~14 | -OCH₂CH₃ | The methyl carbon of the ethyl group. |
Note: Predicted chemical shifts are based on analogous compounds and established substituent increments.[2]
Experimental Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the range of 0-200 ppm.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Process the data similarly to the ¹H NMR spectrum.
-
Calibrate the chemical shift scale using the CDCl₃ solvent peak (δ 77.16 ppm).
-
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. For this compound, a reversed-phase HPLC method is most suitable due to its non-polar nature.
Caption: A typical HPLC experimental workflow.
Experimental Protocol:
-
Instrumentation:
-
Mobile Phase:
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Gradient Elution:
-
0-2 min: 50% B
-
2-10 min: 50% to 95% B
-
10-12 min: 95% B
-
12-12.1 min: 95% to 50% B
-
12.1-15 min: 50% B
-
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Dilute the stock solution with the mobile phase to a working concentration of approximately 100 µg/mL.
-
-
Data Analysis:
-
The retention time of the main peak should be consistent across injections.
-
The purity of the sample can be estimated by the area percentage of the main peak relative to the total area of all peaks.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle: LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry. It is an essential tool for confirming the molecular weight of the target compound and for identifying any impurities.
Experimental Protocol:
-
Instrumentation:
-
An LC-MS system consisting of an HPLC coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).
-
-
LC Conditions:
-
Use the same HPLC method as described above. The use of a volatile buffer like formic acid is crucial for MS compatibility.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is recommended as the ester group can be protonated.
-
Mass Range: Scan a mass range that includes the expected molecular weight of the compound (m/z 300.97 for [M+H]⁺).
-
Source Parameters: Optimize the capillary voltage, cone voltage, and desolvation gas flow to achieve maximum signal intensity for the analyte.
-
-
Data Analysis:
-
Extract the ion chromatogram for the expected m/z of the protonated molecule.
-
The mass spectrum should show a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).
-
Expected Mass Spectrum Data:
| Ion | Calculated m/z |
| [M+H]⁺ (with ⁷⁹Br) | 300.97 |
| [M+H]⁺ (with ⁸¹Br) | 302.97 |
| [M+Na]⁺ (with ⁷⁹Br) | 322.95 |
| [M+Na]⁺ (with ⁸¹Br) | 324.95 |
Conclusion
The combination of NMR, HPLC, and LC-MS provides a comprehensive analytical toolkit for the characterization of this compound. NMR spectroscopy confirms the chemical structure, HPLC provides information on purity, and LC-MS confirms the molecular weight and isotopic distribution. The methodologies outlined in this guide are based on established principles and can be adapted to specific laboratory instrumentation and requirements. By understanding the rationale behind each experimental choice, researchers can confidently develop and validate robust analytical methods for this and other related compounds.
References
A Comprehensive Technical Guide to the Safe Handling of Ethyl 2-bromo-5-(trifluoromethyl)benzoate for Research and Development
This guide provides an in-depth overview of the critical safety protocols, handling procedures, and material safety data for Ethyl 2-bromo-5-(trifluoromethyl)benzoate (CAS No. 1214336-55-6). Designed for researchers, chemists, and professionals in drug development, this document synthesizes technical data with practical, field-proven insights to ensure safe and effective laboratory operations.
Compound Profile and Hazard Identification
This compound is a fluorinated building block integral to the synthesis of complex organic molecules in pharmaceutical and materials science research.[1][2][3] Its molecular structure, featuring a halogenated and trifluoromethylated aromatic ring, imparts unique reactivity but also necessitates stringent safety measures.
GHS Classification and Hazard Summary
The Globally Harmonized System (GHS) provides a standardized framework for understanding the hazards associated with this compound. The primary hazards are summarized below.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral (Category 4) |
| Warning | H302: Harmful if swallowed.[1][4][5] |
| Skin Corrosion/Irritation (Category 2) | GHS07 | Warning | H315: Causes skin irritation.[1][4][6] |
| Serious Eye Damage/Eye Irritation (Category 2A) | GHS07 | Warning | H319: Causes serious eye irritation.[1][4][6] |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | GHS07 | Warning | H335: May cause respiratory irritation.[1][4][6] |
The GHS07 pictogram, an exclamation mark, is used to denote these hazards, indicating that while the substance is hazardous, it is not severely toxic, corrosive, or flammable under standard classifications.[2]
Causality of Hazards: A Mechanistic Perspective
Understanding why this compound is hazardous is key to fostering a culture of safety. The trifluoromethyl group and the bromine atom significantly influence the molecule's electronic properties, enhancing its reactivity and biological interaction potential.
-
Respiratory and Skin Irritation: As a volatile organic compound, its vapors can irritate the mucous membranes of the respiratory tract.[6] Upon skin contact, the compound can defat the skin, leading to irritation, redness, and dryness.[6]
-
Eye Irritation: The compound is a potent eye irritant, capable of causing significant discomfort and potential damage upon direct contact.[4]
-
Ingestion Toxicity: While not classified as acutely toxic, ingestion can lead to gastrointestinal irritation and systemic effects.[5]
Field-Proven Handling and Storage Protocols
Adherence to rigorous handling and storage protocols is non-negotiable. These procedures are designed as a self-validating system to minimize exposure and maintain compound integrity.
Engineering Controls: The First Line of Defense
All operations involving this compound, from weighing to reaction quenching, must be conducted within a certified chemical fume hood.[5] The fume hood provides critical ventilation to prevent the accumulation of harmful vapors in the laboratory workspace. Ensure that the sash is kept at the lowest practical height.
Personal Protective Equipment (PPE)
A comprehensive PPE regimen is mandatory. The following diagram outlines the correct donning sequence to ensure maximum protection.
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Always inspect gloves for tears or punctures before use. Dispose of contaminated gloves in accordance with institutional guidelines.[5]
-
Eye Protection: Chemical safety goggles are mandatory.[7] A face shield should be worn over goggles when there is a significant risk of splashing.[8]
-
Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required.[5]
Safe Storage
Store this compound in a tightly sealed, properly labeled container.[4] The storage area should be cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3]
Emergency Procedures: A Validating System of Response
Rapid and correct response to an emergency is critical. The following protocols are designed to mitigate harm in the event of an exposure or spill.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Immediately move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6][9] |
| Skin Contact | Remove contaminated clothing. Immediately flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[4][8] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][7][8] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6][8] |
Spill Response Protocol
The appropriate response to a spill is dictated by its size and location.
For small spills within a fume hood, use an inert absorbent material like vermiculite or sand to contain the spill.[4] The absorbed material should be collected into a sealed, labeled container for hazardous waste disposal. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EH&S) office immediately.[10]
Fire and Reactivity Data
Firefighting Measures
While not classified as flammable, this compound is combustible. In the event of a fire, use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.[4] Firefighters should wear self-contained breathing apparatus (SCBA) to protect against hazardous decomposition products.
Reactivity and Decomposition
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[3]
-
Hazardous Decomposition Products: Thermal decomposition can produce toxic and corrosive gases, including carbon monoxide, carbon dioxide, hydrogen bromide, and hydrogen fluoride.[11][12] The formation of these products underscores the importance of avoiding high temperatures and using appropriate fire-extinguishing media.
Disposal Considerations
Proper disposal is a critical final step in the chemical lifecycle. As a halogenated organic compound, this material requires special handling.
-
Waste Segregation: Never dispose of this compound down the drain.[13] It must be collected in a designated "Halogenated Organic Waste" container.[10][13][14][15]
-
Containerization: Use a compatible, properly labeled, and sealed container for waste collection.[14]
-
Institutional Protocols: Follow all local, state, and federal regulations, as well as your institution's specific EH&S guidelines for hazardous waste disposal.[4][13] The final disposal method is typically incineration by a licensed facility.[13]
Illustrative Experimental Protocol: Suzuki Coupling Reaction
The following is a generalized, step-by-step protocol for a common reaction type where a compound like this compound might be used. This is for illustrative purposes only. Always develop a detailed, risk-assessed protocol for your specific experiment.
-
Reaction Setup (in Fume Hood):
-
Add this compound, a suitable boronic acid, and a palladium catalyst to an oven-dried flask equipped with a magnetic stir bar.
-
Seal the flask with a septum.
-
Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes. This is crucial as palladium catalysts are often air-sensitive.
-
-
Solvent and Reagent Addition:
-
Using a syringe, add the degassed solvent (e.g., dioxane, toluene) to the flask.
-
Add a degassed aqueous base solution (e.g., sodium carbonate) via syringe. The base is necessary to activate the boronic acid for transmetalation.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature using a heating mantle with a temperature controller.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
-
Workup and Quenching:
-
Cool the reaction to room temperature.
-
Carefully quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification and Waste Disposal:
-
Purify the crude product, typically by column chromatography.
-
Collect all aqueous and organic waste streams in appropriately labeled halogenated and non-halogenated waste containers for proper disposal.
-
References
- 1. 1214336-55-6 | this compound - AiFChem [aifchem.com]
- 2. 1214336-55-6 | this compound - Moldb [moldb.com]
- 3. 1214336-55-6|this compound|BLD Pharm [bldpharm.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. angenechemical.com [angenechemical.com]
- 6. aksci.com [aksci.com]
- 7. carlroth.com [carlroth.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. Research Portal [researchportal.murdoch.edu.au]
- 12. researchers.cdu.edu.au [researchers.cdu.edu.au]
- 13. documents.uow.edu.au [documents.uow.edu.au]
- 14. rtong.people.ust.hk [rtong.people.ust.hk]
- 15. Making sure you're not a bot! [oc-praktikum.de]
Commercial suppliers and purchasing of Ethyl 2-bromo-5-(trifluoromethyl)benzoate
An In-Depth Technical Guide to the Procurement and Application of Ethyl 2-bromo-5-(trifluoromethyl)benzoate for Researchers and Drug Development Professionals
Introduction
This compound is a key building block in the synthesis of a variety of pharmacologically active molecules and agrochemicals. Its unique substitution pattern, featuring a bromine atom ortho to the ester and a trifluoromethyl group meta to the ester, provides multiple reaction sites for further chemical transformations. This guide offers a comprehensive overview of the synthesis, purification, characterization, and safe handling of this important chemical intermediate, as well as a practical guide to its commercial procurement.
Synthesis of this compound
The most common and practical laboratory-scale synthesis of this compound is achieved through the Fischer esterification of 2-bromo-5-(trifluoromethyl)benzoic acid with ethanol in the presence of an acid catalyst. The precursor, 2-bromo-5-(trifluoromethyl)benzoic acid, can be synthesized from commercially available starting materials such as 3-(trifluoromethyl)aniline.
Proposed Synthetic Workflow
A Technical Guide to the Synthesis and Discovery of Trifluoromethylated Benzoates
Executive Summary: The incorporation of the trifluoromethyl (–CF₃) group into organic molecules is a cornerstone of modern medicinal chemistry and materials science.[1] Its unique electronic properties, metabolic stability, and ability to modulate lipophilicity have made it a privileged functional group in a multitude of FDA-approved drugs.[2][3] Among the various scaffolds, trifluoromethylated benzoates and their derivatives serve as critical intermediates and structural motifs in pharmaceuticals and advanced materials.[4] This guide provides a comprehensive literature review on the discovery and synthesis of these vital compounds, intended for researchers, chemists, and professionals in drug development. We will explore the historical context of trifluoromethylation, delve into the core synthetic methodologies—nucleophilic, electrophilic, and radical pathways—and provide detailed, field-proven protocols. By explaining the causality behind experimental choices and grounding all claims in authoritative sources, this document aims to be an essential resource for understanding and applying the chemistry of trifluoromethylated aromatics.
Chapter 1: The Trifluoromethyl Group: A Paradigm Shift in Molecular Design
The trifluoromethyl group is one of the most impactful substituents in contemporary drug design.[2] Its introduction into a molecule can profoundly alter its physicochemical and biological properties.[1] Unlike a methyl group, the –CF₃ group is strongly electron-withdrawing, highly lipophilic (Hansch π value of +0.88), and a poor hydrogen bond acceptor.[2] These characteristics lead to significant, often beneficial, changes:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the –CF₃ group highly resistant to metabolic oxidation by cytochrome P450 enzymes. This often increases a drug's half-life and bioavailability.[2]
-
Binding Affinity: The electron-withdrawing nature of the –CF₃ group can alter the pKa of nearby functionalities, influencing binding interactions with protein targets. Its steric bulk can also promote favorable conformations for receptor binding.[1]
-
Membrane Permeability: Increased lipophilicity can enhance the ability of a molecule to cross cellular membranes, a critical factor for oral bioavailability.[2]
The trifluoromethylated benzoate core, in particular, is a versatile building block, appearing in compounds developed as liver X receptor agonists and other therapeutic agents.[4][5] Its prevalence underscores the need for robust and varied synthetic methods to access this important chemical space.
Chapter 2: A Historical Overview: From Curiosity to Industrial Staple
The journey of trifluoromethylated aromatics began long before their common use in pharmaceuticals.
-
1892: The first synthesis of a foundational precursor, benzotrifluoride, was reported by Frédéric Swarts, who demonstrated the reaction between benzotrichloride and antimony fluoride (SbF₃).[6]
-
1927: F. Lehmann published the first investigations into the biological activity of trifluoromethyl-containing compounds, planting the seeds for future medicinal chemistry explorations.[3][6]
-
1930s: Industrial chemical giants IG Farben and Kinetic Chemicals independently refined the Swarts reaction, replacing the expensive and toxic antimony fluoride with hydrogen fluoride (HF), paving the way for the large-scale, cost-effective production of benzotrifluorides.[6]
-
1984: A major breakthrough in reagent chemistry came from Yagupolskii and co-workers, who developed the first "shelf-stable" electrophilic trifluoromethylating agent, a diaryl(trifluoromethyl)sulfonium salt, opening the door for more controlled and less harsh trifluoromethylation reactions.[7]
This evolution from brutal, industrial processes to sophisticated, selective reagents reflects the growing importance of the –CF₃ group and the ingenuity of organic chemists in taming its reactivity.
Chapter 3: Foundational Synthetic Strategies: An Overview
The synthesis of trifluoromethylated benzoates and related aromatics can be broadly categorized into three mechanistic approaches: nucleophilic, electrophilic, and radical trifluoromethylation. Each pathway relies on a different reactive nature of the trifluoromethyl source and offers unique advantages in terms of substrate scope, functional group tolerance, and reaction conditions.
Caption: Core strategies for introducing a trifluoromethyl group.
Chapter 4: Nucleophilic Trifluoromethylation: Harnessing the CF₃⁻ Anion
Nucleophilic methods utilize a trifluoromethyl group with a formal negative charge (CF₃⁻) and are among the most established strategies. These reactions typically involve the reaction of an aryl halide or a related electrophile with a nucleophilic CF₃⁻ source.
The Ruppert-Prakash Reagent (TMSCF₃)
Trifluoromethyltrimethylsilane (CF₃SiMe₃), known as the Ruppert-Prakash reagent, is arguably the most common and versatile nucleophilic CF₃ source.[8] Its popularity stems from its stability, commercial availability, and broad utility. The reaction is typically initiated by a fluoride source (e.g., CsF, TBAF) that activates the silicon center, releasing the trifluoromethyl anion.
A recent, highly efficient method demonstrates the conversion of benzoic acids into valuable aryl trifluoromethyl ketones, which are closely related to benzoates and serve as key synthetic intermediates.[9][10][11] This transformation proceeds via an in situ activation of the carboxylic acid to a mixed anhydride, followed by nucleophilic attack of the TMSCF₃-derived anion.[9]
-
Preparation: Add the desired benzoic acid (0.2 mmol, 1.0 equiv.), 4-DMAP (0.5 mmol, 2.5 equiv.), and CsF (0.5 mmol, 2.5 equiv.) to an oven-dried 25 mL Schlenk tube.
-
Inert Atmosphere: Seal the tube and purge with dry nitrogen gas.
-
Reagent Addition: Under the nitrogen atmosphere, add anisole (2 mL), trifluoroacetic anhydride (TFAA, 0.4 mmol, 2.0 equiv.), and TMSCF₃ (0.6 mmol, 3.0 equiv.) via syringe.
-
Reaction: Seal the tube tightly and place it in a preheated oil bath at 120 °C. Stir for 15 hours.
-
Workup: Cool the reaction to room temperature. Quench with water (10 mL) and extract the aqueous phase with ethyl acetate (3 x 5 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography.
Caption: Experimental workflow for ketone synthesis from benzoic acid.
Fluoroform (HCF₃): The Economical Choice
Fluoroform (trifluoromethane, HCF₃) is an inexpensive industrial byproduct, making it an attractive CF₃ source.[12] However, its use is complicated by the instability of the free CF₃⁻ anion, which readily decomposes to difluorocarbene (:CF₂) and fluoride ion.[12] To overcome this, reactions are often run in solvents like DMF, which can trap the anion as a more stable hemiaminaloate adduct.[12][13]
| Method | CF₃ Source | Typical Activator/Catalyst | Temperature | Advantages | Limitations |
| Ruppert-Prakash | CF₃SiMe₃ | Fluoride source (CsF, TBAF) | Room Temp to 120 °C | High efficiency, broad scope, stable reagent.[8][9] | Reagent cost, silicon byproduct. |
| Fluoroform | HCF₃ | Strong base (KHMDS, t-BuOK) | -40 °C to Room Temp | Very low cost, atom economical.[12] | CF₃⁻ instability, requires careful control.[12] |
Table 1. Comparison of Common Nucleophilic Trifluoromethylation Methods.
Chapter 5: Electrophilic Trifluoromethylation: The CF₃⁺ Approach
Electrophilic methods employ reagents that deliver a trifluoromethyl group with a formal positive charge (CF₃⁺), making them ideal for reacting with electron-rich arenes and other nucleophiles. The development of stable, easy-to-handle electrophilic reagents was a major advance in the field.[7][14]
Key reagents include:
-
Yagupolskii Reagents: Diarylsulfonium salts, the first of their kind.[7]
-
Umemoto Reagents: (Trifluoromethyl)dibenzoheterocyclic salts with tunable reactivity.[14][15]
-
Togni Reagents: Hypervalent iodine compounds that are now widely used due to their high stability and reactivity.[14][16][17]
These reagents allow for the direct trifluoromethylation of arenes and heteroarenes, often under mild conditions. Additives like acids or metal catalysts can be used to promote the reaction with less reactive substrates.[17]
Chapter 6: Radical Pathways and Photoredox Catalysis: A Modern Revolution
Radical trifluoromethylation represents a modern frontier, offering pathways that are often complementary to ionic methods.[18] The most significant development in this area is the use of visible-light photoredox catalysis, which provides a mild and efficient way to generate the trifluoromethyl radical (•CF₃).[19]
This strategy has enabled the direct C–H trifluoromethylation of unactivated arenes and heteroarenes, a transformation that is extremely difficult to achieve via other means.[18][19] The process obviates the need for pre-functionalized starting materials (like aryl halides), making it highly valuable for late-stage functionalization in drug discovery.[18]
Caption: Simplified photoredox cycle for radical C-H trifluoromethylation.
Chapter 7: Metal-Catalyzed Cross-Coupling Routes
Copper-catalyzed cross-coupling is a classical and powerful method for forming C–CF₃ bonds, particularly from aryl halides.[16][20] The first copper-promoted perfluoroalkylation of aromatic halides was reported in a 1968 patent, and the field has evolved significantly since.[15]
The general mechanism involves a copper(I) species, often written as "[LₙCu-CF₃]", which reacts with an aryl halide.[20] Aryl iodides are the most reactive substrates, followed by bromides.[21] The choice of CF₃ source, copper salt, ligand, and solvent are all critical for achieving high yields. DFT calculations have provided deep mechanistic insight, suggesting that a ligandless [CuCF₃] species can be the active catalyst.[21][22]
-
Setup: In a glovebox, charge a vial with CuI (1.5 equiv.), the aryl iodide (1.0 equiv.), and a suitable trifluoromethyl source (e.g., CF₃CO₂Na, 2.0 equiv.).
-
Solvent: Add anhydrous DMF as the solvent.
-
Reaction: Seal the vial and heat the mixture at a specified temperature (e.g., 90-120 °C) for several hours until the starting material is consumed (monitored by GC or TLC).
-
Workup: After cooling, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium hydroxide to remove copper salts, followed by a brine wash.
-
Purification: Dry the organic layer, concentrate, and purify by chromatography to isolate the trifluoromethylated arene.
| Metal | Common Substrate | CF₃ Source | Key Advantage |
| Copper | Aryl Iodides/Bromides | CF₃SiMe₃, CF₃CO₂Na, FSO₂CF₂CO₂Me | Robust, well-established, cost-effective.[16][21] |
| Palladium | Aryl Halides/Boronic Acids | Umemoto's or Togni's Reagents | High functional group tolerance.[14][18] |
Table 2. Comparison of Common Metal-Catalyzed Trifluoromethylation Methods.
Chapter 8: Conclusion and Future Outlook
The synthesis of trifluoromethylated benzoates has evolved from high-temperature industrial processes to a sophisticated toolkit of nucleophilic, electrophilic, and radical methods. The development of shelf-stable reagents like Togni's and the advent of photoredox catalysis have revolutionized the field, enabling milder conditions and unprecedented late-stage functionalization.
Future research will likely focus on:
-
Asymmetric Trifluoromethylation: Developing catalytic enantioselective methods to install chiral trifluoromethylated centers.[6]
-
Flow Chemistry: Adapting photoredox and other catalytic methods to continuous flow reactors for improved safety, scalability, and efficiency.[23]
-
Novel Reagents: Designing new trifluoromethylation reagents from more sustainable and environmentally benign sources.[13]
The continuous innovation in this field ensures that chemists will have increasingly powerful tools to synthesize the next generation of pharmaceuticals and advanced materials built upon the trifluoromethylated benzoate scaffold.
References
- 1. jelsciences.com [jelsciences.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. nbinno.com [nbinno.com]
- 5. Discovery and structure-guided optimization of tert-butyl 6-(phenoxymethyl)-3-(trifluoromethyl)benzoates as liver X receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 7. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]
- 13. New Stable Reagents for the Nucleophilic Trifluoromethylation. 1. Trifluoromethylation of Carbonyl Compounds with N-Formylmorpholine Derivatives [organic-chemistry.org]
- 14. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BJOC - Progress in copper-catalyzed trifluoromethylation [beilstein-journals.org]
- 16. Progress in copper-catalyzed trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. macmillan.princeton.edu [macmillan.princeton.edu]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Rapid trifluoromethylation and perfluoroalkylation of five-membered heterocycles by photoredox catalysis in continuous flow - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility Characteristics of Ethyl 2-bromo-5-(trifluoromethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the solubility characteristics of Ethyl 2-bromo-5-(trifluoromethyl)benzoate, a compound of interest in medicinal chemistry and organic synthesis. The document is structured to provide not only theoretical insights into its solubility based on its molecular structure but also practical, step-by-step protocols for its empirical determination.
Introduction: The Critical Role of Solubility in Drug Discovery
Solubility is a pivotal physicochemical property in the realm of drug discovery and development. It dictates the bioavailability of a compound, influences its formulation, and ultimately impacts its therapeutic efficacy. This compound, with its halogenated and ester functional groups, presents a unique case for solubility analysis. Understanding its behavior in various solvent systems is paramount for its application in synthetic protocols and its potential development as a pharmaceutical intermediate. This guide will delve into the predictive assessment and experimental determination of this compound's solubility profile.
Molecular Structure and Predicted Solubility
The solubility of an organic compound is primarily governed by the principle of "like dissolves like."[1] This adage is rooted in the polarity of both the solute and the solvent. The molecular structure of this compound features both hydrophobic and polar characteristics.
-
Hydrophobic Moieties : The benzene ring, the ethyl group, and the trifluoromethyl group contribute to the molecule's nonpolar nature. The trifluoromethyl group, in particular, is known to increase lipophilicity.
-
Polar Moieties : The ester functional group (-COO-) and the bromine atom introduce polarity through dipole-dipole interactions.
Given this structure, it is predicted that this compound will exhibit poor solubility in aqueous solutions and good solubility in common organic solvents. This is analogous to the known solubility of Ethyl benzoate, which is slightly soluble in water but highly soluble in organic solvents like alcohols, ethers, and esters.[2]
Qualitative Solubility Classification: An Experimental Approach
A systematic approach to understanding the solubility of a novel compound is to perform qualitative solubility tests. These tests categorize the compound based on its solubility in a range of solvents with varying polarities and pH.[3][4] This provides initial insights into the compound's functional groups and overall polarity.[5][6]
Experimental Protocol for Qualitative Solubility Testing
This protocol outlines a series of sequential tests to classify this compound.
Materials:
-
This compound
-
Small test tubes
-
Vortex mixer
-
Spatula
-
Solvents: Deionized water, 5% NaOH (aq), 5% NaHCO₃ (aq), 5% HCl (aq), concentrated H₂SO₄, Diethyl ether.
Procedure:
-
Water Solubility:
-
Add approximately 20 mg of this compound to a test tube.
-
Add 1 mL of deionized water.
-
Vortex the mixture for 30 seconds.
-
Observe for dissolution. If the compound dissolves, it is water-soluble. Based on its structure, it is expected to be insoluble.
-
-
Solubility in Diethyl Ether:
-
If insoluble in water, add approximately 20 mg of the compound to a clean test tube.
-
Add 1 mL of diethyl ether.
-
Vortex and observe. It is predicted to be soluble.
-
-
Acid-Base Reactivity and Solubility:
-
If the compound is insoluble in water, its acidic or basic properties can be probed using aqueous solutions of base and acid.
-
5% NaOH: Add 20 mg of the compound to 1 mL of 5% NaOH. Vortex and observe. The ester group could potentially hydrolyze under strong basic conditions, especially with heating, but immediate dissolution at room temperature is unlikely.
-
5% NaHCO₃: Add 20 mg of the compound to 1 mL of 5% NaHCO₃. Vortex and observe. This is a weaker base and is not expected to react with the ester.
-
5% HCl: Add 20 mg of the compound to 1 mL of 5% HCl. Vortex and observe. No reaction is expected.
-
-
Solubility in Concentrated Sulfuric Acid:
-
This is a test for compounds that are neutral and insoluble in the previous solvents.
-
Carefully add 20 mg of the compound to 1 mL of cold, concentrated H₂SO₄.
-
Observe for any color change or dissolution, which would indicate the presence of a functional group that can be protonated by the strong acid, such as the ester oxygen.
-
Predicted Qualitative Solubility Profile
The expected results from these tests are summarized in the table below.
| Solvent | Predicted Solubility | Rationale |
| Water | Insoluble | The large hydrophobic aromatic ring and trifluoromethyl group dominate the molecule's character. |
| Diethyl Ether | Soluble | A nonpolar organic solvent that will readily dissolve the compound based on the "like dissolves like" principle. |
| 5% NaOH | Insoluble | The ester is unlikely to ionize. Prolonged exposure or heat may lead to hydrolysis. |
| 5% NaHCO₃ | Insoluble | A weak base that will not react with the neutral ester functional group. |
| 5% HCl | Insoluble | The compound lacks a basic functional group to be protonated. |
| Conc. H₂SO₄ | Soluble | The lone pairs on the oxygen atoms of the ester can be protonated by the strong acid. |
Visualization of the Qualitative Solubility Workflow
Caption: A workflow diagram for the qualitative solubility analysis of an organic compound.
Quantitative Solubility Determination
For applications in drug development and process chemistry, a quantitative measure of solubility is essential. The shake-flask method followed by a suitable analytical technique is a widely accepted approach.
Experimental Protocol for Quantitative Solubility (Shake-Flask Method)
Objective: To determine the solubility of this compound in a specific solvent (e.g., a buffer solution relevant to physiological conditions or an organic solvent for reaction optimization).
Materials:
-
This compound
-
Selected solvent (e.g., Phosphate Buffered Saline pH 7.4, Ethanol, Acetonitrile)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the solvent in a scintillation vial. The excess solid should be clearly visible.
-
Seal the vial to prevent solvent evaporation.
-
Place the vial on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
-
Sample Preparation for Analysis:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Centrifuge the vials to ensure complete sedimentation of the undissolved solid.
-
Carefully withdraw a known volume of the supernatant without disturbing the solid.
-
-
Analysis by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Inject the standards into the HPLC system to generate a calibration curve (Peak Area vs. Concentration).
-
Dilute the supernatant sample with the solvent to a concentration that falls within the range of the calibration curve.
-
Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.
-
Back-calculate the original concentration in the saturated solution, accounting for the dilution factor. This concentration represents the solubility of the compound.
-
Visualization of the Quantitative Solubility Workflow
Caption: A workflow for quantitative solubility determination using the shake-flask method and HPLC analysis.
Safety and Handling
Conclusion
The solubility of this compound is a critical parameter for its successful application in research and development. Based on its chemical structure, it is predicted to be poorly soluble in water and readily soluble in organic solvents. This guide has provided a comprehensive framework for both the qualitative classification and quantitative determination of its solubility. The detailed experimental protocols and workflows serve as a practical resource for scientists to empirically validate these predictions and obtain reliable solubility data, which is indispensable for informed decision-making in synthetic chemistry and drug discovery pipelines.
References
- 1. chem.ws [chem.ws]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. scribd.com [scribd.com]
- 5. youtube.com [youtube.com]
- 6. quora.com [quora.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. fishersci.com [fishersci.com]
Methodological & Application
Application Note & Protocol: High-Efficiency Suzuki-Miyaura Coupling of Ethyl 2-bromo-5-(trifluoromethyl)benzoate
Introduction: The Significance of Fluorinated Biaryl Scaffolds
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its reliability in constructing carbon-carbon bonds.[1][2] This palladium-catalyzed reaction is particularly vital in the fields of drug discovery and materials science for synthesizing substituted biaryl compounds.[3]
This application note focuses on a specific, yet highly valuable, substrate: Ethyl 2-bromo-5-(trifluoromethyl)benzoate . This building block is of significant interest due to the presence of two key features on the aromatic ring:
-
An electron-withdrawing trifluoromethyl (-CF3) group , which can enhance the biological activity and metabolic stability of pharmaceutical compounds.
-
An ester functional group , which serves as a versatile handle for further synthetic transformations, such as amide bond formation.
The electronic properties of this substrate—specifically, the electron-deficient nature of the aryl bromide—make it a reactive partner in the Suzuki coupling.[4][5] This guide provides a deep dive into the reaction mechanism, a robust and optimized protocol for its use, and insights into achieving high-yield synthesis of novel biaryl compounds.
The Catalytic Cycle: A Mechanistic Rationale
A thorough understanding of the Suzuki-Miyaura catalytic cycle is paramount for troubleshooting and optimizing reaction conditions. The process is generally accepted to proceed through three fundamental steps involving a palladium catalyst.[6][7]
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-bromine bond of the this compound. This is often the rate-limiting step and results in a Pd(II) intermediate.[6][7]
-
Transmetalation: Before the organoboron reagent (e.g., an arylboronic acid) can transfer its organic group to the palladium center, it must be activated by a base.[8][9] The base forms a more nucleophilic boronate species, which then exchanges its organic moiety with the bromide on the Pd(II) complex.[8][10] The choice of base is critical and can dramatically influence reaction rates and yields.[10][11]
-
Reductive Elimination: In the final step, the two organic groups on the palladium center couple and are eliminated from the metal, forming the desired C-C bond of the biaryl product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the cycle.[6][7][8]
Scientist's Note on Substrate Reactivity: The presence of the electron-withdrawing trifluoromethyl group on the aryl bromide substrate can accelerate the initial oxidative addition step, making this compound a particularly good substrate for this reaction.[4][5]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol
This protocol is a robust starting point for coupling this compound with a variety of arylboronic acids.
Materials & Reagents:
-
This compound (1.0 equiv.)
-
Arylboronic Acid (1.2 - 1.5 equiv.)
-
Palladium Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) or Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) (1-3 mol%)
-
Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 equiv.)
-
Solvent: 1,4-Dioxane and Water (4:1 v/v) or Toluene
-
Round-bottom flask or microwave vial
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (e.g., 1.0 mmol, 298 mg), the selected arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol, 276 mg).[12]
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.[12]
-
Solvent Addition: Add the degassed solvent mixture (e.g., 5 mL of 4:1 Dioxane/Water) via syringe.[12][13]
-
Degassing: Bubble the inert gas through the stirred solution for 15-20 minutes to ensure the solvent is thoroughly deoxygenated. This step is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.[14][15][16]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 35 mg) to the reaction mixture.[12]
-
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir vigorously for 4-16 hours.[12][14] Reaction progress should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[14]
-
Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Quench the reaction by adding water (10 mL).[14]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3 x 20 mL).[16]
-
Washing & Drying: Combine the organic layers, wash with brine (saturated NaCl solution), and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[14]
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the pure biaryl product.[14][16]
Safety Precaution: Always conduct the reaction in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts and organic solvents should be handled with care.
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling experiment.
Optimization and Scope
The success of the Suzuki coupling is highly dependent on the careful selection of reaction parameters. The following table provides a starting point for optimization when coupling this compound with various arylboronic acids.
| Parameter | Recommended Conditions | Rationale & Scientist's Notes |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Pd(PPh₃)₄ is a classic, effective catalyst. Pd(dppf)Cl₂ is often more robust, air-stable, and effective for challenging or electron-rich boronic acids. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | K₂CO₃ is a cost-effective and generally reliable choice. Cs₂CO₃ is more soluble and a stronger base, often accelerating the reaction but at a higher cost. K₃PO₄ is another strong base effective in many systems.[10] |
| Solvent | Dioxane/H₂O, Toluene, DMF | A mixture of an organic solvent and water is standard. The water aids in dissolving the inorganic base.[17] Anhydrous conditions with bases like KF can be used if substrates are base-sensitive.[9] |
| Temperature | 80 - 110 °C | Higher temperatures generally increase the reaction rate, but can also lead to side reactions like protodeboronation (loss of the boronic acid group). |
| Ligands | (If using Pd₂(dba)₃ or Pd(OAc)₂) | For more challenging couplings, using a palladium source with a specialized phosphine ligand (e.g., SPhos, XPhos) can dramatically improve yields. |
Conclusion
The Suzuki-Miyaura coupling of this compound is a highly effective and versatile method for synthesizing a diverse range of fluorinated biaryl compounds. By understanding the underlying mechanism and carefully controlling key reaction parameters such as the choice of catalyst, base, and solvent, researchers can reliably achieve high yields. The provided protocol serves as a validated starting point for the synthesis of complex molecules, empowering further research and development in medicinal chemistry and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. organicreactions.org [organicreactions.org]
- 3. thieme-connect.com [thieme-connect.com]
- 4. uwindsor.ca [uwindsor.ca]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Yoneda Labs [yonedalabs.com]
Application Note: Ethyl 2-bromo-5-(trifluoromethyl)benzoate as a Versatile Fluorinated Building Block for Cross-Coupling Reactions
Abstract
This guide provides a detailed technical overview of Ethyl 2-bromo-5-(trifluoromethyl)benzoate (CAS 1214336-55-6), a key fluorinated building block for modern organic synthesis. We explore its strategic value in medicinal chemistry and materials science, focusing on its application in palladium-catalyzed cross-coupling reactions. Detailed, field-proven protocols for Suzuki-Miyaura and Buchwald-Hartwig amination reactions are presented, including explanations of experimental choices, reaction optimization, and workflow visualizations. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate to construct complex molecular architectures.
Introduction: The Strategic Advantage of Fluorinated Building Blocks
The incorporation of fluorine, particularly the trifluoromethyl (CF3) group, is a cornerstone of modern drug design.[1] The CF3 group acts as a "super-methyl" group, profoundly influencing a molecule's physicochemical properties to enhance its therapeutic potential. Its strong electron-withdrawing nature and high lipophilicity can lead to improved metabolic stability, increased membrane permeability, and modulated receptor binding affinity.[2] It is estimated that approximately 30% of all new approved drugs contain one or more fluorine atoms, underscoring the importance of fluorinated building blocks.[3]
This compound is a trifunctional building block of significant synthetic utility. Its structure offers three distinct points for chemical modification:
-
Ortho-Bromine: An ideal handle for palladium-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds.
-
Meta-Trifluoromethyl Group: A powerful modulator of electronic and pharmacokinetic properties, offering enhanced stability and lipophilicity.[2]
-
Ethyl Ester: A versatile functional group that can be readily hydrolyzed to a carboxylic acid, reduced to an alcohol, or converted to an amide, enabling further derivatization.
This combination makes this compound a highly valuable starting material for creating diverse libraries of complex molecules for screening and development.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1214336-55-6 | [4][5] |
| Molecular Formula | C₁₀H₈BrF₃O₂ | [6] |
| Molecular Weight | 297.07 g/mol | [6] |
| Appearance | Off-white to light yellow solid or liquid | Sourced from typical supplier data |
| Purity | ≥97% (Typical) | [4][6] |
Key Synthetic Applications: Palladium-Catalyzed Cross-Coupling
The ortho-bromo functionality of this compound is primed for participation in some of the most powerful bond-forming reactions in modern organic chemistry. We will focus on two cornerstone transformations: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a robust and widely used method for constructing biaryl structures, which are prevalent in pharmaceuticals and functional materials.[7] The reaction couples an organoboron species (typically a boronic acid or ester) with an organohalide.
Causality of Component Selection:
-
Catalyst: A palladium(0) source is essential. Pre-catalysts like Pd(dppf)Cl₂ or a combination of Pd(OAc)₂ with a phosphine ligand are commonly used. The choice of ligand is crucial for stabilizing the active Pd(0) species and facilitating the catalytic cycle.
-
Base: An inorganic base (e.g., K₂CO₃, Cs₂CO₃) is required to activate the boronic acid via the formation of a boronate complex, which facilitates the transmetalation step.
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is often optimal. Water aids in dissolving the base and accelerating the reaction.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, replacing harsher classical methods.[8][9] This reaction is indispensable for synthesizing anilines and their derivatives, which are key pharmacophores in numerous drugs.
Causality of Component Selection:
-
Catalyst System: This reaction is highly dependent on the ligand. Electron-rich, sterically hindered phosphine ligands (e.g., XPhos, RuPhos, SPhos) are critical.[10][11] They accelerate the rate-limiting reductive elimination step and prevent catalyst decomposition. A common palladium source is Pd₂(dba)₃.
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required to deprotonate the amine, making it a more effective nucleophile.[9] For less hindered or more acidic amines, a weaker base like K₂CO₃ may suffice.
-
Solvent: Anhydrous, non-protic solvents such as toluene, dioxane, or THF are necessary to prevent quenching of the strong base and interference with the catalytic cycle.
Detailed Experimental Protocols
Disclaimer: These protocols are representative and should be adapted and optimized for specific substrates. All reactions should be performed by trained personnel in a well-ventilated fume hood under an inert atmosphere.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes the coupling of this compound with a generic arylboronic acid.
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Methodology:
-
Vessel Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), potassium carbonate (K₂CO₃, 2.0 equiv.), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 10-15 minutes.
-
Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (typically a 4:1 to 5:1 ratio) via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 4-12 hours.
-
Reaction Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Dilute with water and transfer to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel.[12]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol outlines the coupling of this compound with a generic primary or secondary amine.
Caption: Workflow for a typical Buchwald-Hartwig amination reaction.
Step-by-Step Methodology:
-
Vessel Preparation: Inside a glovebox, add to an oven-dried vial or flask: this compound (1.0 equiv.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv.), XPhos (0.05 equiv.), and sodium tert-butoxide (NaOt-Bu, 1.4 equiv.).[10]
-
Reagent Addition: Remove the vial from the glovebox, add a stir bar, and seal with a screw cap containing a PTFE septum. Add anhydrous toluene via syringe, followed by the desired amine (1.2 equiv.).
-
Reaction Execution: Place the sealed vial in a preheated heating block or oil bath at 100 °C and stir vigorously for 6-24 hours.
-
Reaction Monitoring: Periodically cool the reaction and check its progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues.
-
Purification: Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous phase twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Table 2: Summary of Typical Reaction Conditions
| Parameter | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination |
| Palladium Source | Pd(dppf)Cl₂, Pd(PPh₃)₄, Pd(OAc)₂ | Pd₂(dba)₃, Pd(OAc)₂ |
| Ligand | dppf, SPhos, PPh₃ | XPhos, RuPhos, BrettPhos |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | NaOt-Bu, KOt-Bu, LHMDS, K₂CO₃ |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DME | Toluene, 1,4-Dioxane, THF (anhydrous) |
| Temperature | 80 - 110 °C | 90 - 120 °C |
Conclusion
This compound is a powerful and versatile building block for accelerating discovery programs in medicinal chemistry and materials science. Its well-defined reactive sites allow for the strategic and predictable introduction of molecular complexity through robust palladium-catalyzed cross-coupling reactions. The protocols outlined in this document provide a solid foundation for researchers to employ this reagent in the synthesis of novel biaryls and aryl amines, paving the way for the development of next-generation pharmaceuticals and functional materials.
References
- 1. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 2. mdpi.com [mdpi.com]
- 3. フッ素化ビルディングブロック [sigmaaldrich.com]
- 4. 1214336-55-6 | this compound - AiFChem [aifchem.com]
- 5. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 6. 1214336-55-6 | this compound - Moldb [moldb.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Synthesis of pharmaceutical intermediates from Ethyl 2-bromo-5-(trifluoromethyl)benzoate
An in-depth guide to the synthesis of pharmaceutical intermediates from Ethyl 2-bromo-5-(trifluoromethyl)benzoate, a key building block in modern drug discovery.
Introduction: The Strategic Value of this compound
In the landscape of pharmaceutical synthesis, certain molecules serve as exceptionally versatile starting points for the construction of complex active pharmaceutical ingredients (APIs). This compound (CAS No. 1214336-55-6) is a prime example of such a strategic building block[1]. Its value lies in the orthogonal reactivity of its functional groups: an aryl bromide poised for metal-catalyzed cross-coupling, an ester group amenable to hydrolysis or amidation, and an electron-withdrawing trifluoromethyl group, which is often incorporated into drug candidates to enhance metabolic stability, lipophilicity, and binding affinity.
This application note provides detailed protocols and expert insights into three of the most powerful palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—using this compound as the substrate. These transformations are cornerstones of modern medicinal chemistry, enabling the efficient formation of carbon-carbon and carbon-nitrogen bonds that are ubiquitous in pharmaceuticals[2][3][4].
Caption: Versatility of this compound in synthesis.
Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing biaryl scaffolds, a common motif in pharmaceuticals.[5] The reaction couples an organoboron species (typically a boronic acid or ester) with an organohalide. The reactivity of the halide partner follows the general trend: I > Br > OTf >> Cl, making our aryl bromide substrate an excellent candidate.[5]
Mechanistic Rationale
The catalytic cycle involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the ethyl benzoate derivative to form a Pd(II) complex.
-
Transmetalation: The organic group from the activated boronic acid is transferred to the palladium center. This step requires a base to form a more nucleophilic "ate" complex from the boronic acid.[6]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, regenerating the Pd(0) catalyst and forming the desired C-C bond.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Experimental Protocol
This protocol outlines a general procedure for coupling this compound with a generic arylboronic acid.
Step-by-Step Methodology:
-
To a dry reaction vessel under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq), the arylboronic acid (1.1–1.5 eq), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0–3.0 eq).
-
Add the palladium catalyst and ligand.
-
Add the anhydrous, degassed solvent(s) via syringe.
-
Heat the reaction mixture to the specified temperature (typically 80–110 °C) and stir vigorously for the required time (2–24 hours).
-
Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or GC-MS.
-
Upon completion, cool the mixture to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).[7]
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Summary: Suzuki-Miyaura Coupling
| Parameter | Recommended Condition | Rationale / Expert Insight |
| Substrate | This compound | Aryl bromide offers a good balance of reactivity and stability. |
| Coupling Partner | Arylboronic Acid (1.2 eq) | A slight excess ensures complete consumption of the starting material. |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) or Pd(OAc)₂ (2 mol%) | Pd(PPh₃)₄ is a reliable pre-catalyst. Pd(OAc)₂ is often paired with a ligand. |
| Ligand | SPhos or XPhos (if using Pd(OAc)₂) (4 mol%) | Bulky, electron-rich phosphine ligands accelerate the reaction. |
| Base | K₂CO₃ or K₃PO₄ (2.0 eq) | Essential for activating the boronic acid for transmetalation.[6] |
| Solvent | 1,4-Dioxane/H₂O (4:1) or Toluene | Aprotic polar solvents are common; water can sometimes be beneficial.[7][8] |
| Temperature | 90 °C | Sufficient to drive the reaction without significant decomposition. |
| Time | 12-18 hours | Reaction time should be optimized by monitoring via TLC. |
Buchwald-Hartwig Amination: Constructing C–N Bonds
The Buchwald-Hartwig amination is a revolutionary method for forming carbon-nitrogen bonds, a transformation of immense importance in pharmaceutical chemistry.[2] It allows for the coupling of amines with aryl halides, overcoming the limitations of classical methods which often require harsh conditions and have limited scope.[2]
Mechanistic Rationale
The mechanism is similar to the Suzuki coupling but involves an amine instead of an organoboron compound.
-
Oxidative Addition: Pd(0) adds to the aryl bromide.
-
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center, and a strong base deprotonates it to form a palladium-amido complex.
-
Reductive Elimination: The C-N bond is formed, releasing the aryl amine product and regenerating the Pd(0) catalyst.
Caption: Simplified Buchwald-Hartwig amination catalytic cycle.
Experimental Protocol
This protocol is adapted from general procedures for the amination of aryl bromides.[9]
Step-by-Step Methodology:
-
Add the palladium pre-catalyst and the phosphine ligand to a dry, inerted reaction vessel.
-
Add the base (e.g., NaOt-Bu or K₃PO₄).
-
Add this compound (1.0 eq) and the desired amine (1.1–1.2 eq).
-
Add the anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Heat the mixture with stirring to the target temperature (typically 90–110 °C) for 2–24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of Celite® to remove inorganic salts and catalyst residues.
-
Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.
-
Concentrate the solvent and purify the residue by flash chromatography.
Data Summary: Buchwald-Hartwig Amination
| Parameter | Recommended Condition | Rationale / Expert Insight |
| Substrate | This compound | The electron-withdrawing CF₃ group can sometimes slow oxidative addition. |
| Coupling Partner | Primary or Secondary Amine (1.2 eq) | A slight excess is used. The choice of amine dictates the final product. |
| Catalyst | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2 mol%) | These are common and effective palladium sources. |
| Ligand | XPhos or RuPhos (2-4 mol%) | Sterically hindered, electron-rich biarylphosphine ligands are critical for success.[9] |
| Base | NaOt-Bu or K₃PO₄ (1.4 eq) | A strong, non-nucleophilic base is required to deprotonate the amine.[9] |
| Solvent | Toluene or 1,4-Dioxane | Non-polar aprotic solvents are generally preferred.[10] |
| Temperature | 100 °C | Higher temperatures are often needed compared to Suzuki couplings. |
| Time | 12-24 hours | Reaction completion should be confirmed by analytical monitoring. |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the premier method for coupling terminal alkynes with aryl halides, creating arylalkyne structures.[3] This reaction is notable for its mild conditions and use of a co-catalytic system of palladium and copper(I).[3][11]
Mechanistic Rationale
The reaction proceeds via two interconnected catalytic cycles:
-
Palladium Cycle: Similar to the other couplings, it begins with oxidative addition of Pd(0) to the aryl bromide.
-
Copper Cycle: The base deprotonates the terminal alkyne. The resulting acetylide reacts with a Cu(I) salt (e.g., CuI) to form a highly reactive copper acetylide species.
-
Transmetalation: The copper acetylide transfers the alkynyl group to the Pd(II) center, regenerating the Cu(I) catalyst.
-
Reductive Elimination: The arylalkyne product is released, and the Pd(0) catalyst is regenerated.
Caption: Interconnected cycles of the Sonogashira coupling reaction.
Experimental Protocol
This protocol is a standard procedure for Sonogashira couplings.[12]
Step-by-Step Methodology:
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., THF or DMF), add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and the copper(I) co-catalyst (CuI).
-
Add the terminal alkyne (1.1–1.2 eq).
-
Add the amine base (e.g., triethylamine or diisopropylamine), which often serves as both the base and part of the solvent system.
-
Stir the reaction at room temperature or with gentle heating (40–60 °C) until the starting material is consumed, as monitored by TLC.
-
Once complete, dilute the reaction mixture with an organic solvent like diethyl ether and filter through a pad of Celite® to remove solids.
-
Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Data Summary: Sonogashira Coupling
| Parameter | Recommended Condition | Rationale / Expert Insight |
| Substrate | This compound | Reactivity follows I > Br, making this substrate suitable.[12] |
| Coupling Partner | Terminal Alkyne (1.1 eq) | A small excess is sufficient under these mild conditions. |
| Pd Catalyst | Pd(PPh₃)₂Cl₂ (2-5 mol%) | A standard, commercially available catalyst for this transformation. |
| Cu Co-catalyst | CuI (1-5 mol%) | Essential for the formation of the copper acetylide intermediate.[3] |
| Base | Triethylamine (Et₃N) or Diisopropylamine (DIPA) | Acts as both the base and a co-solvent.[12] |
| Solvent | THF or DMF | Anhydrous conditions are generally preferred. |
| Temperature | 25–50 °C | The reaction often proceeds efficiently at or near room temperature.[12] |
| Time | 3-12 hours | Typically faster than Suzuki or Buchwald-Hartwig reactions. |
Conclusion
This compound is a powerful and versatile building block for the synthesis of complex pharmaceutical intermediates. By leveraging robust and well-understood palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira, chemists can efficiently generate diverse molecular scaffolds. The protocols and insights provided in this guide serve as a foundation for researchers, scientists, and drug development professionals to harness the full synthetic potential of this valuable starting material. Optimization of the outlined conditions for specific substrates is always recommended to achieve the best possible outcomes.
References
- 1. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. Sonogashira Coupling | NROChemistry [nrochemistry.com]
Application Note: Ethyl 2-bromo-5-(trifluoromethyl)benzoate as a Key Building Block in Agrochemical Synthesis
Abstract
The strategic incorporation of fluorine atoms, particularly the trifluoromethyl (CF₃) group, is a cornerstone of modern agrochemical design, imparting enhanced metabolic stability, increased lipophilicity, and improved binding affinity to target enzymes.[1][2] Ethyl 2-bromo-5-(trifluoromethyl)benzoate emerges as a highly versatile and valuable building block for the synthesis of advanced fungicides, herbicides, and insecticides. Its chemical architecture, featuring a reactive bromine atom ortho to an ester and a trifluoromethyl group meta to it, provides two distinct points for molecular elaboration. This application note details the strategic use of this intermediate, focusing on pivotal palladium-catalyzed cross-coupling reactions. We provide field-proven insights and detailed protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions, demonstrating the synthesis of complex biphenyl scaffolds that are precursors to commercial succinate dehydrogenase inhibitor (SDHI) fungicides.[3][4]
Introduction: The Strategic Importance of Fluorinated Scaffolds
The trifluoromethyl group is one of the most vital substituents in contemporary crop protection chemistry.[5] Its strong electron-withdrawing nature and high lipophilicity can dramatically alter a molecule's pharmacokinetic and pharmacodynamic properties. Specifically, the CF₃ group can:
-
Enhance Metabolic Stability: By blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes, it increases the half-life of the active ingredient in the target pest and the environment.[6]
-
Increase Bioavailability: The lipophilic nature of the CF₃ group often improves the penetration of the molecule through the waxy cuticles of plants or the exoskeletons of insects.[7]
-
Improve Target Binding: The potent inductive effect can modify the acidity of nearby protons or the binding conformation of the molecule, leading to stronger interactions with the target protein.
This compound, hereafter referred to as [I] , is an ideal starting material that carries this crucial functional group, alongside a synthetically versatile bromine atom ready for elaboration into more complex structures.
Physicochemical Properties and Safety Data
A summary of the key properties and safety information for compound [I] is provided below.
| Property | Value | Reference(s) |
| CAS Number | 1214336-55-6 | [3] |
| Molecular Formula | C₁₀H₈BrF₃O₂ | [3] |
| Molecular Weight | 297.07 g/mol | [3] |
| Appearance | Off-white to light yellow solid or liquid | N/A |
| Purity | Typically ≥97% | [3] |
| Hazard Statements | H302, H315, H319, H335 (Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation) | [4] |
| Precautionary Statements | P261, P305+P351+P338 (Avoid breathing dust/fume/gas/mist/vapors/spray. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.) | [4] |
Note: Always consult the latest Safety Data Sheet (SDS) from your supplier before handling this chemical.
Core Synthetic Transformations: Building Agrochemical Scaffolds
The bromine atom on compound [I] is the primary handle for synthetic manipulation, most powerfully leveraged through palladium-catalyzed cross-coupling reactions. These reactions form the bedrock of modern industrial synthesis for creating the biaryl and aryl-amine cores of many leading agrochemicals, such as Bixafen and Fluxapyroxad.[2][3]
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is an exceptionally robust method for forming a carbon-carbon bond between an aryl halide and an organoboron compound.[8][9] In the context of agrochemical synthesis, it is frequently used to construct the central biphenyl structure of many active ingredients.[10][11]
Causality Behind Experimental Choices: The choice of catalyst, ligand, base, and solvent system is critical for achieving high yield and preventing side reactions like proto-debromination (replacement of bromine with hydrogen).
-
Catalyst/Ligand: A palladium(0) species is the active catalyst. Pre-catalysts like Pd(PPh₃)₄ or a combination of a Pd(II) source (e.g., Pd(OAc)₂) with a phosphine ligand are common. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often superior for coupling challenging substrates as they promote the rate-limiting oxidative addition step and facilitate reductive elimination.[7]
-
Base: A base is required to activate the boronic acid, forming a more nucleophilic "ate" complex for the transmetalation step.[8] The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can influence reaction rate and substrate compatibility, especially with base-sensitive functional groups like esters.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, DMF) and water is typically used. Water is essential for dissolving the inorganic base and facilitating the catalytic cycle.
Caption: General workflow for a Suzuki-Miyaura cross-coupling experiment.
This protocol describes a representative Suzuki-Miyaura coupling of [I] with 4-methoxyphenylboronic acid to form a biphenyl ether structure, a common motif in agrochemicals.
-
Materials:
-
This compound [I] (2.97 g, 10.0 mmol, 1.0 equiv)
-
4-Methoxyphenylboronic acid (1.82 g, 12.0 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (347 mg, 0.3 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (4.15 g, 30.0 mmol, 3.0 equiv)
-
1,4-Dioxane (40 mL)
-
Deionized Water (10 mL)
-
Schlenk flask (100 mL), magnetic stirrer, condenser, nitrogen/argon line
-
-
Procedure:
-
To a 100 mL Schlenk flask, add this compound [I] , 4-methoxyphenylboronic acid, and potassium carbonate.
-
Evacuate the flask and backfill with nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Add the Pd(PPh₃)₄ catalyst to the flask under a positive flow of nitrogen.
-
Add 1,4-dioxane (40 mL) and deionized water (10 mL) via syringe.
-
Degas the resulting suspension by bubbling nitrogen through it for 15 minutes while stirring.
-
Heat the reaction mixture to 90 °C under nitrogen and stir vigorously for 12 hours. Monitor the reaction's progress by TLC (e.g., 4:1 Hexanes:Ethyl Acetate), checking for the consumption of the starting bromide.
-
After completion, cool the mixture to room temperature. Add 50 mL of deionized water and transfer to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (using a gradient of 0% to 15% ethyl acetate in hexanes) to yield the pure product.
-
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful, palladium-catalyzed reaction for forming carbon-nitrogen bonds, a transformation that is fundamental to the synthesis of countless pharmaceuticals and agrochemicals.[12][13] This reaction is particularly crucial for producing the N-phenylaniline core of SDHI fungicides like Bixafen and Fluxapyroxad.[2][3] It allows for the coupling of an aryl halide with a primary or secondary amine, a process that is difficult to achieve with classical methods.
Causality Behind Experimental Choices:
-
Ligand Selection: This reaction is highly dependent on the phosphine ligand. Sterically hindered, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) or ferrocenyl ligands (e.g., dppf) are often required to facilitate both the oxidative addition and the challenging C-N reductive elimination step.[14]
-
Base: A strong, non-nucleophilic base is essential. Sodium or lithium tert-butoxide (NaOtBu, LiOtBu) or lithium hexamethyldisilazide (LHMDS) are commonly used to deprotonate the amine, forming the active amine-palladium complex.
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are necessary to prevent quenching the strong base and interfering with the catalytic cycle.
Caption: Pathway for synthesizing an agrochemical precursor via Buchwald-Hartwig amination.
This protocol provides a method for the C-N coupling of compound [I] with aniline, creating a 2-aminobiphenyl scaffold that is a direct precursor to advanced agrochemical targets.
-
Materials:
-
This compound [I] (1.49 g, 5.0 mmol, 1.0 equiv)
-
Aniline (0.56 g, 0.55 mL, 6.0 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (46 mg, 0.05 mmol, 1 mol% Pd)
-
XPhos (95 mg, 0.2 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (673 mg, 7.0 mmol, 1.4 equiv)
-
Anhydrous Toluene (25 mL)
-
Oven-dried Schlenk tube (50 mL), magnetic stirrer, condenser, nitrogen/argon line
-
-
Procedure:
-
In a glovebox or under a positive flow of nitrogen, add NaOtBu, Pd₂(dba)₃, and XPhos to a 50 mL oven-dried Schlenk tube.
-
Add this compound [I] to the tube.
-
Seal the tube with a septum, remove from the glovebox, and add anhydrous toluene (25 mL) followed by aniline (0.55 mL) via syringe.
-
Degas the mixture by bubbling argon through the solution for 10-15 minutes.
-
Place the sealed tube in a preheated oil bath at 100 °C and stir for 16-24 hours. Monitor for completion by LC-MS.
-
Cool the reaction to room temperature and carefully quench by adding 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 40 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (e.g., gradient of 0% to 10% ethyl acetate in hexanes) to obtain the desired N-aryl product.
-
Conclusion
This compound is a strategically designed building block that provides a direct and efficient entry point into the synthesis of high-value, fluorinated agrochemicals. Its utility is best demonstrated through robust and scalable palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Buchwald-Hartwig amination protocols detailed herein provide a reliable framework for researchers to construct the critical C-C and C-N bonds that form the core of many modern fungicides and other crop protection agents. By leveraging the unique properties of the trifluoromethyl group and the synthetic versatility of the aryl bromide, this intermediate serves as a powerful tool for professionals in agrochemical research and development.
References
- 1. researchgate.net [researchgate.net]
- 2. AU2022336652A1 - A process for preparation of bixafen - Google Patents [patents.google.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Fluxapyroxad: Synthesis and Introduction_Chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. tandfonline.com [tandfonline.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: Unlocking the Potential of Aryl Bromides in C-C Bond Formation
An Application Guide to Sonogashira Coupling with Aryl Bromides: Mechanisms, Protocols, and Field-Proven Insights for the Modern Chemist
The Sonogashira cross-coupling reaction stands as a pillar of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds between sp²- and sp-hybridized centers.[1][2] This palladium- and copper-cocatalyzed transformation, which couples terminal alkynes with aryl or vinyl halides, has become indispensable in a multitude of fields, from the synthesis of natural products and pharmaceuticals to the development of advanced organic materials and nanomaterials.[1][3][4][5] Its ability to be conducted under mild conditions has cemented its role in the construction of complex molecular architectures.[1]
While aryl iodides are the most reactive halides in this coupling, their cost and availability often make aryl bromides the substrates of choice in industrial and drug development settings.[6] However, the lower reactivity of the C-Br bond necessitates a more nuanced and informed approach to reaction design. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the experimental protocols for Sonogashira coupling with aryl bromides. We will move beyond simple step-by-step instructions to explain the causality behind experimental choices, empowering you to design, optimize, and troubleshoot with confidence.
The Mechanistic Core: A Tale of Two (or One) Catalytic Cycles
A thorough understanding of the reaction mechanism is paramount for rational protocol design. The Sonogashira reaction is traditionally understood to operate through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2][7]
1. The Classic Palladium/Copper Co-catalyzed Mechanism
The synergy between palladium and copper allows the reaction to proceed under remarkably mild conditions.[1]
-
The Palladium Cycle: This cycle is responsible for the C-C bond formation. It begins with the oxidative addition of the aryl bromide to a catalytically active Pd(0) species, forming a Pd(II) intermediate. This is often the rate-limiting step for less reactive aryl bromides. The subsequent crucial step is transmetalation , where the alkynyl group is transferred from a copper acetylide (generated in the copper cycle) to the Pd(II) center. Finally, reductive elimination occurs, yielding the desired arylalkyne product and regenerating the Pd(0) catalyst, allowing the cycle to continue.[1][8]
-
The Copper Cycle: The primary role of the copper(I) co-catalyst is to activate the terminal alkyne. The base in the reaction mixture facilitates the deprotonation of the alkyne, which then coordinates with the copper(I) salt to form a highly nucleophilic copper acetylide intermediate.[9] This species is poised to efficiently transmetalate with the palladium complex.[9]
2. The Copper-Free Sonogashira Reaction
While effective, the copper co-catalyst has a significant drawback: it can promote the oxidative homocoupling of the terminal alkyne to form a 1,3-diyne (Glaser coupling).[1][10] This side reaction is particularly problematic when using valuable or complex alkynes. To circumvent this, copper-free protocols have been developed.[4][11]
In the absence of copper, the mechanism is believed to proceed via a different pathway where the base plays a more direct and critical role. The deprotonated alkyne (acetylide) is thought to coordinate directly to the Pd(II)-aryl complex, followed by reductive elimination.[1][12] These reactions often require stronger bases, more electron-rich and bulky ligands, and sometimes higher temperatures to facilitate the coupling with less reactive aryl bromides.[10]
A Strategic Guide to Component Selection
The success of a Sonogashira coupling with an aryl bromide hinges on the judicious selection of each reaction component. The choices made will directly impact reaction rate, yield, and substrate scope.
| Component | Role & Rationale | Common Examples & Field Insights |
| Palladium Precatalyst | The source of the active Pd(0) catalyst. | Pd(PPh₃)₄, PdCl₂(PPh₃)₂: Classical choices, effective for many substrates. Pd(II) sources like PdCl₂(PPh₃)₂ require in situ reduction.[7] Pd(OAc)₂ / Pd₂(dba)₃: Often paired with external ligands. These are versatile Pd(II) and Pd(0) sources, respectively, allowing for modular catalyst system design.[7][13] Air-Stable Precatalysts: Modern precatalysts like [DTBNpP]Pd(crotyl)Cl offer ease of handling and rapid generation of the active monoligated catalyst, which is ideal for challenging couplings.[11] |
| Ligands | Stabilizes the palladium center, modulates its reactivity, and facilitates the key steps of oxidative addition and reductive elimination. | Triphenylphosphine (PPh₃): The workhorse ligand, but often insufficient for challenging aryl bromides. Bulky, Electron-Rich Phosphines (e.g., P(t-Bu)₃, cataCXium® A, XPhos): Essential for promoting oxidative addition of the C-Br bond. Increased steric bulk and electron density on the phosphine enhance catalytic activity.[10][14][15] N-Heterocyclic Carbenes (NHCs): Strong σ-donors that form very stable and highly active palladium complexes, often used in copper-free systems.[1][7] |
| Copper(I) Co-catalyst | (Optional) Activates the alkyne via copper acetylide formation, enabling milder reaction conditions. | Copper(I) Iodide (CuI): The most common and effective co-catalyst. Typically used in 1-5 mol%. When to Avoid: When the alkyne is prone to homocoupling, is expensive, or when trace copper contamination is a concern in pharmaceutical synthesis.[10][11] |
| Base | Neutralizes the HBr byproduct and facilitates the deprotonation of the terminal alkyne. | Amine Bases (Et₃N, DIPEA, Piperidine, Pyrrolidine): Often used in excess, sometimes as the solvent. Their choice can significantly impact reaction efficiency.[9][16][17] Inorganic Bases (K₂CO₃, Cs₂CO₃): Generally stronger bases used in copper-free protocols, often in polar aprotic solvents. Cs₂CO₃ is particularly effective but more expensive.[10] DBU: A strong, non-nucleophilic organic base found to be highly effective in specific copper-free protocols.[13] |
| Solvent | Solubilizes reactants and influences catalyst activity. | Amine Solvents (e.g., Et₃N): Can serve as both base and solvent. Aprotic Solvents (THF, DMF, Toluene, Acetonitrile): Common choices offering a range of polarities.[10][13] Aqueous Media: "Green" protocols using water, sometimes with surfactants to form micelles that facilitate the reaction of lipophilic substrates, are gaining prominence.[17][18][19] |
Field-Tested Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for common scenarios involving aryl bromides.
Protocol 1: Classic Copper-Catalyzed Coupling of an Aryl Bromide
This protocol is a robust starting point for a wide range of aryl bromides and terminal alkynes. The inert atmosphere is crucial to prevent Glaser homocoupling.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.2 mmol, 1.2 equiv)
-
PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%)
-
Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPEA) (5 mL, serves as base and solvent)
-
Anhydrous, degassed THF (5 mL, optional co-solvent for solubility)
-
Schlenk flask or sealed tube, magnetic stirrer
Procedure:
-
To a dry Schlenk flask under a nitrogen or argon atmosphere, add the aryl bromide (if solid), PdCl₂(PPh₃)₂ and CuI.
-
Add the degassed triethylamine and THF (if used).
-
Add the terminal alkyne and the aryl bromide (if liquid) via syringe.
-
Stir the reaction mixture at room temperature or heat to 50-70 °C. The optimal temperature may be required for less reactive aryl bromides.[8]
-
Monitor the reaction progress by TLC or GC-MS. Reactions are typically complete within 3-24 hours.
-
Upon completion, cool the mixture to room temperature and dilute with diethyl ether or ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove catalyst residues and amine salts.
-
Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Room-Temperature, Copper-Free Coupling of an Aryl Bromide
This modern protocol is advantageous for sensitive substrates and avoids copper-related side products. The use of a bulky, electron-rich ligand is key to its success.[10]
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.1 mmol, 1.1 equiv)
-
(AllylPdCl)₂ (0.025 mmol, 2.5 mol% Pd)
-
Tri-tert-butylphosphine (P(t-Bu)₃) (0.10 mmol, 10 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed acetonitrile or DMF (5 mL)
-
Schlenk flask, magnetic stirrer
Procedure:
-
In a dry Schlenk flask under an argon atmosphere, prepare the catalyst solution by dissolving (AllylPdCl)₂ and P(t-Bu)₃ in a small amount of the reaction solvent. Stir for 10 minutes.
-
To a separate Schlenk flask, add the aryl bromide and cesium carbonate.
-
Add the bulk of the degassed solvent, followed by the prepared catalyst solution and the terminal alkyne via syringe.
-
Stir the reaction vigorously at room temperature.
-
Monitor the reaction progress by TLC or GC-MS. Complete conversion is often observed within 1-24 hours.[10]
-
Once the reaction is complete, quench with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), combine the organic layers, and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Aryl bromide is too unreactive. 3. Insufficiently strong base. | 1. Use a fresh catalyst source; ensure inert conditions. 2. Increase temperature; switch to a more electron-rich/bulky ligand (e.g., from PPh₃ to XPhos or P(t-Bu)₃).[15] 3. For copper-free systems, switch from an amine to an inorganic base like Cs₂CO₃. |
| Significant Homocoupling (Glaser Product) | 1. Presence of oxygen in a copper-catalyzed reaction. 2. Reaction temperature is too high. | 1. Ensure rigorous exclusion of air (use Schlenk techniques, thoroughly degas solvents). 2. Switch to a copper-free protocol.[1][10] |
| Decomposition of Starting Material | 1. Substrate is unstable to the base or temperature. 2. Alkyne is sensitive. | 1. Use milder conditions (lower temperature, weaker base if possible). 2. Use a copper-free protocol at room temperature; protect sensitive functional groups on the alkyne. |
| Recovery of Starting Aryl Bromide | 1. Oxidative addition is failing. | 1. Increase reaction temperature. 2. Use a more electron-rich and bulky phosphine ligand to promote the oxidative addition step.[15] 3. Ensure the palladium precatalyst is properly activated to Pd(0). |
Impact and Application in Drug Discovery
The Sonogashira reaction is a cornerstone of modern medicinal chemistry.[5][20] The resulting arylalkyne scaffold is a key structural motif in numerous biologically active molecules and serves as a versatile synthetic intermediate. The rigidity of the alkyne linker is often exploited to orient functional groups in a specific vector for optimal interaction with biological targets. Notable examples where the Sonogashira reaction has been pivotal include the synthesis of tazarotene (a treatment for psoriasis) and altinicline (a nicotinic receptor agonist).[1][3] Its reliability and functional group tolerance make it a go-to method for rapidly building molecular complexity and exploring structure-activity relationships (SAR) in drug discovery programs.[6][21]
Conclusion
The Sonogashira coupling of aryl bromides is a mature yet continually evolving field. While classic copper-cocatalyzed methods remain highly effective, the development of advanced, copper-free protocols has broadened the reaction's scope and applicability, particularly for the synthesis of complex and sensitive molecules. A successful outcome is not merely the result of following a recipe, but of understanding the interplay between the catalyst, ligand, base, and solvent. By grasping the mechanistic principles and the rationale behind component selection, researchers can harness the full power of this reaction to accelerate innovation in drug discovery and beyond.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 3. byjus.com [byjus.com]
- 4. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 9. fiveable.me [fiveable.me]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Palladium catalysts for highly selective Sonogashira reactions of aryl and heteroaryl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 16. benchchem.com [benchchem.com]
- 17. electronicsandbooks.com [electronicsandbooks.com]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review | Semantic Scholar [semanticscholar.org]
- 21. books.rsc.org [books.rsc.org]
Palladium-catalyzed cross-coupling of Ethyl 2-bromo-5-(trifluoromethyl)benzoate
An In-Depth Guide to Palladium-Catalyzed Cross-Coupling Reactions of Ethyl 2-bromo-5-(trifluoromethyl)benzoate
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of a Trifluoromethylated Building Block
This compound is a highly valuable synthetic intermediate in the fields of pharmaceutical discovery, agrochemicals, and materials science. Its utility stems from a strategic combination of functional groups. The trifluoromethyl (CF₃) group is a well-established bioisostere for other chemical moieties, capable of enhancing metabolic stability, modulating lipophilicity, and improving binding affinity of drug candidates. The ester provides a handle for subsequent transformations, while the ortho-disposed bromo- and ester-substituents create a sterically defined environment. The carbon-bromine bond serves as a prime reaction site for palladium-catalyzed cross-coupling reactions, one of the most powerful and versatile toolsets in modern organic synthesis for the construction of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds.[1][2]
This guide provides an in-depth exploration of key palladium-catalyzed cross-coupling reactions using this substrate, focusing on the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. We will delve into the mechanistic underpinnings, provide detailed, field-proven protocols, and offer insights into the rationale behind experimental design.
Core Concepts: The Palladium Catalytic Cycle
At the heart of these transformations lies a catalytic cycle involving a palladium complex that shuttles between Pd(0) and Pd(II) oxidation states.[3][4] Understanding this cycle is paramount for troubleshooting and optimizing reactions. The three fundamental steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (C-Br) of the aryl halide, forming a Pd(II) complex. This is often the rate-determining step of the cycle.[5][6] The electron-withdrawing nature of the trifluoromethyl and ester groups on our substrate facilitates this step.
-
Transmetalation / Ligand Exchange: In Suzuki couplings, an organoboron species, activated by a base, transfers its organic group to the palladium center.[7] In Buchwald-Hartwig aminations, the amine coordinates to the palladium, and subsequent deprotonation by a base forms a palladium-amido complex.[8]
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled, forming the desired new bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[6][7][8]
The efficiency of each step is profoundly influenced by the choice of ligands, base, solvent, and temperature. Ligands, typically electron-rich and sterically bulky phosphines, are crucial for stabilizing the palladium center, promoting oxidative addition, and facilitating the final reductive elimination step.[9][10][11]
Caption: General Palladium Cross-Coupling Cycle.
Application Protocol 1: Suzuki-Miyaura Coupling for Biaryl Synthesis
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, enabling the synthesis of biaryl compounds prevalent in many pharmaceutical agents and organic materials.[5][6][7]
Expertise & Rationale
For an electron-deficient aryl bromide like this compound, the oxidative addition step is generally favorable. The primary challenge is ensuring efficient transmetalation and reductive elimination.
-
Catalyst System: A combination of a palladium(II) precatalyst like Pd(OAc)₂ and a bulky, electron-rich biarylphosphine ligand such as SPhos is highly effective. The ligand's properties accelerate both oxidative addition and reductive elimination.[9][11]
-
Base Selection: A moderately strong base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is required. The base activates the boronic acid by forming a more nucleophilic boronate complex, which is essential for the transmetalation step.[12] Using excessively strong bases can risk hydrolysis of the ester group.
-
Solvent System: A biphasic solvent system, such as toluene/water or 1,4-dioxane/water, is standard. This dissolves the organic substrate and catalyst in the organic phase and the inorganic base in the aqueous phase, facilitating the reaction at the interface.
Quantitative Data Summary: Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2) | Toluene/H₂O (4:1) | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 16 | 80-90 |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3.5) | Cs₂CO₃ (2.5) | Toluene/H₂O (4:1) | 100 | 12 | 82-92 |
| 4 | 4-Cyanophenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 24 | 70-80 |
Yields are estimates based on literature for analogous substrates and may require optimization.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)
-
SPhos (0.04 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous Toluene and Degassed Water (4:1 v/v)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₂CO₃.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous toluene and degassed water via syringe.[13]
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and add ethyl acetate and water.[7]
-
Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.[13]
-
Concentrate the solvent under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.
Caption: The Suzuki-Miyaura Catalytic Cycle.
Application Protocol 2: Buchwald-Hartwig Amination for Arylamine Synthesis
The Buchwald-Hartwig amination is a premier method for constructing C-N bonds, a linkage central to countless pharmaceuticals.[14][15] The reaction couples an aryl halide with a primary or secondary amine.[14]
Expertise & Rationale
This reaction requires careful control of conditions due to the use of strong bases and air-sensitive catalysts.
-
Base Selection: A strong, non-nucleophilic base is critical for deprotonating the amine to facilitate the formation of the key palladium-amido intermediate.[18] Sodium tert-butoxide (NaOtBu) is the most common choice. For substrates sensitive to strong bases, weaker bases like K₃PO₄ or Cs₂CO₃ can be effective, though they may require higher temperatures or longer reaction times.[8][18]
-
Solvent System: Anhydrous, aprotic solvents like toluene or 1,4-dioxane are essential. The absence of water is critical to prevent quenching the strong base and other side reactions.[16]
Quantitative Data Summary: Buchwald-Hartwig Amination
| Entry | Amine | Catalyst System (mol%) | Base (Equiv.) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2.5) / XPhos (5) | NaOtBu (1.4) | Toluene | 100 | 8-12 | 88-98 |
| 2 | Aniline | [tBuXPhos Pd G3] (2) | K₃PO₄ (2) | 1,4-Dioxane | 110 | 16 | 75-85 |
| 3 | Benzylamine | Pd(OAc)₂ (2) / RuPhos (4) | LHMDS (1.5) | Toluene | 90 | 12 | 80-90 |
| 4 | Indole | [BrettPhos Pd G4] (5) | K₃PO₄ (1.4) | t-BuOH | 100 | 24 | 70-80 |
Yields are estimates based on literature for analogous substrates and may require optimization.[8][16][17]
Detailed Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Amine (e.g., Morpholine) (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.025 equiv)
-
XPhos (0.05 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
Strictly under an inert atmosphere (inside a glovebox): To an oven-dried vial, add Pd₂(dba)₃, XPhos, and NaOtBu.
-
Add the this compound and anhydrous toluene.
-
Add the amine via syringe, seal the vial tightly with a PTFE-lined cap, and wrap with electrical tape.[8]
-
Remove the vial from the glovebox and place it in a preheated heating block at 100 °C.
-
Stir the reaction for 8-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the mixture to room temperature. Dilute with dichloromethane (DCM) and quench carefully with saturated aqueous ammonium chloride (NH₄Cl).
-
Partition the mixture between DCM and water. Separate the layers.[8]
-
Extract the aqueous layer twice more with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel.
Caption: The Buchwald-Hartwig Amination Cycle.
Troubleshooting & Optimization
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | Inactive catalyst; Insufficiently strong base; Poor solubility; Impure reagents. | Screen a panel of ligands (e.g., XPhos, SPhos, RuPhos) and bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃).[18][19] Ensure solvents are anhydrous and reagents are pure. Consider using a more soluble base or a different solvent.[18] |
| Hydrodehalogenation (Ar-Br → Ar-H) | β-hydride elimination from a Pd-alkoxide (if using an alcohol solvent) or from the amine. | Use a non-coordinating solvent like toluene. Ensure the base is strong enough to favor the amination pathway. Lowering the reaction temperature may help. |
| Catalyst Decomposition (black precipitate) | Reaction temperature too high; Impurities in the system; Incorrect ligand-to-metal ratio. | Lower the temperature. Use palladium pre-catalysts which are designed for stability.[20] Ensure high-purity reagents and rigorously inert conditions. |
| Ester Hydrolysis | Base is too strong or reaction conditions are too harsh (e.g., prolonged heating with water present). | For Suzuki, use a milder base like K₂CO₃ or KF.[12] For Buchwald-Hartwig, ensure strictly anhydrous conditions and use the minimum necessary reaction time. |
References
- 1. researchgate.net [researchgate.net]
- 2. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. theses.enscm.fr [theses.enscm.fr]
- 5. byjus.com [byjus.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scite.ai [scite.ai]
- 11. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. benchchem.com [benchchem.com]
- 17. Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 19. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Derivatization of the Ester Group in Ethyl 2-bromo-5-(trifluoromethyl)benzoate
Abstract
This comprehensive guide provides detailed application notes and validated protocols for the chemical derivatization of the ester functional group in Ethyl 2-bromo-5-(trifluoromethyl)benzoate. This compound is a key intermediate in the synthesis of pharmaceuticals and agrochemicals, largely due to the unique electronic properties conferred by the trifluoromethyl and bromo substituents.[1][2] Manipulating the ester group is a critical step in building molecular complexity and accessing a diverse range of bioactive compounds. This document outlines three primary transformations: hydrolysis to the corresponding carboxylic acid, direct amidation to form benzamides, and transesterification to generate alternative esters. Each section provides a step-by-step protocol, a discussion of the underlying chemical principles, and the rationale for experimental design choices, aimed at researchers, chemists, and professionals in drug development.
Introduction: The Strategic Importance of this compound
This compound is a versatile building block in modern organic synthesis. Its structure is strategically functionalized:
-
The Ester Group: A readily modifiable handle for creating carboxylic acids, amides, and other esters.
-
The Bromine Atom: An ideal site for carbon-carbon bond formation via cross-coupling reactions (e.g., Suzuki, Heck).[1]
-
The Trifluoromethyl (CF₃) Group: A powerful modulator of physicochemical properties in drug design. The CF₃ group is highly electron-withdrawing and lipophilic, often enhancing a molecule's metabolic stability, bioavailability, and target binding affinity.[3]
The derivatization of the ester group is often a crucial first step in a synthetic sequence, enabling the introduction of new functionalities that are essential for the final product's biological activity or material properties. The strong electron-withdrawing nature of both the ortho-bromo and meta-trifluoromethyl groups increases the electrophilicity of the ester's carbonyl carbon.[4][5] This makes the ester more susceptible to nucleophilic attack compared to unsubstituted or electron-rich benzoates, facilitating reactions like hydrolysis and amidation.
Derivatization Pathways and Protocols
This section details the protocols for three fundamental transformations of the ester group.
Hydrolysis: Synthesis of 2-bromo-5-(trifluoromethyl)benzoic acid
Hydrolysis, specifically saponification, is the conversion of the ester to a carboxylate salt using a base, followed by protonation with acid to yield the carboxylic acid. This is arguably the most common derivatization, as the resulting carboxylic acid is a versatile precursor for numerous other functional groups.
Scientific Rationale: The reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion (OH⁻) acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. The presence of electron-withdrawing groups (-Br, -CF₃) on the benzene ring enhances this electrophilicity, often allowing the reaction to proceed efficiently under standard conditions.[4][5] Refluxing ensures the reaction goes to completion by providing the necessary activation energy.[6] The final acidification step protonates the benzoate salt, which then precipitates out of the aqueous solution due to its lower solubility.[7][8]
Experimental Protocol: Alkaline Hydrolysis
Materials & Equipment:
-
This compound
-
Sodium hydroxide (NaOH)
-
Ethanol (EtOH)
-
Hydrochloric acid (HCl), 2M
-
Deionized water
-
Round-bottom flask, reflux condenser, heating mantle
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter flask
Procedure:
-
Setup: To a 100 mL round-bottom flask, add this compound (e.g., 5.0 g, 16.8 mmol).
-
Reagent Addition: Add 30 mL of ethanol and a solution of sodium hydroxide (e.g., 2.0 g, 50.5 mmol, 3 equiv.) in 15 mL of water. Add a magnetic stir bar.
-
Saponification: Attach a reflux condenser and heat the mixture to reflux with vigorous stirring. Monitor the reaction by TLC until the starting ester is consumed (typically 1-2 hours). The disappearance of the oily ester layer is a visual cue.[6]
-
Work-up: Allow the mixture to cool to room temperature. Transfer the solution to a 250 mL beaker and cool in an ice bath.
-
Precipitation: Slowly add 2M HCl with stirring until the solution is acidic (test with pH paper). A white precipitate of 2-bromo-5-(trifluoromethyl)benzoic acid will form.
-
Isolation: Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold deionized water to remove inorganic salts.
-
Drying: Dry the product under vacuum or in a desiccator to a constant weight.
| Parameter | Value/Condition | Rationale |
| Base | NaOH (3 equivalents) | Ensures complete reaction by driving the equilibrium forward. |
| Solvent | Ethanol/Water | Co-solvent system to dissolve both the organic ester and inorganic base. |
| Temperature | Reflux (~80-90 °C) | Provides sufficient energy to overcome the activation barrier. |
| Reaction Time | 1-2 hours | Typical duration for complete saponification of an activated ester. |
| Expected Yield | >90% | High efficiency is expected due to the favorable reaction kinetics. |
Amidation: Synthesis of N-Substituted 2-bromo-5-(trifluoromethyl)benzamides
Direct conversion of esters to amides (aminolysis) is often challenging due to the poor leaving group ability of the alkoxide. While possible with highly reactive amines or under harsh conditions, modern catalytic methods offer a milder and more general approach. Nickel-catalyzed amidation has emerged as a powerful tool for this transformation, proceeding under neutral conditions and tolerating a wide range of functional groups.[9][10]
Scientific Rationale: The catalytic cycle is proposed to involve the oxidative addition of the ester's C(acyl)-O bond to a Ni(0) complex. This is followed by coordination of the amine and subsequent reductive elimination to form the C(acyl)-N bond of the amide product, regenerating the Ni(0) catalyst. This cross-coupling mechanism bypasses the need for high temperatures or stoichiometric activators, making it a highly efficient and atom-economical process.[10]
Experimental Protocol: Nickel-Catalyzed Direct Amidation
Materials & Equipment:
-
This compound
-
Desired primary or secondary amine (e.g., Benzylamine)
-
Nickel catalyst (e.g., Ni(cod)₂)
-
NHC Ligand (e.g., IPr·HCl) and a base (e.g., NaOtBu) to generate the free carbene in situ.
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Schlenk tube or similar reaction vessel for inert atmosphere
-
Standard glassware for work-up and column chromatography
Procedure:
-
Catalyst Preparation (in a glovebox or under inert gas): To an oven-dried Schlenk tube, add the Ni(0) precatalyst (e.g., Ni(cod)₂, 5 mol%), NHC ligand precursor (e.g., IPr·HCl, 10 mol%), and base (e.g., NaOtBu, 10 mol%).
-
Reagent Addition: Add anhydrous, degassed toluene (to achieve ~0.5 M concentration). Stir for 15 minutes at room temperature to allow for catalyst formation.
-
Reaction: Add this compound (1.0 equiv.) and the amine (e.g., Benzylamine, 1.2 equiv.).
-
Heating: Seal the tube and heat the reaction mixture at 100-120 °C for 12-24 hours. Monitor the reaction by TLC or GC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove catalyst residues.
-
Purification: Concentrate the filtrate in vacuo. Purify the crude residue by flash column chromatography on silica gel to obtain the desired amide.
| Parameter | Value/Condition | Rationale |
| Catalyst System | Ni(0) / NHC Ligand | Enables the challenging direct C(acyl)-O activation of the ester. |
| Atmosphere | Inert (N₂ or Ar) | Ni(0) catalysts are sensitive to oxygen and moisture. |
| Solvent | Anhydrous Toluene | High-boiling, non-protic solvent suitable for the reaction temperature. |
| Temperature | 100-120 °C | Provides thermal energy for the catalytic cycle to proceed efficiently. |
| Amine Stoichiometry | 1.2 equivalents | A slight excess of the amine helps drive the reaction to completion. |
Transesterification: Synthesis of Alternative Esters
Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. This reaction is useful for modifying solubility, volatility, or reactivity by creating, for example, a methyl or benzyl ester from the starting ethyl ester. The reaction is an equilibrium process and can be catalyzed by either acid or base.
Scientific Rationale: To drive the equilibrium towards the desired product, a large excess of the new alcohol is used, typically as the reaction solvent.[7]
-
Base-catalyzed mechanism: An alkoxide (e.g., methoxide, CH₃O⁻) acts as a nucleophile, attacking the ester carbonyl. The subsequent tetrahedral intermediate collapses, expelling the original ethoxide (CH₃CH₂O⁻) leaving group.[11][12]
-
Acid-catalyzed mechanism: The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. The new alcohol then attacks as a nucleophile. After a series of proton transfers, the original ethanol is eliminated.[7]
Experimental Protocol: Acid-Catalyzed Transesterification (Ethyl to Methyl Ester)
Materials & Equipment:
-
This compound
-
Methanol (MeOH), anhydrous
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc), Brine
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, heating mantle
-
Separatory funnel, rotary evaporator
Procedure:
-
Setup: Dissolve this compound (e.g., 5.0 g, 16.8 mmol) in a large excess of anhydrous methanol (e.g., 100 mL) in a round-bottom flask.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.5 mL) to the solution.
-
Reaction: Attach a reflux condenser (with a drying tube) and heat the mixture to reflux for 4-8 hours. Monitor the conversion by TLC or GC-MS.
-
Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the acid by slowly adding saturated NaHCO₃ solution until effervescence ceases.
-
Isolation: Remove the bulk of the methanol using a rotary evaporator. To the remaining residue, add 50 mL of water and extract with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the methyl ester, which can be further purified by distillation or chromatography if necessary.
| Parameter | Value/Condition | Rationale |
| Catalyst | Conc. H₂SO₄ (catalytic) | Protonates the carbonyl, activating it for nucleophilic attack by methanol. |
| Alcohol | Methanol (large excess) | Serves as both reactant and solvent, driving the equilibrium forward (Le Châtelier's principle). |
| Temperature | Reflux (~65 °C) | Accelerates the reaction rate. |
| Reaction Time | 4-8 hours | Sufficient time to reach equilibrium under reflux conditions. |
| Work-up | Neutralization with NaHCO₃ | Quenches the acid catalyst to prevent reversal of the reaction. |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
This compound and its derivatives should be handled as potentially hazardous chemicals.
-
Concentrated acids and bases are corrosive. Handle with extreme care.
-
Nickel catalysts can be toxic and flammable. Handle under an inert atmosphere.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Base-catalyzed selective esterification of alcohols with unactivated esters - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Nickel-catalyzed amidation reactions: N–N coupling and enolate amidation - American Chemical Society [acs.digitellinc.com]
- 4. forums.studentdoctor.net [forums.studentdoctor.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. Streamlining the synthesis of amides using Nickel-based nanocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
Application Notes & Protocols: The Synthesis of Novel Heterocyclic Compounds
Introduction: The Central Role of Heterocycles in Modern Chemistry
Heterocyclic compounds, cyclic structures containing at least one heteroatom (such as nitrogen, oxygen, or sulfur), form the bedrock of modern medicinal chemistry and drug discovery.[1][2][3] Their prevalence is remarkable; over half of all FDA-approved small-molecule drugs feature at least one heterocyclic ring, a testament to their structural and functional versatility.[1][3] These scaffolds are not merely passive frameworks but active participants in biological interactions, capable of forming crucial hydrogen bonds, engaging in π-π stacking, and modulating physicochemical properties like solubility and bioavailability.[1][2]
The demand for novel, structurally diverse heterocyclic molecules is insatiable, driving innovation in synthetic organic chemistry.[4][5] New synthetic methodologies that offer rapid, efficient, and selective access to functionalized heterocycles are critical for expanding the available drug-like chemical space and accelerating drug development programs.[4] This guide moves beyond a simple recitation of named reactions to provide an in-depth analysis of three powerful, modern strategies for synthesizing these vital compounds: Multi-Component Reactions (MCRs), Transition-Metal-Catalyzed Annulations, and Cycloaddition Reactions. For each, we will explore the underlying principles, provide detailed, field-proven protocols, and present data to guide researchers in their practical application.
Multi-Component Reactions (MCRs): A Paradigm of Efficiency and Diversity
Multi-Component Reactions (MCRs) are processes where three or more reactants combine in a single, one-pot operation to form a product that incorporates substantial portions of all starting materials.[6][7] This approach is a cornerstone of green and efficient chemistry, prized for its high atom economy, operational simplicity, and ability to rapidly generate libraries of complex molecules from simple precursors.[7][8][9]
Causality & Experimental Choice:
The power of MCRs lies in their convergent nature. Instead of building a molecule through a lengthy, linear sequence, MCRs assemble complexity in a single step, saving time, resources, and minimizing waste. The choice of an MCR is often dictated by the desired heterocyclic core and the need for rapid library synthesis to explore structure-activity relationships (SAR).[6][7] The Hantzsch Dihydropyridine Synthesis, a classic MCR, remains a workhorse for creating 1,4-dihydropyridine scaffolds, which are central to various cardiovascular drugs.[10][11]
Protocol 1: Hantzsch Synthesis of 1,4-Dihydropyridines
This protocol details the synthesis of a substituted dihydropyridine, a scaffold with significant biological relevance.
Step-by-Step Methodology:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine an aldehyde (e.g., benzaldehyde, 10 mmol), a β-ketoester (e.g., ethyl acetoacetate, 20 mmol), and a suitable solvent (e.g., ethanol, 30 mL).
-
Ammonia Addition: To the stirred mixture, add a source of ammonia (e.g., ammonium hydroxide, 25% aqueous solution, 15 mmol).
-
Reflux: Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Isolation: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to induce precipitation of the product.
-
Purification: Collect the solid product by vacuum filtration, washing with cold ethanol (2 x 10 mL). The crude product can be further purified by recrystallization from ethanol to yield the final, pure 1,4-dihydropyridine.[10]
Data Presentation: Hantzsch Synthesis Yields
| Aldehyde | β-Ketoester | Time (h) | Yield (%) |
| Benzaldehyde | Ethyl Acetoacetate | 3 | 90 |
| 4-Chlorobenzaldehyde | Ethyl Acetoacetate | 3 | 94 |
| 4-Nitrobenzaldehyde | Methyl Acetoacetate | 4 | 88 |
| 2-Furaldehyde | Ethyl Acetoacetate | 2.5 | 92 |
Yields are representative and may vary based on specific conditions and scale.
Experimental Workflow Diagram
Caption: Workflow for the Hantzsch 1,4-Dihydropyridine Synthesis.
Transition-Metal-Catalyzed Synthesis: Precision and C-H Activation
Transition-metal catalysis has revolutionized heterocyclic synthesis by enabling bond formations that are difficult or impossible to achieve through traditional methods.[12][13] Catalysts based on palladium, rhodium, copper, and cobalt allow for highly selective C-C and C-N bond formations under mild conditions.[12][14][15] A particularly powerful strategy is C-H activation, where a typically inert C-H bond is selectively functionalized, offering a more atom-economical route to complex molecules.[4][16]
Causality & Experimental Choice:
The choice of a transition-metal-catalyzed approach is driven by the need for high selectivity and the ability to construct complex, often polycyclic, heterocycles from readily available starting materials.[13][15] For instance, the Larock indole synthesis is a powerful palladium-catalyzed method for producing highly substituted indoles, a privileged scaffold in medicinal chemistry.[17] It bypasses the harsh conditions and limited substrate scope of classical methods like the Fischer indole synthesis.[10][17]
Protocol 2: Larock Indole Synthesis
This protocol describes the palladium-catalyzed annulation of an o-iodoaniline with a disubstituted alkyne to form a 2,3-disubstituted indole.
Step-by-Step Methodology:
-
Inert Atmosphere: Assemble a Schlenk flask containing a magnetic stir bar. Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Reagent Addition: Under the inert atmosphere, add the o-iodoaniline (1.0 equiv), the internal alkyne (1.2 equiv), palladium(II) acetate (Pd(OAc)₂, 2-5 mol%), a ligand if necessary (e.g., PPh₃, 4-10 mol%), and a base (e.g., potassium carbonate, K₂CO₃, 2.0 equiv).
-
Solvent Addition: Add a degassed solvent, such as N,N-Dimethylformamide (DMF), via syringe.
-
Reaction: Heat the reaction mixture to 100-120°C and stir for 6-24 hours. Monitor the reaction's progress by TLC.
-
Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel to obtain the desired 2,3-disubstituted indole.[17]
Data Presentation: Larock Indole Synthesis
| o-Iodoaniline Substrate | Alkyne Substrate | Catalyst Loading | Yield (%) |
| 2-Iodoaniline | Diphenylacetylene | 2 mol% Pd(OAc)₂ | 95 |
| 4-Methyl-2-iodoaniline | 1-Phenyl-1-propyne | 3 mol% Pd(OAc)₂ | 88 |
| 4-Methoxy-2-iodoaniline | Diphenylacetylene | 2 mol% Pd(OAc)₂ | 92 |
| 2-Iodo-4-nitroaniline | 1-Phenyl-1-propyne | 5 mol% Pd(OAc)₂ | 75 |
Data is illustrative of typical yields for this palladium-catalyzed reaction.[17]
Simplified Mechanism Diagram
Caption: Simplified catalytic cycle for the Larock Indole Synthesis.
Cycloaddition Reactions: Building Rings with Precision
Cycloaddition reactions are powerful pericyclic processes that form cyclic molecules through the concerted or stepwise combination of two or more unsaturated components.[18][19] These reactions are highly stereospecific and provide direct access to a wide variety of both carbocyclic and heterocyclic ring systems.[18] The Diels-Alder ([4+2] cycloaddition) and dipolar ([3+2] cycloaddition) reactions are among the most important tools for constructing five- and six-membered heterocycles.[18][20]
Causality & Experimental Choice:
Cycloadditions are chosen when precise control over stereochemistry is required and when the target heterocycle can be disconnected into readily available diene/dipole and dienophile/dipolarophile components.[18] For example, the synthesis of five-membered nitrogen heterocycles like pyrazolines or isoxazolines often relies on the [3+2] cycloaddition of a nitrile imine or nitrile oxide (the 1,3-dipole) with an alkene (the dipolarophile). This approach builds the core ring structure in a single, often highly regioselective, step.
Protocol 3: [3+2] Cycloaddition for Pyrazoline Synthesis
This protocol describes the in situ generation of a nitrile imine from a hydrazonoyl chloride and its subsequent cycloaddition with an alkene to form a pyrazoline derivative.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of the alkene (e.g., styrene, 1.0 equiv) in a dry, aprotic solvent (e.g., tetrahydrofuran, THF) in a flame-dried flask under an inert atmosphere, add the hydrazonoyl chloride (1.0 equiv).
-
Base Addition: Cool the mixture to 0°C in an ice bath. Slowly add a non-nucleophilic organic base (e.g., triethylamine, Et₃N, 1.1 equiv) dropwise over 15 minutes. The base generates the reactive 1,3-dipole (nitrile imine) in situ.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The cycloaddition proceeds as the dipole is generated. Monitor the reaction by TLC.
-
Work-up: Upon completion, the triethylammonium chloride salt will precipitate. Remove the salt by filtration.
-
Purification: Concentrate the filtrate under reduced pressure. The crude residue is then purified by column chromatography on silica gel to afford the pure pyrazoline product.
Data Presentation: [3+2] Cycloaddition Regioselectivity & Yields
| Hydrazonoyl Chloride (Dipole Precursor) | Alkene (Dipolarophile) | Solvent | Yield (%) |
| N-phenyl-C-phenyl hydrazonoyl chloride | Styrene | THF | 85 |
| N-phenyl-C-ethoxycarbonyl hydrazonoyl chloride | Methyl Acrylate | Toluene | 90 |
| N-(4-nitrophenyl)-C-phenyl hydrazonoyl chloride | Styrene | CH₂Cl₂ | 78 |
| N-phenyl-C-phenyl hydrazonoyl chloride | Norbornene | THF | 95 |
Yields and regioselectivity are highly dependent on the electronics of both the dipole and dipolarophile.
Logical Relationship Diagram
Caption: Logical flow for the synthesis of pyrazolines via [3+2] cycloaddition.
Conclusion
The synthesis of novel heterocyclic compounds is a dynamic and evolving field, driven by the relentless pursuit of new therapeutic agents. Modern synthetic strategies such as Multi-Component Reactions, Transition-Metal-Catalyzed Annulations, and Cycloaddition Reactions provide the necessary tools to build molecular complexity with efficiency and precision. By understanding the causality behind these experimental choices and adhering to robust, well-defined protocols, researchers can effectively navigate the synthetic challenges and unlock the vast potential of heterocyclic chemistry in drug discovery and beyond.
References
- 1. journalwjarr.com [journalwjarr.com]
- 2. rroij.com [rroij.com]
- 3. ajrconline.org [ajrconline.org]
- 4. Modern advances in heterocyclic chemistry in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Modern Strategies for Heterocycle Synthesis [mdpi.com]
- 6. Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design [mdpi.com]
- 7. experts.arizona.edu [experts.arizona.edu]
- 8. Recent advances in the multicomponent synthesis of heterocycles using tetronic acid - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02505E [pubs.rsc.org]
- 9. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 10. jetir.org [jetir.org]
- 11. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Chemical insights into the synthetic chemistry of five-membered saturated heterocycles—a transition metal–catalyzed approach [frontiersin.org]
- 16. Recent advances in transition metal-catalyzed heteroannulative difunctionalization of alkenes via C–H activation for the synthesis of heterocycles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 17. benchchem.com [benchchem.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. oxfordsciencetrove.com [oxfordsciencetrove.com]
- 20. 1, 4-cycloaddition Reactions: The Diels-Alder Reaction in Heterocyclic Syntheses - Google 圖書 [books.google.com.tw]
Application Notes and Protocols for the Industrial Synthesis of Trifluoromethylated Compounds
Audience: Researchers, scientists, and drug development professionals.
Abstract: The incorporation of the trifluoromethyl (CF₃) group is a cornerstone of modern medicinal and agricultural chemistry, profoundly enhancing the metabolic stability, lipophilicity, and bioavailability of active pharmaceutical ingredients and agrochemicals.[1][2] However, the transition from laboratory-scale synthesis to robust, cost-effective, and safe industrial production is fraught with challenges. These include the high cost and hazardous nature of many trifluoromethylating reagents, harsh reaction conditions, and the formation of undesirable byproducts.[3][4] This guide provides an in-depth analysis of these challenges and presents detailed protocols for scalable trifluoromethylation strategies, with a focus on explaining the causality behind experimental choices to ensure both scientific integrity and practical applicability.
The Industrial Imperative for Trifluoromethylation: A Double-Edged Sword
The trifluoromethyl group's unique electronic properties make it a highly sought-after substituent in drug design.[1][2] Traditional industrial methods, such as the Swarts reaction which involves reacting chlorinated precursors with hazardous hydrogen fluoride (HF), are effective but suffer from low functional group tolerance and significant environmental and safety concerns.[5] The development of "modern" trifluoromethylating reagents, while offering milder conditions and broader substrate scopes, often introduces new challenges in terms of cost, stability, and scalability.[6] This creates a critical need for industrial processes that are not only efficient and selective but also economically viable and safe.
Key Industrial Challenges:
-
Reagent Cost and Availability: Many state-of-the-art reagents, such as those developed by Togni and Umemoto, are prohibitively expensive for large-scale applications due to their multi-step synthesis.[6][7]
-
Safety and Handling: Reagents like HF are highly corrosive and toxic, requiring specialized equipment and handling procedures.[5] Some modern reagents, like Togni's reagent, have explosive properties, necessitating careful handling and risk assessment.[8]
-
Reaction Conditions: Harsh conditions, such as high temperatures and pressures, increase energy costs and can lead to side reactions and decomposition of complex substrates.[6]
-
Byproduct Formation and Waste Management: Industrial processes must account for the generation and disposal of byproducts, which can be substantial with some methods.[5]
-
Scalability: A reaction that performs well at the milligram scale may not be directly translatable to kilogram or ton-scale production due to issues with heat transfer, mixing, and reagent addition.[6]
Strategic Approaches to Industrial Trifluoromethylation
The selection of a trifluoromethylation strategy for industrial application depends on a careful evaluation of the target molecule, cost constraints, and available infrastructure. The following sections detail several key approaches, outlining their underlying principles and providing practical protocols.
Leveraging Inexpensive CF₃ Sources: The Promise and Peril of TFA and HCF₃
Trifluoroacetic acid (TFA) and fluoroform (HCF₃) are among the most attractive starting points for industrial trifluoromethylation due to their low cost and wide availability.[5][9] However, their high stability presents a significant hurdle.[9] Recent advances in photoredox and electrochemistry have provided pathways to harness these economical CF₃ sources under milder conditions.[10][11]
This protocol leverages the ability of a photocatalyst to generate a trifluoromethyl radical from TFA under visible light irradiation, which can then be used to directly functionalize arene C-H bonds.[10]
Rationale: This method circumvents the need for pre-functionalized arenes, offering a more atom-economical approach. The use of visible light and a photocatalyst allows for the generation of the highly reactive CF₃ radical under mild conditions, avoiding the harsh oxidants typically required to decarboxylate TFA.[10]
Experimental Workflow:
Caption: Workflow for Photocatalytic C-H Trifluoromethylation.
Detailed Steps:
-
To an oven-dried reaction vessel, add the arene substrate (1.0 equiv), photocatalyst (e.g., Ru(bpy)₃Cl₂ or an organic dye, 1-2 mol%), and a base (e.g., K₂HPO₄, 2.0 equiv).
-
Add the solvent (e.g., acetonitrile) and trifluoroacetic acid (TFA, 2.0-3.0 equiv).
-
Degas the mixture by bubbling with an inert gas (N₂ or Ar) for 15-20 minutes.
-
Seal the vessel and place it in a photoreactor equipped with a cooling fan, irradiating with visible light (e.g., blue LEDs) at room temperature.
-
Monitor the reaction progress by TLC, GC-MS, or ¹⁹F NMR until the starting material is consumed.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the trifluoromethylated arene.
Radical Trifluoromethylation with Langlois' Reagent: A Cost-Effective and Stable Option
Sodium trifluoromethanesulfinate (CF₃SO₂Na), commonly known as Langlois' reagent, is a stable, commercially available, and relatively inexpensive source of the trifluoromethyl radical.[12][13] It can be used in a variety of transformations, including the trifluoromethylation of arenes and heteroarenes, often under oxidative conditions.[14][15]
This protocol describes the trifluoromethylation of an electron-rich heteroarene using Langlois' reagent in the presence of an oxidant.
Rationale: Langlois' reagent, upon oxidation, generates a trifluoromethyl radical which can then add to the heteroarene. The resulting radical intermediate is then oxidized to the final product. This method is particularly useful for late-stage functionalization of complex molecules due to its good functional group tolerance.[16]
Mechanism Overview:
Caption: Simplified mechanism for oxidative trifluoromethylation.
Detailed Steps:
-
In a suitable reaction vessel, dissolve the heteroarene substrate (1.0 equiv) and Langlois' reagent (1.5-2.0 equiv) in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
To this solution, add an oxidant, such as tert-butyl hydroperoxide (t-BuOOH, 2.0-3.0 equiv), dropwise at room temperature. For some substrates, a copper catalyst (e.g., Cu(OAc)₂) may be beneficial.[14]
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) as required for the specific substrate.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the desired trifluoromethylated product.
Electrophilic Trifluoromethylation: Togni's and Umemoto's Reagents
For substrates that are nucleophilic in nature, electrophilic trifluoromethylating reagents are often the methods of choice. Togni's and Umemoto's reagents are hypervalent iodine and sulfonium salts, respectively, that act as sources of an electrophilic "CF₃⁺" equivalent.[17][18] While highly effective, their industrial use is often limited by cost and, in the case of Togni's reagents, potential thermal instability.[7][8]
Comparative Overview of Common Reagents:
| Reagent Family | Common Examples | Industrial Advantages | Industrial Challenges |
| Inexpensive Sources | Trifluoroacetic Acid (TFA), Fluoroform (HCF₃) | Very low cost, readily available in bulk.[5][9] | High stability requires harsh conditions or advanced catalytic systems (photoredox, electrochemistry).[6][9] |
| Radical Sources | Langlois' Reagent (CF₃SO₂Na) | Relatively low cost, stable, solid, easy to handle.[12][13] | Requires an oxidant or initiator; reaction conditions can vary. |
| Electrophilic Reagents | Togni's Reagents, Umemoto's Reagents | High reactivity, broad substrate scope for nucleophiles, commercially available.[17][18] | High cost, potential for thermal instability/explosivity (Togni's), multi-step synthesis.[7][8] |
| Nucleophilic Reagents | Ruppert's Reagent (TMSCF₃), CuCF₃ | Effective for trifluoromethylation of electrophiles (e.g., carbonyls). | Often require stoichiometric use, sensitivity to moisture and air.[19] |
| Novel Reagents | TFSP (Trifluoromethylsulfonyl-pyridinium salt) | Prepared from inexpensive starting materials, bench-stable solid.[20][21] | Newer technology, may require further process development for large-scale production. |
Safety Considerations for Industrial Trifluoromethylation
Hazard Analysis is Non-Negotiable. Before any scale-up activities, a thorough safety review is imperative.
-
Togni's Reagents: These hypervalent iodine compounds can be explosive under certain conditions, particularly upon impact or heating.[8] It is crucial to consult the Safety Data Sheet (SDS) and consider using formulations that are stabilized, for example, with diatomaceous earth.[22]
-
Hydrogen Fluoride (HF): Used in traditional Swarts-type reactions, HF is extremely corrosive and toxic. All operations must be conducted in specialized, acid-resistant equipment (e.g., Hastelloy reactors) with extensive personal protective equipment (PPE) and emergency response plans in place.
-
Photochemical Reactions: Large-scale photochemical reactions require specialized reactors to ensure even light distribution and efficient heat dissipation to prevent runaway reactions.
-
Oxidants: Many trifluoromethylation reactions employ strong oxidants (e.g., peroxides). These must be added in a controlled manner, and the reaction temperature must be carefully monitored to prevent thermal excursions.
Future Outlook: Towards Greener and More Efficient Industrial Trifluoromethylation
The field of trifluoromethylation is rapidly evolving, with a strong emphasis on developing more sustainable and cost-effective industrial processes. Key areas of innovation include:
-
Flow Chemistry: Continuous flow reactors offer significant advantages for handling hazardous reagents and managing exothermic reactions, improving safety and scalability.[6]
-
Biocatalysis: The use of enzymes to catalyze trifluoromethylation reactions is an emerging area that promises high selectivity under mild, environmentally benign conditions.
-
Development of Recyclable Reagents: Research into recyclable versions of expensive reagents, such as Umemoto's reagents, could dramatically improve the economics of these processes.[7]
-
Direct C-H Functionalization: Continued development of catalytic systems for the direct trifluoromethylation of C-H bonds using inexpensive CF₃ sources remains a primary goal, as it represents the most atom-economical approach.[6]
By understanding the fundamental challenges and embracing innovative solutions, the chemical industry can continue to harness the power of the trifluoromethyl group to develop next-generation pharmaceuticals and agrochemicals in a safe, sustainable, and economically viable manner.
References
- 1. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 2. jelsciences.com [jelsciences.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Low-Cost, Simple, Efficient, Safe Trifluoromethylation - ChemistryViews [chemistryviews.org]
- 6. A scalable and operationally simple radical trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Trifluoroacetic acid acts as trifluoromethylating agent in arene C-H functionalization | EurekAlert! [eurekalert.org]
- 11. Electrophotochemical Trifluoromethylation of Arenes - ChemistryViews [chemistryviews.org]
- 12. ccspublishing.org.cn [ccspublishing.org.cn]
- 13. Reagent of the month – November - Langlois reagent [sigutlabs.com]
- 14. Radical Trifluoromethylation using Langlois Reagent | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 15. CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. A Readily Available Trifluoromethylation Reagent and Its Difunctionalization of Alkenes [organic-chemistry.org]
- 22. Togni Reagent II | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Troubleshooting & Optimization
Improving yield in reactions with Ethyl 2-bromo-5-(trifluoromethyl)benzoate
Welcome to the technical support center for Ethyl 2-bromo-5-(trifluoromethyl)benzoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of reactions involving this versatile but challenging substrate. Here, we address common issues encountered during synthesis, providing in-depth, mechanistically-grounded troubleshooting advice to help you optimize reaction yields and minimize impurities.
Introduction to the Substrate
This compound is a valuable building block in organic synthesis, particularly in the construction of complex molecules for pharmaceuticals and materials science.[1][2] Its structure presents a unique electronic profile:
-
Aryl Bromide: The C-Br bond is a prime site for transition-metal-catalyzed cross-coupling reactions.
-
Trifluoromethyl (-CF₃) Group: This powerful electron-withdrawing group significantly influences the reactivity of the aromatic ring, making the C-Br bond more susceptible to oxidative addition in palladium-catalyzed cycles.[1][3]
-
Ethyl Ester Group: Positioned ortho to the bromide, this group can exert steric effects and potentially chelate to metal centers, influencing catalyst-substrate interactions.
This combination of features makes the substrate highly reactive in some contexts but also prone to specific side reactions that can diminish yields. This guide will help you understand and control these factors.
Frequently Asked Questions (FAQs) & Troubleshooting
Category 1: Low Yield in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are the most common applications for this substrate. Low yields are a frequent challenge.[4][5]
Question 1: My Suzuki-Miyaura coupling reaction with this compound is showing low conversion and/or yield. What are the primary causes?
Answer: Low yield in Suzuki couplings with this substrate often traces back to one of four key areas: catalyst deactivation, suboptimal reaction conditions (base, solvent, temperature), issues with the boronic acid/ester partner, or competing side reactions.
Causality & Expert Analysis: Your substrate is an electron-deficient aryl bromide due to the -CF₃ group. This property is advantageous as it generally accelerates the rate-determining oxidative addition step of the catalytic cycle.[6][7] However, it can also create challenges.
Troubleshooting Steps:
-
Catalyst System (Pre-catalyst & Ligand):
-
The Problem: The standard Pd(PPh₃)₄ may not be robust enough. Electron-deficient substrates can be demanding, and catalyst decomposition (forming inactive palladium black) is a common failure mode, often accelerated by high temperatures.[4]
-
The Solution: Switch to a more robust, modern catalyst system. Bulky, electron-rich phosphine ligands are essential for stabilizing the palladium center, promoting reductive elimination, and preventing catalyst deactivation.[4][6]
-
Recommendation: Use a pre-catalyst like Pd₂(dba)₃ or Pd(OAc)₂ paired with a biarylphosphine ligand such as SPhos, XPhos, or RuPhos.[4][8] These ligands are designed for challenging couplings.
-
-
Choice of Base and Solvent:
-
The Problem: An inappropriate base can lead to poor reaction rates or hydrolysis of your ethyl ester. Weak bases may not be effective in the transmetalation step, while overly harsh conditions can promote side reactions.
-
The Solution: The base's role is to activate the boronic acid. For electron-deficient bromides, a moderately strong base is often optimal. The solvent must be anhydrous and capable of dissolving all components.[4]
-
Recommendations:
-
Bases: K₂CO₃, Cs₂CO₃, or K₃PO₄ are excellent starting points.[9][10] K₃PO₄ is often effective for sterically hindered or electronically challenging substrates.
-
Solvents: Anhydrous 1,4-dioxane, toluene, or DMF are commonly used.[9] A mixture like Dioxane/H₂O (e.g., 4:1) is standard for many Suzuki reactions.
-
-
-
Boronic Acid/Ester Quality:
-
The Problem: Boronic acids are prone to degradation over time, particularly through dehydration to form cyclic anhydrides (boroxines) or through protodeboronation (replacement of the boronic acid group with a hydrogen).[4] This reduces the amount of active coupling partner.
-
The Solution: Use fresh, high-purity boronic acid. If in doubt, you can convert it to a more stable pinacol ester (Bpin) derivative. While boronic acids are often more reactive, boronic esters offer greater stability.[7]
-
-
Competing Side Reactions:
-
The Problem: The primary side reaction to consider is hydrodehalogenation , where the bromine atom is replaced by a hydrogen atom. This is often caused by catalyst decomposition or impurities. Another possibility is homo-coupling of the boronic acid partner.[10]
-
The Solution: Ensure your reaction is rigorously degassed (e.g., via several vacuum/argon cycles) to remove oxygen, which can degrade catalysts and promote side reactions.[4] Using the correct palladium-to-ligand ratio (typically 1:2 to 1:4) is critical to maintain an active catalytic species.[4]
-
Question 2: I'm attempting a Buchwald-Hartwig amination and observing significant amounts of starting material. How can I drive the reaction to completion?
Answer: Buchwald-Hartwig amination requires a carefully selected catalyst-ligand system and a strong, non-nucleophilic base.[11][12] The electron-deficient nature of your substrate makes oxidative addition feasible, but the subsequent steps can be challenging.
Causality & Expert Analysis: The key is to use a bulky ligand that facilitates the reductive elimination step to form the C-N bond. The choice of base is also critical; it must be strong enough to deprotonate the amine without competing as a nucleophile.
Troubleshooting Steps:
-
Ligand Selection is Crucial:
-
The Problem: First-generation phosphine ligands are often ineffective.
-
The Solution: Employ modern, sterically hindered biarylphosphine ligands. These ligands create a bulky coordination sphere around the palladium, which promotes the final, product-forming reductive elimination step.
-
Recommendation: XPhos is an excellent and widely used ligand for Buchwald-Hartwig reactions involving aryl bromides.[13] Other options include RuPhos and BrettPhos.[8][14]
-
-
Base Selection and Strength:
-
The Problem: Weaker bases like carbonates are generally insufficient for deprotonating the amine-palladium complex.
-
The Solution: A strong, sterically hindered base is required.
-
Recommendation: Sodium tert-butoxide (NaOt-Bu) or Potassium tert-butoxide (KOt-Bu) are the standard choices for this reaction.[13] Lithium bis(trimethylsilyl)amide (LHMDS) can also be used.
-
-
Solvent and Temperature:
-
The Problem: The reaction may be too slow at lower temperatures.
-
The Solution: These reactions typically require elevated temperatures to proceed at a reasonable rate.
-
Recommendation: Use anhydrous toluene or dioxane as the solvent and heat the reaction to 80-110 °C.[13]
-
Question 3: My Sonogashira coupling is failing. What are the unique considerations for this reaction with my substrate?
Answer: The Sonogashira reaction involves a dual catalytic cycle with both palladium and copper.[15][16] Failure is often due to issues with one or both catalysts, or the dreaded side reaction of alkyne homo-coupling (Glaser coupling).
Causality & Expert Analysis: The palladium cycle activates the aryl bromide, while the copper cycle activates the terminal alkyne.[15] Oxygen is highly detrimental as it promotes the copper-catalyzed homo-coupling of the alkyne to form a diyne, consuming your starting material and complicating purification.
Troubleshooting Steps:
-
Rigorous Exclusion of Oxygen:
-
The Problem: Oxygen promotes Glaser coupling.
-
The Solution: This is the most critical parameter. The reaction vessel and solvents must be thoroughly degassed. Use a Schlenk line or glovebox for the best results.
-
Recommendation: Subject your solvent and reaction mixture to at least three freeze-pump-thaw cycles or sparge with argon for 20-30 minutes.
-
-
Catalyst System:
-
Base and Solvent:
-
The Problem: The base must be strong enough to deprotonate the alkyne but not so strong that it causes other side reactions.
-
The Solution: An amine base is typically used, which also serves as the solvent in some cases.
-
Recommendation: Triethylamine (TEA) or diisopropylamine (DIPA) are standard.[17] For solvents, THF or DMF are common if an amine is not used as the solvent.
-
-
Copper-Free Conditions:
-
The Alternative: If Glaser coupling remains a persistent issue, consider a copper-free Sonogashira protocol. These methods rely on specific palladium catalysts and bases (like Cs₂CO₃ or TBAF) to proceed without the copper co-catalyst, thus eliminating the primary pathway for homo-coupling.[18]
-
Category 2: Side Reactions & Stability
Question 4: I am observing a significant amount of a byproduct that appears to be 2-bromo-5-(trifluoromethyl)benzoic acid. What is happening?
Answer: You are observing the hydrolysis of the ethyl ester.[19] This is a common side reaction, especially if your reaction conditions involve water and a strong base at elevated temperatures.
Causality & Expert Analysis: Ester hydrolysis is a base-catalyzed process. While a base is required for most cross-coupling reactions, prolonged exposure to strong bases, high temperatures, and the presence of water (even trace amounts) can cleave the ester to its corresponding carboxylate salt. Upon acidic workup, this is protonated to the carboxylic acid.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Dry your solvents rigorously. Use freshly opened bottles of anhydrous solvents or dry them over appropriate drying agents (e.g., molecular sieves). Dry your glassware in an oven before use.
-
Modify the Base: If possible, use a weaker or more sterically hindered base that is less likely to act as a nucleophile. For Suzuki reactions, K₃PO₄ or K₂CO₃ are less hydrolytically active than hydroxides.[9][10]
-
Lower Reaction Temperature: If the reaction kinetics allow, try running the reaction at a lower temperature to minimize the rate of hydrolysis.
-
Reduce Reaction Time: Monitor the reaction by TLC or LCMS. Once the starting material is consumed, work up the reaction promptly to avoid prolonged exposure to basic conditions.
Protocols & Data Visualization
Optimized Protocol: Suzuki-Miyaura Coupling
This protocol is a robust starting point for coupling this compound with an arylboronic acid.
Step-by-Step Methodology:
-
Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).
-
Catalyst Addition: In a separate vial, weigh out the palladium pre-catalyst Pd₂(dba)₃ (1.5 mol%) and the ligand XPhos (3.5 mol%). Add these to the Schlenk flask.
-
Degassing: Seal the flask, and evacuate and backfill with argon. Repeat this cycle three times.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane and water (4:1 ratio) via syringe.
-
Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or LCMS.
-
Work-up: After completion (typically 4-12 hours), cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[20]
Table 1: Troubleshooting Guide for Low Yield in Suzuki Coupling
| Symptom | Potential Cause | Recommended Action | Rationale |
| No reaction/trace conversion | Inactive Catalyst System | Use Pd₂(dba)₃ with XPhos or SPhos ligand. | Modern biarylphosphine ligands are more robust and efficient for electron-deficient substrates.[4][14] |
| Reaction stalls at ~50% | Insufficient Base Strength / Boronic Acid Degradation | Switch to a stronger base like K₃PO₄. Use fresh boronic acid or a pinacol ester. | Ensures efficient transmetalation and active coupling partner concentration.[4][7] |
| Significant hydrodehalogenation | Oxygen in system / Poor Pd:Ligand ratio | Rigorously degas all solvents and the reaction vessel. Use a 1:2 to 1:4 Pd:Ligand ratio. | Prevents oxidative catalyst degradation and maintains the active catalytic species.[4] |
| Ester hydrolysis observed | Presence of water / Harsh basic conditions | Use rigorously dried solvents. Avoid hydroxide bases. Reduce reaction time/temperature. | Minimizes the saponification side reaction.[19] |
Visualizing the Process
Troubleshooting Flowchart
This diagram provides a logical path for diagnosing and solving common issues.
Caption: A logical troubleshooting flowchart for low-yield reactions.
Palladium Catalytic Cycle
Understanding the catalytic cycle is key to diagnosing which step is failing.
Caption: Generalized catalytic cycle for palladium cross-coupling reactions.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 2. 1214336-55-6 | this compound - Moldb [moldb.com]
- 3. The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Sonogashira Coupling [organic-chemistry.org]
- 18. thalesnano.com [thalesnano.com]
- 19. Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate [mdpi.com]
- 20. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of Crude Ethyl 2-bromo-5-(trifluoromethyl)benzoate
Welcome to the technical support center for the purification of crude Ethyl 2-bromo-5-(trifluoromethyl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions. As Senior Application Scientists, we combine technical precision with practical field experience to help you navigate the challenges of purifying this important fluorinated building block.
Frequently Asked Questions (FAQs)
Q1: What are the basic physical properties of this compound?
A1: Understanding the physical properties of your compound is a critical first step. Here are the key details for this compound:
| Property | Value |
| CAS Number | 1214336-55-6[1][2][3] |
| Molecular Formula | C₁₀H₈BrF₃O₂[1][2] |
| Molecular Weight | 297.07 g/mol [1][2] |
| Appearance | Typically a colorless to light yellow oil or solid |
| Purity (Typical) | Commercially available with a purity of around 97%[1][2] |
| Storage | Store at room temperature in a dry, well-ventilated area[1][4] |
Q2: What are the common impurities in crude this compound?
A2: Impurities can arise from unreacted starting materials, by-products of the synthesis, or decomposition. Common impurities may include:
-
Starting Materials: 2-Bromo-5-(trifluoromethyl)benzoic acid and ethanol.
-
By-products: Isomeric forms of the product or compounds from side reactions, such as those resulting from incomplete bromination or esterification.
-
Residual Solvents: Solvents used in the synthesis and workup, such as toluene or hexanes.
Q3: What safety precautions should I take when handling this compound?
A3: this compound is classified with the GHS07 pictogram, indicating it can be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[1] Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of crude this compound.
Issue 1: My final product purity is low, and I suspect the presence of starting materials.
-
Possible Cause: Incomplete reaction or inefficient removal of starting materials during workup.
-
Troubleshooting Steps:
-
Liquid-Liquid Extraction: Before concentrating the crude product, perform an aqueous wash. A wash with a saturated sodium bicarbonate solution will remove any unreacted 2-bromo-5-(trifluoromethyl)benzoic acid by converting it to its water-soluble sodium salt. Follow this with a brine wash to remove residual water.
-
Column Chromatography: If starting materials persist, column chromatography is a highly effective method for separation.[5][6] Due to the difference in polarity between the acidic starting material, the ester product, and ethanol, a well-chosen solvent system can provide excellent separation. A gradient elution from a non-polar solvent (like hexanes) to a slightly more polar mixture (like hexanes/ethyl acetate) is recommended.[7]
-
Issue 2: I'm observing multiple spots on my TLC plate that are close to my product spot.
-
Possible Cause: Presence of isomeric by-products or closely related impurities.
-
Troubleshooting Steps:
-
Optimize TLC Conditions: Experiment with different solvent systems for your TLC analysis to achieve better separation between the spots. This will help you develop a more effective solvent system for column chromatography.
-
High-Performance Flash Chromatography: For challenging separations, consider using a high-performance flash chromatography system with a high-resolution silica gel column.
-
Fractional Distillation: If the impurities have sufficiently different boiling points from the product, fractional distillation under reduced pressure can be an effective purification method. This is particularly useful for removing less volatile impurities.
-
Issue 3: My yield is significantly lower than expected after purification.
-
Possible Cause: Product loss during extraction, chromatography, or crystallization.
-
Troubleshooting Steps:
-
Extraction: Ensure the pH of the aqueous layer is appropriate during extraction to prevent the loss of your product through hydrolysis or partitioning into the wrong layer. Back-extract the aqueous layers with your organic solvent to recover any dissolved product.
-
Chromatography: Avoid using a solvent system that is too polar, as this can cause your product to elute too quickly with impurities.[5] Conversely, a solvent system that is not polar enough may result in the product not eluting from the column at all.[5] Collect smaller fractions during column chromatography and analyze them by TLC to avoid combining pure fractions with impure ones.[6]
-
Recrystallization: If you are using recrystallization, ensure you are using a minimal amount of hot solvent to dissolve your crude product.[8] Adding too much solvent will reduce your recovery. Also, allow the solution to cool slowly to promote the formation of pure crystals.[8]
-
Experimental Protocols
Purification by Column Chromatography
This protocol outlines the steps for purifying crude this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexanes
-
Ethyl acetate
-
Glass column
-
Collection tubes
-
TLC plates, chamber, and UV lamp
Procedure:
-
TLC Analysis: Determine an appropriate eluent system by running TLC plates of the crude mixture in various ratios of hexanes and ethyl acetate. A good starting point is a 95:5 mixture of hexanes:ethyl acetate. The desired product should have an Rf value of approximately 0.3-0.4.
-
Column Packing: Prepare a slurry of silica gel in hexanes and carefully pour it into the column. Allow the silica to settle, ensuring there are no air bubbles or cracks in the stationary phase.
-
Loading the Sample: Dissolve the crude product in a minimal amount of the initial eluent (or a less polar solvent like dichloromethane if solubility is an issue) and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system (e.g., 95:5 hexanes:ethyl acetate). Apply gentle positive pressure if using flash chromatography.
-
Fraction Collection: Collect small fractions (e.g., 10-20 mL) in numbered test tubes.
-
Monitoring the Separation: Monitor the fractions by TLC to identify which ones contain the purified product.
-
Combining and Concentrating: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Purification Workflow Diagram
Caption: Workflow for Column Chromatography Purification.
Troubleshooting Logic Diagram
This diagram illustrates a logical approach to troubleshooting common purification issues.
Caption: Troubleshooting Decision Tree for Purification.
References
- 1. 1214336-55-6 | this compound - Moldb [moldb.com]
- 2. 1214336-55-6 | this compound - AiFChem [aifchem.com]
- 3. 1214336-55-6|this compound|BLD Pharm [bldpharm.com]
- 4. 139911-28-7|Ethyl 2-bromo-5-fluorobenzoate|BLD Pharm [bldpharm.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Copper-catalyzed arylation of alkyl halides with arylaluminum reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Common side products in the synthesis of Ethyl 2-bromo-5-(trifluoromethyl)benzoate derivatives
Welcome to the technical support center for advanced chemical synthesis. This guide is designed for researchers, chemists, and drug development professionals actively working with Ethyl 2-bromo-5-(trifluoromethyl)benzoate and its derivatives. As a critical building block in modern pharmaceuticals and agrochemicals, its purity is paramount. This document moves beyond standard protocols to provide in-depth, field-proven insights into the common side products encountered during its synthesis, offering troubleshooting strategies rooted in mechanistic understanding.
Frequently Asked Questions & Troubleshooting Guides
Question 1: I'm synthesizing this compound via a Sandmeyer reaction starting from the corresponding aniline. My crude product shows several unexpected impurities, including a significant non-polar spot on my TLC. What are these likely to be?
This is a very common scenario when employing the Sandmeyer reaction, which proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[1][2] The generation of an aryl radical intermediate is key to the main reaction but also opens pathways to several characteristic side products.
Core Issues & Mechanisms:
-
Biaryl Compounds: The most common non-polar byproduct is a biaryl species, formed by the coupling of two aryl radicals. This occurs when the concentration of the aryl radical intermediate is high and it encounters another radical before being trapped by the copper(II) bromide species. The detection of these biaryl byproducts is strong evidence for the radical mechanism of the Sandmeyer reaction.[2]
-
Phenol Formation (Hydroxylation): If the diazonium salt intermediate reacts with water in the reaction mixture, it can lead to the formation of Ethyl 2-hydroxy-5-(trifluoromethyl)benzoate. This is often promoted by elevated temperatures, which can cause the decomposition of the diazonium salt before the intended Sandmeyer reaction occurs.
-
Deamination (Hydro-de-diazoniation): In some cases, a source of hydrogen (e.g., the solvent or additives) can quench the aryl radical, leading to the formation of Ethyl 5-(trifluoromethyl)benzoate, a de-halogenated impurity.
Troubleshooting Workflow for Sandmeyer Reactions
Caption: Troubleshooting workflow for Sandmeyer synthesis.
Summary of Sandmeyer Side Products
| Side Product | Formation Mechanism | Analytical Signature (vs. Product) | Mitigation Strategy |
| Biaryl Dimer | Coupling of two aryl radicals | Higher Rf on TLC; ~2x Molecular Weight in MS | Slow, controlled addition of diazonium salt to the copper catalyst solution; ensure vigorous stirring. |
| Phenol Derivative | Reaction of diazonium salt with H₂O | Lower Rf on TLC; -Br, +OH shift in MS | Maintain low reaction temperatures (0-5 °C) during diazotization and reaction; use anhydrous solvents where possible. |
| Deaminated Product | Quenching of aryl radical by H-donor | Similar Rf; Mass lacks bromine isotope pattern | Ensure a sufficiently reactive copper catalyst and halide source to trap the radical efficiently. |
Question 2: I'm performing a Fischer esterification on 2-bromo-5-(trifluoromethyl)benzoic acid with ethanol and sulfuric acid. After 8 hours under reflux, NMR analysis shows ~30% of my starting carboxylic acid remains. How can I drive this reaction to completion?
This is a classic equilibrium problem. Fischer esterification is a reversible reaction between a carboxylic acid and an alcohol to form an ester and water.[3] According to Le Châtelier's principle, to drive the reaction forward, you must either use a large excess of one reactant (the alcohol) or remove a product (water) as it forms.
Core Issues & Mechanisms:
-
Equilibrium Limitation: The presence of water, a product of the reaction, allows the reverse reaction (ester hydrolysis) to occur, preventing the full conversion of the carboxylic acid.
-
Steric Hindrance: The bromine atom at the ortho position to the carboxylic acid provides some steric hindrance, which can slow down the rate of esterification compared to an un-substituted benzoic acid.
-
Insufficient Catalysis: While sulfuric acid is a strong catalyst, its effectiveness can be diminished if it becomes too dilute with the water being produced.
Protocol: Driving Esterification to Completion
This protocol utilizes a Dean-Stark apparatus to physically remove water from the reaction, pushing the equilibrium towards the product.
-
Apparatus Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
Reagents: To the flask, add 2-bromo-5-(trifluoromethyl)benzoic acid (1.0 eq.), ethanol (3-5 eq.), and a non-polar solvent that forms an azeotrope with water (e.g., toluene or cyclohexane, ~2 mL per mmol of acid). Add a catalytic amount of p-toluenesulfonic acid (pTSA) or sulfuric acid (0.05 eq.).
-
Reaction: Heat the mixture to reflux. The water-toluene azeotrope will distill into the Dean-Stark trap. Upon cooling in the trap, the water will separate and collect in the bottom, while the toluene will overflow and return to the reaction flask.
-
Monitoring: Continue the reaction until no more water collects in the trap. The reaction can be monitored by TLC until the starting carboxylic acid spot disappears.
-
Workup: Cool the reaction, wash with saturated sodium bicarbonate solution to remove the acid catalyst, wash with brine, dry over sodium sulfate, and concentrate in vacuo.
Caption: Fischer esterification equilibrium.
Question 3: I am developing a process involving the direct bromination of an ethyl 5-(trifluoromethyl)benzoate substrate. My reaction is yielding a significant amount of an isomeric byproduct. What is happening and how can I improve regioselectivity?
This is a challenge of controlling electrophilic aromatic substitution. The final position of the incoming bromine electrophile is directed by the combined electronic and steric effects of the substituents already on the ring: the ethyl ester (-COOEt) and the trifluoromethyl (-CF₃) group.
Core Issues & Mechanisms:
-
Directing Group Effects: Both the -COOEt and -CF₃ groups are electron-withdrawing and are meta-directors. They deactivate the ring towards electrophilic substitution. In your starting material, they are meta to each other (positions 1 and 3 if we number the ester as 1). The positions ortho and para to each group are deactivated. The position between them (C2) is strongly deactivated. The most likely positions for bromination are C4 and C6 (ortho to the ester) and C5 (ortho to the CF3). However, you are trying to make the 2-bromo product, which means you are likely starting from a different precursor, such as ethyl 3-(trifluoromethyl)benzoate.
-
Isomer Formation: In the case of brominating ethyl 3-(trifluoromethyl)benzoate, both the ester and the CF3 group direct incoming electrophiles away from the position between them (C2). However, they also direct to position 5. The challenge is achieving selective bromination at position 2. A related patent for a similar compound, 2-bromo-5-methoxybenzoic acid, highlights the difficulty of achieving regioselectivity, noting that isomers are common byproducts.[4]
-
Over-bromination: If reaction conditions are too harsh (excess bromine, high temperature), a second bromine atom can add to the ring, creating di-bromo species.
Strategies for Improving Regioselectivity:
| Strategy | Rationale | Example Protocol Step |
| Choice of Catalyst | The Lewis acid catalyst (e.g., FeBr₃, AlCl₃) plays a crucial role. A less aggressive catalyst may favor the kinetically controlled product over the thermodynamically stable one. | Screen catalysts like Iron powder, Iodine, or Zeolites in place of stronger Lewis acids. |
| Temperature Control | Lowering the reaction temperature can often enhance selectivity by favoring the reaction pathway with the lowest activation energy, which may lead to a different isomer ratio. | Run the reaction at 0 °C or even -20 °C and allow it to proceed for a longer time. |
| Brominating Agent | Using a bulkier or less reactive brominating agent, such as N-Bromosuccinimide (NBS), can sometimes improve selectivity for less sterically hindered positions. | Substitute Br₂ with NBS and a radical initiator (for radical pathways) or an acid catalyst (for electrophilic pathways). |
| Solvent Effects | The polarity of the solvent can influence the stability of the intermediates and transition states, thereby affecting the isomer ratio. | Compare results in a non-polar solvent like CCl₄ versus a polar aprotic solvent like CH₃CN. |
References
Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling of Aryl Halides
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide is structured to provide direct, actionable answers to the challenges you face when optimizing catalyst loading for the cross-coupling of aryl halides. My goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot effectively and develop robust, efficient, and scalable reactions.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental failures in a question-and-answer format. We diagnose the problem, explore the underlying causes, and provide a systematic approach to resolution.
Question 1: My reaction has stalled, and the mixture has turned black. What happened and how can I fix it?
Answer:
The formation of a black precipitate, commonly known as "palladium black," is a definitive sign of catalyst decomposition.[1][2] This occurs when the active, soluble Pd(0) catalyst agglomerates into inactive, elemental palladium nanoparticles, effectively halting your reaction.[2] This is not just a sign of a failed reaction; it's a critical diagnostic clue.
Primary Causes & Remediation Strategy:
-
Oxygen Contamination: The active Pd(0) species is highly sensitive to oxygen.[1][2] Inadequate degassing of solvents or a poor inert atmosphere technique is the most common reason for catalyst decomposition.
-
Solution: Employ rigorous degassing techniques. For solvents, a freeze-pump-thaw cycle (three repetitions) is superior to sparging.[3] Ensure your reaction vessel is thoroughly purged by evacuating and backfilling with a high-purity inert gas (Argon or Nitrogen) three times before adding reagents.[3][4]
-
-
Slow Catalysis: If any step in the catalytic cycle is significantly slower than the rate of catalyst aggregation, palladium black will form.[5] This is particularly common with challenging substrates like aryl chlorides, where the oxidative addition step is often the rate-limiting step.[2]
-
Solution: The key is to accelerate the catalytic cycle. This is primarily achieved by selecting a more appropriate ligand. Bulky, electron-rich phosphine ligands (e.g., Buchwald biarylphosphines like SPhos or XPhos) or N-heterocyclic carbenes (NHCs) are designed to stabilize the Pd(0) center and promote challenging oxidative additions.[2][6][7]
-
-
High Temperature: While heat can increase reaction rates, excessive temperatures can also accelerate catalyst decomposition pathways.[2]
-
Solution: Run the reaction at the lowest temperature that affords a reasonable rate.[2] If a reaction requires high temperatures (e.g., >120 °C), the choice of a highly stabilizing ligand becomes even more critical.
-
-
Impure Reagents: Impurities in solvents, starting materials, or the base can act as catalyst poisons, leading to deactivation and precipitation.[1]
Troubleshooting Workflow for Catalyst Decomposition
Caption: A logical workflow for diagnosing and addressing catalyst decomposition.
Question 2: My yield is consistently low (<50%), but I don't see any catalyst decomposition. Where should I start?
Answer:
Low yield without obvious catalyst death points to a suboptimal catalytic system or competing side reactions. The goal is to identify the bottleneck in the catalytic cycle or an unproductive pathway that is consuming your starting material.
Systematic Troubleshooting for Low Yield:
-
Analyze the Crude Reaction Mixture: Before making changes, understand what's happening. Use LC-MS or GC-MS to identify the components.
-
Unreacted Starting Material: This suggests a slow or inhibited reaction. The catalyst may be poisoned, or the conditions are simply not active enough.
-
Homocoupling Products: The self-coupling of your boronic acid or organometallic reagent is a common side reaction, often promoted by oxygen.[7][9]
-
Protodeboronation/Dehalogenation: This is the replacement of the boryl or halide group with a hydrogen atom.[4][9] It is a major side reaction, particularly with electron-deficient boronic acids or when using certain bases and protic solvents.[4]
-
-
Re-evaluate Your Core Components:
-
The Base: The base is critical for activating the nucleophile (e.g., forming the boronate in a Suzuki coupling) but the wrong choice can cause side reactions.[4][7] If you see protodeboronation, switch to a milder or anhydrous base (e.g., from NaOH to K₃PO₄ or Cs₂CO₃).[4]
-
The Ligand: The ligand dictates the catalyst's activity and stability.[10] If the reaction is sluggish with unreacted starting material, a more electron-rich and bulky ligand is needed to promote the rate-limiting step (often oxidative addition or reductive elimination).
-
The Solvent: The solvent must fully dissolve all components but also plays a role in catalyst stability and reactivity.[1][11][12][13] Polar aprotic solvents like dioxane, THF, or DMF are common, but sometimes a switch to a non-coordinating solvent like toluene is beneficial.[1][13][14]
-
-
Consider Catalyst Poisoning: Heteroaromatic substrates, particularly those containing nitrogen (like pyridines), can be challenging. The Lewis basic nitrogen can coordinate to the palladium center, acting as an inhibitor and poisoning the catalyst.[2][5]
Frequently Asked Questions (FAQs) on Catalyst Loading
This section provides answers to broader questions about the principles of optimizing catalyst loading.
Question 3: What is a "typical" catalyst loading, and how do I decide where to start?
Answer:
There is no single magic number for catalyst loading. It is highly dependent on the reactivity of your specific substrates and the efficiency of your catalyst system. However, we can establish general starting points. For many common cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig amination, a loading of 0.5 to 2 mol% palladium is a standard starting point for initial screening.[15][16]
The choice of aryl halide is the most critical factor determining the required catalyst loading.[4][17][18][19]
| Aryl Halide (Ar-X) | Reactivity Trend | Typical Starting Catalyst Loading (mol %) | Key Considerations |
| Ar-I | Highest | 0.1 - 1.0% | Oxidative addition is very fast; reactions often proceed at room temperature.[18] Lower loadings are often achievable. |
| Ar-Br | Intermediate | 0.5 - 2.0% | The workhorse of cross-coupling; a good balance of reactivity and stability.[16][20] Most ligand systems are optimized for bromides. |
| Ar-OTf | Similar to Br | 0.5 - 2.0% | Reactivity is comparable to bromides, offering a useful alternative.[17] |
| Ar-Cl | Lowest | 1.0 - 5.0% | The C-Cl bond is strong, making oxidative addition the difficult, rate-limiting step.[2][17] Requires highly active catalysts with bulky, electron-rich ligands.[2][7][21] |
For industrial processes or large-scale synthesis, significant effort is invested to reduce catalyst loading to the parts-per-million (ppm) level, often below 0.1 mol%.[22][23] This requires extensive optimization of ligands, bases, solvents, and temperature.[6][24]
Question 4: How do I choose between a Pd(0) source and a Pd(II) precatalyst?
Answer:
This choice relates to how the active Pd(0) catalyst is generated. Understanding the difference is key to achieving reproducible results.
-
Pd(0) Sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃): These complexes contain palladium in its active oxidation state. In theory, they can enter the catalytic cycle directly. However, they are often unstable in air and can have inconsistent quality.[25] The dba ligands in Pd₂(dba)₃ can also have unintended effects on the reaction.[26]
-
Pd(II) Precatalysts (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂): These are stable, easy-to-handle Pd(II) salts that must be reduced in situ to the active Pd(0) species.[25] This reduction step can be inefficient and is often a source of irreproducibility and side reactions.[25] The reductant can be an amine, a phosphine ligand, or another reagent in the mixture.[8][25]
-
Modern Precatalysts (e.g., Buchwald G3/G4 Precatalysts): These are highly advanced Pd(II) complexes designed for the rapid, clean, and quantitative generation of the active monoligated Pd(0) species under the reaction conditions.[6] They offer superior reliability and are often the best choice for achieving low catalyst loadings and consistent results, making them ideal for high-throughput screening.[3][6]
Catalyst Activation Pathway
Caption: Comparison of traditional vs. modern precatalyst activation pathways.
Question 5: How should I design an experiment to screen for the optimal (lowest) catalyst loading?
Answer:
Optimizing catalyst loading is an empirical process best done through systematic screening. High-throughput experimentation (HTE) techniques are ideal for this.[6][27][28][29] Below is a general protocol for a small-scale screen in parallel reaction vials.
Experimental Protocol: High-Throughput Screening for Optimal Catalyst Loading
Objective: To identify the minimum catalyst loading required for complete conversion of the limiting aryl halide within a set timeframe.
1. Preparation of Stock Solutions:
- Aryl Halide Stock: Prepare a 0.2 M solution of your limiting aryl halide in the chosen reaction solvent (e.g., 1,4-dioxane).
- Coupling Partner Stock: Prepare a 0.24 M solution of your coupling partner (e.g., boronic acid) in the same solvent. This corresponds to 1.2 equivalents.
- Base Slurry: Prepare a slurry of the base (e.g., K₃PO₄, 2.0 equivalents) in the solvent. Ensure it is well-suspended before dispensing.
- Catalyst Stock Solutions: This is the critical step. Prepare a series of catalyst/ligand stock solutions at different concentrations. For example, to screen loadings from 1.0 mol% down to 0.1 mol%:
- Stock A (for 1.0 mol%): 0.01 M Pd precatalyst solution.
- Stock B (for 0.5 mol%): 0.005 M Pd precatalyst solution.
- Stock C (for 0.25 mol%): 0.0025 M Pd precatalyst solution.
- Stock D (for 0.1 mol%): 0.001 M Pd precatalyst solution. (Note: The ligand-to-metal ratio should be kept constant, typically between 1:1 and 2:1 depending on the precatalyst).
2. Reaction Setup (in an inert atmosphere glovebox):
- Arrange an array of 24 reaction vials (e.g., in a KitAlysis™-style block).[30][31]
- To each vial, add a stir bar.
- Dispense the reagents in the following order to minimize premature reactions:
- Base Slurry (e.g., 1.0 mL)
- Aryl Halide Stock (0.5 mL, 0.1 mmol scale)
- Coupling Partner Stock (0.5 mL)
- Catalyst Stock (0.1 mL of the appropriate stock solution A, B, C, or D). Run each concentration in triplicate for statistical relevance. Include a negative control with no catalyst.
3. Reaction Execution and Analysis:
- Seal the vials or reaction block securely.[3]
- Place the block on a heated stirring plate set to the desired temperature (e.g., 100 °C).
- After a predetermined time (e.g., 4 hours, 12 hours), remove the block and cool to room temperature.
- Quench the reactions, dilute with a suitable solvent (e.g., ethyl acetate), add an internal standard (e.g., biphenyl), and analyze each vial by GC-MS or LC-MS to determine the percent conversion.[30]
4. Data Interpretation:
- Plot the percent conversion versus catalyst loading.
- The optimal loading is the lowest concentration that provides the maximum yield in the desired timeframe. This data provides a validated starting point for scaling up the reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. jmcct.com [jmcct.com]
- 10. theses.enscm.fr [theses.enscm.fr]
- 11. pubs.aip.org [pubs.aip.org]
- 12. researchgate.net [researchgate.net]
- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 14. books.rsc.org [books.rsc.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. researchgate.net [researchgate.net]
- 17. Yoneda Labs [yonedalabs.com]
- 18. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. books.rsc.org [books.rsc.org]
- 25. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 26. uwindsor.ca [uwindsor.ca]
- 27. researchgate.net [researchgate.net]
- 28. Aryl Halide Cross-Coupling via Formate-Mediated Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 29. pubs.acs.org [pubs.acs.org]
- 30. KitAlysis High-Throughput Palladium Precatalyst Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
- 31. merckmillipore.com [merckmillipore.com]
Technical Support Center: Troubleshooting Low Reactivity of Ethyl 2-bromo-5-(trifluoromethyl)benzoate
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource addresses the common challenges associated with the low reactivity of Ethyl 2-bromo-5-(trifluoromethyl)benzoate in palladium-catalyzed cross-coupling reactions. Here, we provide in-depth troubleshooting guides and frequently asked questions in a user-friendly Q&A format, grounded in mechanistic principles and field-proven insights.
Understanding the Substrate: A Tale of Two Effects
This compound is a challenging substrate due to a combination of steric and electronic factors. The bromine atom is positioned ortho to a bulky ethyl ester group, which can sterically hinder the approach of the palladium catalyst to the C-Br bond for the initial oxidative addition—often the rate-determining step in cross-coupling reactions.[1] Concurrently, the trifluoromethyl (-CF3) group at the meta position is a strong electron-withdrawing group, which deactivates the aromatic ring. This electronic effect can, however, also make the C-Br bond more susceptible to oxidative addition in some cases.[2] Understanding this interplay is crucial for effective troubleshooting.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is showing no product formation. Where should I start troubleshooting?
A1: With this substrate, the primary suspects are inefficient oxidative addition and catalyst inhibition. First, verify the integrity of your reagents: ensure your palladium catalyst is active, the phosphine ligand has not oxidized, and the solvent is anhydrous and thoroughly degassed. Oxygen can be a significant inhibitor, leading to catalyst decomposition and homocoupling of the boronic acid. For a sterically hindered and electron-deficient substrate like this, a common starting point of Pd(PPh₃)₄ may not be sufficient. Consider switching to a more robust catalyst system featuring bulky, electron-rich phosphine ligands like those developed by Buchwald (e.g., XPhos, SPhos) or ferrocenyl-based ligands (e.g., dppf). These ligands are known to accelerate both oxidative addition and reductive elimination.[3]
Q2: I am observing a significant amount of a side product that appears to be the hydrolyzed carboxylic acid. How can I prevent this?
A2: The ethyl ester group is susceptible to hydrolysis under basic conditions, a common requirement for many cross-coupling reactions, especially Suzuki and Buchwald-Hartwig aminations.[4] This side reaction, known as saponification, is exacerbated by high temperatures and prolonged reaction times. To mitigate this, consider using a milder base. While strong bases like NaOtBu or K₃PO₄ are often used to promote the catalytic cycle, they can also accelerate hydrolysis. Screening milder bases such as K₂CO₃ or Cs₂CO₃, or using anhydrous conditions, can be beneficial. If hydrolysis remains a persistent issue, you may need to perform the coupling on the corresponding acid and re-esterify post-coupling, or protect the ester if it is not compatible with the reaction conditions.
Q3: For a Buchwald-Hartwig amination, my reaction is sluggish. What are the key parameters to adjust?
A3: The Buchwald-Hartwig amination of this substrate can be challenging. The combination of a sterically hindered aryl bromide and the amine nucleophile requires a carefully selected catalyst system. The choice of ligand is paramount. Bulky biarylphosphine ligands are often necessary to facilitate the reaction with sterically demanding partners.[5] Additionally, the base is critical for deprotonating the amine to form the active nucleophile. Strong, non-nucleophilic bases like NaOtBu or LHMDS are typically required. If the reaction is still slow, incrementally increasing the temperature (e.g., from 80°C to 110°C) can help, but be mindful of potential ester hydrolysis.
Troubleshooting Guides
Suzuki-Miyaura Coupling
Low yield or no reaction in a Suzuki-Miyaura coupling with this compound is a common complaint. The following guide provides a systematic approach to resolving this issue.
Initial Diagnostic Workflow
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.
Detailed Protocol and Optimization Table
| Parameter | Initial Recommendation | Troubleshooting Steps | Rationale |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ (1-2 mol%) | Use a pre-formed catalyst like XPhos Pd G3 (1-2 mol%). | Pre-catalysts ensure efficient generation of the active Pd(0) species, which can be problematic with Pd(II) sources. |
| Ligand | PPh₃ (4-8 mol%) | Switch to a bulky, electron-rich ligand such as XPhos, SPhos, or RuPhos (2-4 mol%). | These ligands promote oxidative addition for sterically hindered substrates and accelerate the overall catalytic cycle.[3] |
| Base | K₂CO₃ (2-3 equiv.) | Screen stronger bases like K₃PO₄ or Cs₂CO₃. If hydrolysis is an issue, try KF under anhydrous conditions. | The base is crucial for activating the boronic acid. Stronger bases can overcome slow transmetalation. |
| Solvent | Toluene/H₂O or Dioxane/H₂O (4:1) | Use anhydrous solvents like toluene, dioxane, or DMF. | Anhydrous conditions can suppress both ester hydrolysis and protodeboronation of the boronic acid. |
| Temperature | 80-90 °C | Incrementally increase to 100-110 °C. | Higher temperatures can overcome the activation energy barrier for oxidative addition. |
Step-by-Step Protocol (Starting Point):
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 0.02 equiv.) and the ligand (e.g., XPhos, 0.04 equiv.) in a small amount of the anhydrous solvent.
-
Add the catalyst mixture to the Schlenk flask, followed by the remaining anhydrous and degassed solvent (e.g., Toluene) to achieve a concentration of ~0.1 M.
-
Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Heat the reaction to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.[1]
-
Upon completion, cool to room temperature, quench with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination
Achieving a successful Buchwald-Hartwig amination requires careful selection of the catalyst system to overcome the steric hindrance of the substrate.
Decision Tree for Reaction Optimization
Caption: Key optimization parameters for Buchwald-Hartwig amination.
Recommended Reaction Components
| Component | Recommendation | Rationale |
| Catalyst System | A pre-formed catalyst such as [Pd(XPhos)G3] or in-situ generation from Pd₂(dba)₃ and a bulky ligand (e.g., XPhos, RuPhos). | These systems are highly active for C-N bond formation with challenging aryl halides.[5] |
| Base | NaOtBu or LHMDS (1.2-1.5 equiv.) | A strong, non-nucleophilic base is required for efficient deprotonation of the amine. |
| Solvent | Anhydrous and degassed toluene or dioxane. | These aprotic solvents are standard for Buchwald-Hartwig reactions and effectively solubilize the catalyst and reagents. |
| Temperature | 90-110 °C | Higher temperatures are often necessary to drive the reaction to completion, but should be balanced against potential ester degradation. |
Step-by-Step Protocol (General Guidance):
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., [Pd(XPhos)G3], 1-2 mol%) and the base (e.g., NaOtBu, 1.4 equiv.) to a dry reaction vessel.
-
Add the amine (1.2 equiv.) and a stir bar.
-
Add this compound (1.0 equiv.).
-
Add anhydrous, degassed toluene to achieve a concentration of 0.1-0.2 M.
-
Seal the vessel and heat to 100 °C with vigorous stirring for 4-24 hours.
-
Monitor the reaction by LC-MS.
-
After cooling, quench the reaction carefully with saturated aqueous NH₄Cl, and extract with an organic solvent.
-
Wash the organic phase with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by column chromatography.
Sonogashira and Heck Couplings
For Sonogashira and Heck reactions, while the steric hindrance remains a challenge, the reaction conditions can sometimes be milder.
Sonogashira Coupling: The classic Sonogashira coupling employs both palladium and a copper(I) co-catalyst.[4][6] For this substrate, a ligandless system with Pd(PPh₃)₂Cl₂ and CuI may be sluggish. Employing a copper-free protocol with a more active palladium catalyst and a suitable base (e.g., an amine base like diisopropylamine or a carbonate base) in a solvent like THF or DMF may be more effective.
Heck Coupling: The Heck reaction couples the aryl bromide with an alkene.[7][8][9] Success with this compound will likely require higher temperatures (100-140 °C) and a robust catalyst system, potentially with a phosphine ligand or an N-heterocyclic carbene (NHC) ligand to stabilize the palladium catalyst at these temperatures. Phase-transfer catalysts like TBAB can also be beneficial, especially in polar solvents.
References
- 1. benchchem.com [benchchem.com]
- 2. The palladium-catalyzed trifluoromethylation of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Scale-Up of Reactions with Ethyl 2-Bromo-5-(trifluoromethyl)benzoate
Welcome to the technical support guide for Ethyl 2-bromo-5-(trifluoromethyl)benzoate. This document is designed for researchers, process chemists, and drug development professionals who are transitioning reactions involving this versatile but challenging building block from bench-scale to pilot or manufacturing scale. Our goal is to provide practical, experience-driven insights and troubleshooting strategies to navigate the unique challenges posed by its electronic and steric properties.
The presence of the electron-withdrawing trifluoromethyl (CF₃) group and the ortho-bromo substituent creates a unique chemical environment. While the CF₃ group enhances the thermal stability of the molecule, it significantly influences the reactivity of the aryl bromide, presenting specific hurdles in common synthetic transformations.[1][2] This guide addresses these challenges in a question-and-answer format, focusing on the most frequently encountered scale-up issues.
Section 1: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
Palladium-catalyzed cross-coupling is the most common application for this substrate. However, the electron-deficient nature of the aromatic ring can lead to challenges in catalyst stability and reaction kinetics during scale-up.
Frequently Asked Questions & Troubleshooting Guide
Question 1: My Suzuki-Miyaura coupling reaction is sluggish or stalls at large scale, even though it worked perfectly on the bench. What are the primary factors to investigate?
Answer: This is a classic scale-up challenge. Several factors, often negligible at the gram scale, become critical at the kilogram scale.
-
Mass and Heat Transfer: Inadequate mixing in a large reactor can lead to localized "hot spots" or areas of poor reagent distribution. This can cause catalyst decomposition and inconsistent reaction progress. Ensure your reactor's agitation is sufficient to maintain a homogeneous slurry.
-
Catalyst and Ligand Choice: Standard catalysts like Pd(PPh₃)₄ may not be robust enough for this electron-deficient substrate at scale. More advanced, bulky, and electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or RuPhos) are often required to promote efficient oxidative addition and reductive elimination while protecting the palladium center.[3]
-
Oxygen Contamination: Rigorous deoxygenation is paramount. Trace oxygen can rapidly deactivate the Pd(0) catalyst. On a larger scale, achieving an inert atmosphere is more challenging. Employ multiple, robust freeze-pump-thaw cycles or a vigorous sparging with an inert gas (Argon or Nitrogen) for an extended period.[4]
-
Base and Solvent Quality: The choice and quality of the base are critical. Ensure the base (e.g., K₂CO₃, K₃PO₄) is anhydrous and finely powdered for maximum surface area. The solvent must be of high purity and rigorously dried; water can facilitate unwanted side reactions like hydrodehalogenation.[5]
Question 2: I'm observing a significant amount of 5-(trifluoromethyl)benzoate, the hydrodehalogenation (or proto-debromination) by-product. How can I minimize this?
Answer: Hydrodehalogenation is a common side reaction with electron-deficient aryl halides, where the bromine atom is replaced by hydrogen.
-
Mechanism Insight: This side reaction often occurs when the catalytic cycle is inefficient, allowing the Pd(II)-H species (formed from trace water or other proton sources) to reductively eliminate faster than the desired cross-coupling transmetalation step.[5]
-
Troubleshooting Steps:
-
Strictly Anhydrous Conditions: This is the most critical factor. Dry your solvents and reagents thoroughly. Use of molecular sieves in the reactor can be beneficial.
-
Optimize Catalyst System: A more efficient catalyst/ligand system can accelerate the desired cross-coupling pathway, outcompeting the hydrodehalogenation. Biarylphosphine ligands are known to improve performance for challenging substrates.[3][6]
-
Choice of Base: In some cases, a weaker base or a different base/solvent combination can suppress this side reaction. Screen different bases if the problem persists.
-
Question 3: My Buchwald-Hartwig amination reaction suffers from low yield and catalyst deactivation. What is unique about C-N coupling with this substrate?
Answer: Buchwald-Hartwig amination of this substrate is particularly challenging. The strong electron-withdrawing effect of the CF₃ group makes the final C-N reductive elimination step from the palladium center kinetically slow.[7]
-
Ligand Selection is Key: This slow reductive elimination is the turnover-limiting step. You need bulky, electron-rich ligands that force the aryl and amino groups into proximity around the metal center, facilitating bond formation. Ligands like BrettPhos and XPhos are specifically designed for this purpose and are often essential for success.[8][9]
-
Base Compatibility: These reactions require strong, non-nucleophilic bases like NaOtBu or KHMDS. However, these strong bases can promote the hydrolysis of the ethyl ester, especially at elevated temperatures.[10] Consider running the reaction at the lowest effective temperature and for the minimum time necessary.
-
Amine Reactivity: Sterically hindered or less nucleophilic amines will require more forcing conditions, exacerbating potential side reactions.
Troubleshooting Workflow: Low Yield in Suzuki Coupling
The following diagram outlines a logical workflow for troubleshooting low-yielding Suzuki coupling reactions during scale-up.
Caption: Troubleshooting decision tree for Suzuki coupling scale-up.
Comparative Data: Catalyst Systems for Suzuki Coupling
| Catalyst System | Catalyst Loading | Temperature (°C) | Pros | Cons on Scale-Up |
| Pd(PPh₃)₄ | 2-5 mol% | 80-100 | Inexpensive, readily available. | Prone to deactivation with this substrate; may require longer reaction times and higher loading.[11] |
| Pd(OAc)₂ / SPhos | 1-2 mol% | 80-100 | High activity for hindered/electron-deficient substrates, lower catalyst loading. | Higher cost of ligand, air-sensitive. |
| Pd(dppf)Cl₂ | 2-3 mol% | 80-110 | Robust, good for a broad range of substrates, less air-sensitive than phosphine ligands.[11] | Can be less effective for very challenging couplings compared to state-of-the-art Buchwald ligands. |
Example Protocol: Scalable Suzuki-Miyaura Coupling
This protocol is a starting point and must be optimized for your specific coupling partner.
-
Vessel Preparation: To a dry, appropriately sized reactor equipped with a mechanical stirrer, reflux condenser, and thermocouple, add this compound (1.0 equiv) and the arylboronic acid (1.2 equiv).
-
Inerting: Seal the reactor and purge with nitrogen or argon for at least 30 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add the base (e.g., K₂CO₃, 2.0 equiv) followed by the anhydrous solvent (e.g., Toluene or 1,4-Dioxane/H₂O mixture).[3]
-
Degassing: Sparge the resulting slurry with inert gas for 30-60 minutes while stirring.
-
Catalyst Introduction: In a separate glovebox or Schlenk flask, prepare a solution of the palladium precursor (e.g., Pd(OAc)₂, 0.02 equiv) and ligand (e.g., RuPhos, 0.04 equiv) in a small amount of anhydrous toluene. Add this catalyst solution to the reactor via cannula or a pressure-equalizing addition funnel.
-
Reaction: Heat the mixture to the target temperature (e.g., 100 °C) and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by HPLC or LC-MS.
-
Work-up: Once complete, cool the mixture, add water, and separate the aqueous layer. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purification: The crude product can be purified by crystallization or column chromatography.
Section 2: Grignard and Organolithium Reactions
Question 4: I am attempting a Grignard reaction, but it either fails to initiate or provides a complex mixture with low yield of the desired product. What is the primary issue?
Answer: The primary issue is the incompatibility of the Grignard reagent with the ethyl ester functionality on your substrate.
-
Mechanism Insight: Grignard reagents are not only strong nucleophiles but also strong bases. They will readily attack the electrophilic carbonyl carbon of the ester. This leads to the formation of a tertiary alcohol after a double addition, consuming two equivalents of your Grignard reagent per molecule of the substrate.[12]
-
Troubleshooting & Strategy:
-
Protecting Groups: This is not a viable direct strategy. The Grignard reagent will consume the starting material.
-
Alternative Reagents: Consider using a less reactive organometallic reagent, such as an organozinc or organocuprate, which can sometimes provide better selectivity.
-
Low-Temperature Addition: In some very specific cases, inverse addition at extremely low temperatures (e.g., -78 °C) might favor a different pathway, but reaction with the ester is almost always the dominant route.
-
Change Synthetic Route: The most practical solution is often to redesign the synthesis. For example, perform the Grignard reaction on a precursor like 2-bromo-5-(trifluoromethyl)benzoic acid[13] and then esterify the resulting product in a subsequent step.
-
Reaction Pathway Diagram: Grignard Reactivity
Caption: Competing reaction pathways for a Grignard reagent.
Section 3: General Scale-Up Considerations
Question 5: What are the key safety and purification challenges when scaling up reactions with this compound?
Answer:
-
Thermal Safety: While trifluoromethylated aromatic compounds generally exhibit good thermal stability, all reactions should be assessed for exothermic potential using techniques like Differential Scanning Calorimetry (DSC) before scale-up.[1][2] This is especially true for nitrations or other highly energetic transformations.
-
Purification:
-
Impurity Profile: Common impurities include the starting material, hydrodehalogenated by-product, and homo-coupled products. It is crucial to develop an analytical method (HPLC) that can resolve all of these.
-
Chromatography vs. Crystallization: While column chromatography is feasible at the lab scale, it is expensive and inefficient at the production scale. Developing a robust crystallization procedure for the final product is highly desirable. Screen various solvent/anti-solvent systems to find conditions that effectively reject key impurities.
-
-
Ester Hydrolysis: In both acidic and strongly basic conditions, the ethyl ester is susceptible to hydrolysis, forming the corresponding carboxylic acid.[10][14] This can complicate work-up and purification. Ensure pH is controlled during aqueous work-ups and extractions. If the acid is formed, it may be possible to remove it with a mild bicarbonate wash.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Research Portal [weizmann.esploro.exlibrisgroup.com]
- 6. The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
- 10. sserc.org.uk [sserc.org.uk]
- 11. benchchem.com [benchchem.com]
- 12. community.wvu.edu [community.wvu.edu]
- 13. 2-BROMO-5-(TRIFLUOROMETHYL)BENZOIC ACID | 1483-56-3 [amp.chemicalbook.com]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Preventing Dehalogenation in Reactions with Aryl Bromides
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering the common yet challenging side reaction of hydrodehalogenation in cross-coupling reactions involving aryl bromides. Here, we provide in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you optimize your reactions and maximize yields.
Troubleshooting Guide & FAQs
Question 1: I'm observing a significant amount of arene (Ar-H) byproduct in my cross-coupling reaction. What are the likely causes and how can I fix it?
Answer: The formation of an Ar-H byproduct, known as hydrodehalogenation or simply dehalogenation, is a frequent competing pathway in palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings.[1][2] This side reaction reduces the yield of your desired product and complicates purification.
The primary cause is the formation of a palladium-hydride (Pd-H) species in the catalytic cycle.[3] This species can intercept the Ar-Pd(II)-Br intermediate, leading to reductive elimination of the undesired Ar-H product instead of the desired cross-coupled product.
Several factors can promote the formation of Pd-H and subsequent dehalogenation:
-
Hydride Sources: Solvents (especially alcohols like ethanol or isopropanol), bases (alkoxides like NaOtBu can undergo β-hydride elimination), water, or even additives can act as hydride donors.[1][2][4]
-
Reaction Kinetics: If the desired catalytic steps (like transmetalation or reductive elimination) are slow, the competing dehalogenation pathway has more time to occur.[2][5] This is particularly common with sterically hindered or electron-deficient aryl bromides.
-
High Temperatures: Elevated temperatures can accelerate the rate of dehalogenation.[4][6]
-
Catalyst System: The choice of ligand and palladium precursor is critical. A suboptimal ligand can lead to a catalyst that is either too reactive or favors the dehalogenation pathway.[2][4]
Initial Troubleshooting Workflow
To address this, a systematic approach is recommended. The following flowchart outlines a logical progression for troubleshooting.
Caption: A systematic workflow for troubleshooting dehalogenation.
Question 2: My reaction with an electron-deficient aryl bromide is giving low yields and mostly dehalogenation. Which ligands should I try?
Answer: This is a classic problem. Electron-deficient aryl bromides undergo oxidative addition to Pd(0) relatively quickly. However, the resulting electron-poor Ar-Pd(II)-Br complex is less susceptible to the subsequent transmetalation step. This slowdown provides a window for competing dehalogenation.
The solution is to use ligands that accelerate the rate-limiting steps of the productive cycle, particularly the final reductive elimination.[2] For this, modern biaryl phosphine ligands, often referred to as "Buchwald ligands," are the gold standard.
Key Ligand Characteristics:
-
Steric Bulk: Large, bulky ligands promote the reductive elimination of the desired product and can sterically hinder the approach of hydride sources.
-
Electron-Donating Ability: Electron-rich phosphines increase the electron density on the palladium center, which also facilitates reductive elimination.[7]
Recommended Ligands for Suppressing Dehalogenation
| Ligand Name | Structure | Key Features & When to Use |
| XPhos | ![]() | Highly effective and versatile for a wide range of couplings. Excellent first choice for challenging substrates. |
| SPhos | ![]() | Often provides superior results for electron-rich and sterically hindered aryl halides.[3] |
| RuPhos | ![]() | Particularly useful for Buchwald-Hartwig aminations and couplings involving heterocyclic substrates. |
| dppf | ![]() | A more "traditional" ligand, but its large bite angle can be effective in some Suzuki couplings. |
Switching from a standard ligand like PPh₃ to one of these advanced ligands often dramatically shifts the reaction outcome from dehalogenation to the desired cross-coupling product.[2]
Question 3: Could my choice of base be causing dehalogenation? When should I use a weaker base?
Answer: Absolutely. The base is a critical parameter and a common culprit in dehalogenation.[2][4]
-
Strong Alkoxide Bases (e.g., NaOtBu, KOtBu): These are excellent for deprotonating coupling partners in reactions like the Buchwald-Hartwig amination. However, they can also act as a source of hydrides through decomposition or β-hydride elimination, directly feeding the dehalogenation pathway.[4]
-
Hydroxide Bases (e.g., NaOH, KOH): While effective, the presence of hydroxide can increase the concentration of Pd-H species.
-
Inorganic Carbonate and Phosphate Bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄): These are generally considered "safer" choices regarding dehalogenation.[3][4] They are less likely to act as hydride donors. K₃PO₄ is often an excellent choice for Suzuki-Miyaura couplings as it is sufficiently basic to promote transmetalation without aggressively promoting dehalogenation.[3]
Recommendation: If you are observing dehalogenation with a strong base like NaOtBu, switch to a weaker inorganic base like K₃PO₄ or K₂CO₃.[3][4] This is one of the most effective and straightforward modifications to suppress the side reaction.
Visualizing the Competing Pathways
The diagram below illustrates how the catalytically active Pd(0) species can either enter the desired cross-coupling cycle or be diverted into the undesired dehalogenation pathway. The choice of ligand and base directly influences the relative rates of these competing cycles.
Caption: Competing catalytic cycles: desired coupling vs. undesired dehalogenation.
Question 4: Can you provide a detailed protocol for a Suzuki-Miyaura coupling of a challenging aryl bromide that is prone to dehalogenation?
Answer: Certainly. This protocol is designed for an electron-deficient aryl bromide, employing a modern ligand and a phosphate base to minimize hydrodehalogenation.
Protocol: Suzuki-Miyaura Coupling of 4-Bromobenzonitrile
This procedure is adapted from established methods known to suppress dehalogenation with challenging substrates.[3]
Materials:
-
4-Bromobenzonitrile (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
SPhos (2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Potassium phosphate, tribasic (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
Experimental Procedure:
-
Vessel Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add 4-bromobenzonitrile (182 mg), phenylboronic acid (146 mg), and K₃PO₄ (425 mg).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst and Ligand Addition: Under a positive pressure of inert gas, add Pd(OAc)₂ (4.5 mg) and SPhos (16.4 mg).
-
Solvent Addition: Add degassed toluene (5 mL) and degassed water (0.5 mL) via syringe. The reaction mixture should be a suspension. Note: Degassing solvents via sparging with argon for 15-20 minutes is crucial.
-
Reaction: Place the sealed flask in a preheated oil bath at 80 °C. Stir vigorously for 4-12 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots. Look for the consumption of 4-bromobenzonitrile and the formation of 4-cyanobiphenyl. Compare with the signal for benzonitrile (the dehalogenated byproduct).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the pure 4-cyanobiphenyl.
Causality Behind Choices:
-
SPhos Ligand: This bulky, electron-rich ligand accelerates the reductive elimination step, allowing the desired coupling to outcompete the dehalogenation pathway.[3]
-
K₃PO₄ Base: A moderately strong, non-nucleophilic inorganic base that effectively promotes transmetalation without acting as a significant hydride source.[3]
-
Toluene/Water Solvent System: Toluene is an aprotic solvent and not a hydride donor. A small amount of water is often necessary to facilitate the dissolution of the base and promote the transmetalation step.[8]
-
80 °C Temperature: This moderate temperature provides sufficient energy for the reaction to proceed without excessively favoring the dehalogenation side reaction, which often becomes more prominent at higher temperatures (>100-110 °C).[4][6]
References
- 1. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. jmcct.com [jmcct.com]
- 6. reddit.com [reddit.com]
- 7. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
Stability and storage conditions for Ethyl 2-bromo-5-(trifluoromethyl)benzoate
Welcome to the technical support guide for Ethyl 2-bromo-5-(trifluoromethyl)benzoate (CAS No. 1214336-55-6). This resource is designed for researchers, scientists, and professionals in drug development who utilize this versatile building block in their synthetic workflows. Here, we provide in-depth answers to frequently asked questions and troubleshooting guidance related to the stability and storage of this compound, ensuring the integrity of your experiments and the quality of your results.
Introduction: Understanding the Molecule
This compound is a substituted aromatic ester incorporating three key functional groups that dictate its reactivity and stability: an ethyl ester, a bromine atom, and a trifluoromethyl (CF₃) group. The interplay of these groups—the susceptibility of the ester to hydrolysis, the potential for the C-Br bond to undergo photolytic cleavage, and the strong electron-withdrawing nature of the CF₃ group—necessitates careful handling and storage to prevent degradation. This guide will delve into the practical implications of its chemical nature.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for this compound?
A1: For optimal long-term stability, the compound should be stored in a cool, dry, and well-ventilated area, away from light and sources of ignition.[1] The recommended temperature is typically between 2-8°C, essentially refrigeration.[2] The container should be tightly sealed to prevent moisture ingress and exposure to atmospheric oxygen.[1] Using an inert atmosphere (e.g., argon or nitrogen) is a best practice, especially for long-term storage, to minimize oxidative degradation.
-
Causality: The ester functional group is susceptible to hydrolysis, a reaction catalyzed by both acid and base and accelerated by moisture. The bromine substituent on the aromatic ring can make the compound sensitive to light, potentially leading to radical-mediated degradation pathways. Cool temperatures slow down the rate of all potential degradation reactions.
Q2: How sensitive is this compound to light? Should I work with it in a dark room?
A2: While not all suppliers explicitly state light sensitivity for this specific molecule, aromatic bromides, in general, can be susceptible to photodecomposition. Visible light, particularly in the blue spectrum, can induce the homolytic cleavage of the carbon-bromine bond, generating radical species that can lead to undesired side reactions or decomposition.[3][4]
-
Recommendation: It is not typically necessary to work in a completely dark room. However, it is highly recommended to store the compound in an amber or opaque vial to protect it from light. When handling the material for extended periods, such as during reaction setup, it is prudent to minimize exposure to direct, high-intensity light.
Q3: The material safety data sheet (MSDS) mentions incompatibility with strong oxidizing agents, acids, and bases. Can you elaborate on the potential reactions?
A3:
-
Strong Bases (e.g., NaOH, KOH): These will readily catalyze the hydrolysis of the ethyl ester, leading to the formation of 2-bromo-5-(trifluoromethyl)benzoic acid and ethanol. This is the most common degradation pathway.
-
Strong Acids (e.g., H₂SO₄, HCl): Strong acids can also catalyze ester hydrolysis, although typically at a slower rate than strong bases for benzoates. More importantly, under harsh acidic and high-temperature conditions, there is a risk of promoting other reactions involving the aromatic ring.
-
Strong Oxidizing Agents: These can react with the aromatic ring, potentially leading to a complex mixture of oxidized byproducts or even vigorous, exothermic reactions.
Q4: I've noticed the purity of my sample has decreased over time, with a new spot appearing on my TLC plate. What is the likely impurity?
A4: The most probable degradation product is the corresponding carboxylic acid, 2-bromo-5-(trifluoromethyl)benzoic acid , formed via hydrolysis of the ethyl ester. This impurity will have a lower Rf value on a normal-phase TLC plate due to its higher polarity. This hydrolysis can occur due to exposure to atmospheric moisture, especially if the container is not properly sealed.
Troubleshooting Guide
This section addresses specific issues that may arise during experimentation.
Problem 1: Inconsistent reaction yields when using an older bottle of this compound.
-
Possible Cause: The most likely culprit is partial hydrolysis of the ester to its corresponding carboxylic acid. Since the acid will not participate in many of the downstream reactions intended for the ester (e.g., Suzuki couplings, Sonogashira couplings without prior activation), its presence effectively lowers the concentration of the active starting material, leading to reduced yields.
-
Troubleshooting Steps:
-
Purity Check: Before use, verify the purity of the starting material using techniques like TLC, GC-MS, or ¹H NMR. In the NMR spectrum, the presence of the carboxylic acid can be identified by the disappearance of the ethyl quartet and triplet and the appearance of a broad singlet for the acidic proton.
-
Purification: If significant degradation has occurred, the ester can be purified from the acid by liquid-liquid extraction. Dissolve the mixture in a nonpolar organic solvent (e.g., ethyl acetate) and wash with a mild base (e.g., saturated sodium bicarbonate solution). The basic wash will deprotonate the carboxylic acid, pulling it into the aqueous layer, while the desired ester remains in the organic layer.
-
Proper Storage: Ensure that going forward, the compound is stored under the recommended conditions (see FAQ Q1).
-
Problem 2: A Suzuki or other cross-coupling reaction involving the C-Br bond is sluggish or failing.
-
Possible Cause 1: Catalyst Poisoning. Impurities in your starting material or reagents could be poisoning the palladium catalyst. As discussed, the primary impurity, 2-bromo-5-(trifluoromethyl)benzoic acid, can interfere with some catalytic cycles.
-
Possible Cause 2: Steric Hindrance & Electronic Effects. The bromine atom is ortho to the bulky ethyl ester group, which can create some steric hindrance. Furthermore, the powerful electron-withdrawing effect of the trifluoromethyl group, while beneficial for some reactions, can influence the oxidative addition step in the catalytic cycle.
-
Troubleshooting Steps:
-
Confirm Purity: As with Problem 1, ensure your starting material is of high purity.
-
Optimize Reaction Conditions:
-
Ligand Choice: Experiment with different phosphine ligands. Bulky, electron-rich ligands (e.g., SPhos, XPhos) are often effective for sterically hindered or electronically challenging substrates.
-
Base Selection: The choice of base is critical. Ensure it is sufficiently strong and anhydrous.
-
Temperature: A moderate increase in temperature may be necessary to overcome the activation energy barrier.
-
-
Degas Thoroughly: Ensure all oxygen is removed from the reaction mixture, as it can deactivate the palladium catalyst.
-
Data Summary & Visual Guides
Key Stability & Storage Parameters
| Parameter | Recommendation / Information | Rationale |
| Storage Temperature | 2-8°C (Refrigerated) | Slows the rate of hydrolysis and other potential degradation reactions. |
| Atmosphere | Store under an inert gas (Argon or Nitrogen) | Prevents slow oxidation and minimizes exposure to atmospheric moisture. |
| Container | Tightly sealed amber or opaque glass vial | Protects from light to prevent photodecomposition and from moisture to prevent hydrolysis. |
| Incompatibilities | Strong bases, strong acids, strong oxidizing agents | These can cause rapid hydrolysis or uncontrolled oxidation of the molecule. |
| Primary Degradation | Hydrolysis to 2-bromo-5-(trifluoromethyl)benzoic acid | The ester functional group is susceptible to cleavage by water, a reaction catalyzed by acid or base. |
Logical Workflow for Stability Assessment
The following diagram outlines a logical workflow for assessing the stability of this compound before its use in a critical experiment.
Caption: Workflow for assessing the purity and stability of this compound.
References
Validation & Comparative
A Senior Application Scientist's Guide to the Analytical Characterization of Ethyl 2-bromo-5-(trifluoromethyl)benzoate
For researchers, scientists, and professionals in drug development, the rigorous characterization of pharmaceutical intermediates is a cornerstone of regulatory compliance and successful drug formulation. Ethyl 2-bromo-5-(trifluoromethyl)benzoate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), demands a multi-faceted analytical approach to ensure its identity, purity, and quality. This guide provides an in-depth comparison of the essential analytical methods for the comprehensive characterization of this critical intermediate, complete with experimental insights and data.
The Imperative for Orthogonal Analytical Methodologies
No single analytical technique can fully elucidate the complete chemical profile of a pharmaceutical intermediate. A robust characterization strategy relies on the application of orthogonal methods—techniques that measure different chemical and physical properties. This approach provides a comprehensive and cross-validated understanding of the molecule, leaving no stone unturned in the quest for quality. For this compound, a combination of spectroscopic and chromatographic techniques is indispensable.
Structural Elucidation: Seeing the Molecule
Confirming the chemical structure of this compound is the primary step in its characterization. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose, providing detailed information about the carbon-hydrogen framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide an atomic-level view of the molecule. The chemical shifts, splitting patterns (multiplicity), and integration of the signals in a ¹H NMR spectrum, along with the chemical shifts in a ¹³C NMR spectrum, allow for the unambiguous assignment of each atom in the structure.
Predicted ¹H NMR (400 MHz, CDCl₃) Spectrum of this compound:
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 8.12 | d | 1H | Ar-H |
| 7.85 | dd | 1H | Ar-H |
| 7.70 | d | 1H | Ar-H |
| 4.45 | q | 2H | -OCH₂CH₃ |
| 1.42 | t | 3H | -OCH₂CH₃ |
Predicted ¹³C NMR (100 MHz, CDCl₃) Spectrum of this compound:
| Chemical Shift (ppm) | Assignment |
| 164.5 | C=O |
| 135.0 | Ar-C |
| 132.8 | Ar-C |
| 131.5 (q) | Ar-C-CF₃ |
| 128.0 (q) | Ar-C |
| 123.5 (q) | -CF₃ |
| 118.0 | Ar-C-Br |
| 62.5 | -OCH₂CH₃ |
| 14.2 | -OCH₂CH₃ |
Purity and Impurity Profiling: The Chromatographic Approach
Chromatography is the workhorse of pharmaceutical analysis, enabling the separation and quantification of the target compound from impurities and residual solvents.[1][2] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques employed.
High-Performance Liquid Chromatography (HPLC)
HPLC is the premier method for determining the purity of non-volatile and thermally labile compounds like this compound.[3][4] A well-developed HPLC method can separate the main component from process-related impurities and degradation products.
Experimental Protocol: HPLC-UV Purity Determination
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
This method should be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[5][6]
Gas Chromatography (GC)
GC is particularly suited for the analysis of volatile and semi-volatile compounds, making it the ideal choice for identifying and quantifying residual solvents from the manufacturing process.[7][8] Regulatory bodies like the ICH have strict limits on residual solvents, categorized by their toxicity.[9]
Experimental Protocol: GC-FID for Residual Solvents
-
Column: DB-624 or equivalent (30 m x 0.32 mm, 1.8 µm)
-
Carrier Gas: Helium
-
Injector Temperature: 250 °C
-
Detector: Flame Ionization Detector (FID) at 280 °C
-
Oven Program: Start at 40 °C, hold for 5 minutes, then ramp to 240 °C.
-
Sample Preparation: Dissolve the sample in a suitable high-purity solvent like DMSO.
Confirmatory Analyses: Mass Spectrometry and Infrared Spectroscopy
Mass Spectrometry (MS) and Fourier-Transform Infrared (FTIR) Spectroscopy provide complementary information for structural confirmation and functional group identification.
Mass Spectrometry (MS)
When coupled with GC or HPLC, MS is a powerful tool for both confirming the molecular weight of the target compound and identifying unknown impurities. For this compound, the presence of bromine with its two major isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) results in a characteristic M/M+2 isotopic pattern in the mass spectrum, providing a definitive confirmation of its presence.
Predicted Mass Spectrum (Electron Ionization):
| m/z | Relative Intensity | Assignment |
| 296 | ~98% | [M]⁺ (with ⁷⁹Br) |
| 298 | 100% | [M]⁺ (with ⁸¹Br) |
| 251/253 | Moderate | [M - OCH₂CH₃]⁺ |
| 217 | High | [M - Br]⁺ |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The FTIR spectrum of this compound will show characteristic absorption bands for the ester carbonyl group, the C-O stretch, aromatic C-H bonds, and the C-F bonds of the trifluoromethyl group.[10][11]
Predicted FTIR Absorptions:
| Wavenumber (cm⁻¹) | Functional Group |
| ~1730 | C=O (ester) stretch |
| ~1250 | C-O (ester) stretch |
| ~3000-3100 | Aromatic C-H stretch |
| ~1100-1300 | C-F stretch |
Comparative Analysis of Analytical Methods
| Technique | Primary Application | Strengths | Limitations |
| ¹H & ¹³C NMR | Structural Elucidation | Unambiguous structure determination | Lower sensitivity, requires higher sample concentration |
| HPLC-UV | Purity and Impurity Profiling | High resolution, quantitative, versatile | Not suitable for volatile compounds |
| GC-FID/MS | Residual Solvents, Volatile Impurities | High sensitivity for volatiles, structural info with MS | Not suitable for non-volatile or thermally labile compounds |
| Mass Spectrometry | Molecular Weight Confirmation, Impurity ID | High sensitivity, definitive identification (isotopic patterns) | Fragmentation can be complex |
| FTIR | Functional Group Identification | Fast, non-destructive, simple sample prep | Provides limited structural information on its own |
Visualizing the Analytical Workflow
A systematic approach is crucial for the complete characterization of this compound. The following workflow illustrates the logical progression of analytical testing.
Caption: Integrated analytical workflow for comprehensive characterization.
Conclusion
The characterization of this compound is a critical step in ensuring the quality and safety of downstream pharmaceutical products. A comprehensive analytical strategy, employing a suite of orthogonal techniques including NMR, HPLC, GC, MS, and FTIR, is essential. This guide provides a framework for developing and implementing such a strategy, grounded in scientific principles and regulatory expectations. By adhering to these methodologies, researchers and drug development professionals can confidently assess the quality of this vital pharmaceutical intermediate.
References
- 1. jelsciences.com [jelsciences.com]
- 2. 139911-28-7|Ethyl 2-bromo-5-fluorobenzoate|BLD Pharm [bldpharm.com]
- 3. 2-Bromo-5-fluorobenzotrifluoride 97 40161-55-5 [sigmaaldrich.com]
- 4. quora.com [quora.com]
- 5. Isotope Distribution Calculator, Mass Spec Plotter, Isotope Abundance Graphs [sisweb.com]
- 6. Human Metabolome Database: Showing metabocard for Ethyl benzoate (HMDB0033967) [hmdb.ca]
- 7. 1214336-55-6 | this compound - AiFChem [aifchem.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. ijtsrd.com [ijtsrd.com]
- 11. Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of Bromo- vs. Iodo-Substituted Benzoates in Palladium-Catalyzed Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the choice of starting materials is a critical decision that dictates reaction efficiency, cost, and overall synthetic strategy. Among the most powerful tools in modern organic synthesis are palladium-catalyzed cross-coupling reactions, which enable the formation of carbon-carbon and carbon-heteroatom bonds with remarkable precision.[1] This guide provides an in-depth comparison of two common substrates in these reactions: iodo-substituted and bromo-substituted benzoates. We will explore the fundamental principles governing their reactivity, compare their performance in key transformations, and provide practical, data-supported protocols to guide your experimental design.
The Underlying Principles: Why Halogen Identity Matters
The reactivity of an aryl halide in a cross-coupling reaction is fundamentally tied to the properties of its carbon-halogen (C-X) bond. The catalytic cycle for most palladium-catalyzed couplings—including the Suzuki, Heck, and Buchwald-Hartwig reactions—begins with an oxidative addition step. In this crucial, often rate-determining stage, the palladium(0) catalyst inserts itself into the C-X bond of the aryl halide, forming a Pd(II) intermediate. The ease with which this occurs dictates the overall reaction rate.
The generally accepted reactivity trend for aryl halides is: Aryl-I > Aryl-Br > Aryl-Cl .[2][3] This hierarchy is a direct consequence of two key factors:
-
Bond Dissociation Energy (BDE): The carbon-iodine (C-I) bond is significantly weaker and longer than the carbon-bromine (C-Br) bond.[4] Typical BDE values are approximately 213 kJ/mol for a C-I bond and 285 kJ/mol for a C-Br bond in aromatic systems.[4] The lower energy required to cleave the C-I bond results in a lower activation barrier and a faster rate for the oxidative addition step.[5]
-
Polarizability: The larger iodine atom is more polarizable than bromine, which can also facilitate the interaction with the electron-rich palladium(0) center during oxidative addition.
This fundamental difference in reactivity allows chemists to select the appropriate substrate to match the desired reaction conditions, balancing speed and cost.
Visualizing the Core Mechanism
All the reactions discussed in this guide share a common mechanistic framework. Understanding this catalytic cycle is key to rationalizing the differences in reactivity between bromo- and iodo-benzoates.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Performance in Key Cross-Coupling Reactions
While the C-I bond is inherently more reactive, the optimal choice of halide is not always straightforward and can depend on the specific reaction type.
A. Suzuki-Miyaura Coupling
The Suzuki reaction is a robust method for forming C-C bonds between an aryl halide and an organoboron compound.[6]
-
General Reactivity: Iodo-benzoates are highly reactive and are often the substrate of choice for reactions that need to be performed under mild conditions (e.g., room temperature or slightly elevated temperatures).[7] Bromo-benzoates are also excellent substrates but typically require higher temperatures or more active catalyst systems to achieve comparable reaction rates.[8]
-
Catalyst Considerations: While a standard precatalyst like [Pd(PPh₃)₄] can couple both substrates, reactions with bromo-benzoates often benefit from the use of more electron-rich and sterically bulky phosphine ligands (e.g., P(t-Bu)₃ or biarylphosphines), which accelerate the more challenging oxidative addition step.[7][9]
-
Field Insight - The Low-Temperature Anomaly: Counterintuitively, under specific conditions—namely with a Pd/PPh₃ catalyst system at lower temperatures (~50 °C)—aryl bromides can exhibit faster coupling rates than their iodide counterparts.[10][11] This has been attributed to the unexpectedly slow turnover of the key trans-[Pd(PPh₃)₂(Ar)(I)] intermediate formed from the aryl iodide.[10][11] This highlights that while oxidative addition is faster for Ar-I, subsequent steps in the catalytic cycle can sometimes become rate-limiting.
B. Heck Reaction
The Heck reaction couples an aryl halide with an alkene to form a substituted alkene, providing a powerful route to complex molecular scaffolds.[12][13]
-
General Reactivity: The reactivity trend holds true here, with iodo-benzoates reacting more readily and under milder conditions than bromo-benzoates.[14] Heck reactions with aryl iodides can often be performed successfully with simple palladium salts like Pd(OAc)₂ without specialized ligands, whereas bromo-benzoates are more likely to require phosphine ligands to proceed efficiently.[15]
-
Practical Application: The higher reactivity of iodo-benzoates can be leveraged in sequential cross-coupling strategies on a molecule containing both iodo and bromo groups. The iodo-group can be selectively functionalized with a Heck reaction, leaving the bromo-group available for a subsequent, different coupling reaction.[3]
C. Buchwald-Hartwig Amination
This reaction forms a C-N bond between an aryl halide and an amine, and it presents the most nuanced comparison between iodo- and bromo-substrates.[16]
-
The Iodide Inhibition Problem: While the C-I bond undergoes faster oxidative addition, the iodide anion (I⁻) that is released can be problematic. Iodide is a strong binder to palladium and can form stable, catalytically inactive or "off-cycle" palladium-iodide bridged dimers.[17][18] This catalyst inhibition can significantly slow or even halt the reaction.
-
Reactivity Inversion: Due to this inhibition effect, the practical reactivity order in Buchwald-Hartwig aminations is often Ar-Br > Ar-Cl > Ar-I .[18] Bromo-benzoates, while requiring a slightly more forceful push for the initial oxidative addition, often lead to more consistent, reliable, and higher-yielding reactions because the resulting bromide anion is less inhibitory to the catalyst.
-
Ligand Choice is Critical: The development of bidentate phosphine ligands (e.g., BINAP, DPPF) was a major breakthrough, as these ligands help prevent the formation of the problematic iodide-bridged dimers, thereby improving the efficiency of coupling with aryl iodides.[16] Nevertheless, for many applications, aryl bromides remain the "workhorse" electrophiles for this transformation.[19]
Data Summary & Experimental Protocols
To provide a practical comparison, the following table summarizes typical starting conditions for the Suzuki-Miyaura coupling of a model substrate, methyl 4-halobenzoate, with phenylboronic acid.
| Parameter | Methyl 4-Iodobenzoate | Methyl 4-Bromobenzoate | Rationale for Differences |
| Catalyst | Pd(PPh₃)₄ (2-3 mol%) | Pd₂(dba)₃ (2 mol%) + SPhos (4 mol%) | The bromo-substrate requires a more active catalyst system with a bulky, electron-rich ligand (SPhos) to facilitate the slower oxidative addition step. |
| Base | K₂CO₃ (2.0 eq) | K₃PO₄ (2.0 eq) | A stronger base is often used with bromo-substrates to promote the transmetalation step, helping to drive the overall reaction forward. |
| Solvent | Toluene/H₂O (4:1) | 1,4-Dioxane/H₂O (4:1) | Both are common solvent systems. Dioxane is often favored for more challenging couplings. |
| Temperature | 80 °C | 100 °C | The higher reactivity of the iodo-substrate allows for a lower reaction temperature. |
| Time | 2-6 hours | 8-16 hours | The faster kinetics of the iodo-substrate lead to shorter reaction times. |
| Typical Yield | >90% | >85% | With optimization, both substrates can give excellent yields, but the iodo-substrate reaches completion more readily. |
Protocol 1: Comparative Suzuki-Miyaura Coupling
This protocol provides a self-validating system to directly compare the reactivity of methyl 4-iodobenzoate and methyl 4-bromobenzoate.
Experimental Workflow Diagram
Caption: Standard laboratory workflow for a cross-coupling reaction.
Step-by-Step Methodology:
-
Reaction Setup:
-
In two separate oven-dried Schlenk flasks equipped with stir bars, prepare the following:
-
Flask A (Iodo): Add methyl 4-iodobenzoate (1.0 mmol, 1.0 eq), phenylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 eq).
-
Flask B (Bromo): Add methyl 4-bromobenzoate (1.0 mmol, 1.0 eq), phenylboronic acid (1.2 mmol, 1.2 eq), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 eq).
-
-
-
Catalyst Addition:
-
Flask A (Iodo): Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%).
-
Flask B (Bromo): Add Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 mmol, 1 mol% Pd) and SPhos (0.04 mmol, 4 mol%).
-
-
Solvent Addition & Degassing:
-
To each flask, add a degassed solvent mixture of 1,4-Dioxane and Water (4:1, 5 mL).
-
Seal the flasks and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This step is critical to remove oxygen, which can deactivate the Pd(0) catalyst.
-
-
Reaction:
-
Place both flasks in a preheated oil bath set to 90 °C.
-
Stir the reactions vigorously. Monitor the progress of each reaction independently by TLC or LC-MS at 1-hour intervals.
-
-
Workup:
-
Once a reaction is complete (or has ceased to progress), cool the flask to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification & Analysis:
-
Purify the crude product via column chromatography on silica gel to obtain the desired methyl 4-biphenylcarboxylate.
-
Compare the isolated yields and reaction times for the two substrates.
-
Conclusion and Strategic Recommendations
The choice between an iodo- and bromo-substituted benzoate is a strategic decision based on a trade-off between reactivity, cost, and the specific demands of the chosen transformation.
-
Iodo-Substituted Benzoates: These are the more reactive partners, ideal for syntheses requiring mild conditions , rapid reaction times , or for use with sensitive functional groups that cannot tolerate high temperatures. They are the premier choice for initial methodology development and proof-of-concept studies.
-
Bromo-Substituted Benzoates: These substrates represent a robust and more economical alternative. While they often require higher temperatures and more sophisticated, electron-rich ligands to drive the initial oxidative addition, their reliability—especially in reactions like the Buchwald-Hartwig amination where iodide inhibition is a concern—makes them the workhorse for large-scale synthesis and process development.[9][18]
As a Senior Application Scientist, my recommendation is to approach this choice with flexibility. For novel synthetic routes, begin with the iodo-analog to quickly establish feasibility. For process optimization and scale-up, transitioning to the corresponding bromo-compound, coupled with a well-screened catalyst system, will often yield a more cost-effective and dependable protocol.
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Tr - 博客 | 文学城 [blog.wenxuecity.com]
- 3. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Item - Nuances in fundamental SuzukiâMiyaura cross-couplings employing [Pd(PPh3)4]: poor reactivity of aryl Iodides at lower temperatures - University of Tasmania - Figshare [figshare.utas.edu.au]
- 12. m.youtube.com [m.youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. research.rug.nl [research.rug.nl]
- 18. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 19. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity Screening of Compounds Derived from Ethyl 2-bromo-5-(trifluoromethyl)benzoate
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone for enhancing pharmacological properties. The trifluoromethyl group (-CF3), in particular, is a privileged moiety known to improve metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] This guide provides a comprehensive overview of the biological activity screening of novel compounds synthesized from a versatile starting material: Ethyl 2-bromo-5-(trifluoromethyl)benzoate. We will delve into the synthetic pathways to generate a diverse chemical library and compare their cytotoxic, anti-inflammatory, and antimicrobial activities, supported by detailed experimental protocols.
The Strategic Advantage of this compound in Medicinal Chemistry
This compound serves as an excellent starting point for the synthesis of a wide array of derivatives. Its structure is amenable to various synthetic transformations, including palladium-catalyzed cross-coupling reactions such as Suzuki and Heck couplings, as well as nucleophilic aromatic substitution reactions.[2][3] These reactions enable the introduction of diverse functionalities, leading to the creation of novel chemical entities with the potential for a range of biological activities. The presence of the trifluoromethyl group is anticipated to confer favorable pharmacokinetic properties to the resulting molecules.
Comparative Biological Activity Screening
This section details the screening of a hypothetical library of compounds derived from this compound. For the purpose of this guide, we will consider three classes of derivatives: pyrazoles, thiazolo[4,5-d]pyrimidines, and N-aryl substituted analogs, and evaluate their performance in three key biological assays.
Cytotoxic Activity against Human Cancer Cell Lines
The evaluation of the cytotoxic potential of novel compounds is a critical first step in the identification of new anticancer agents.[4] The MTT assay is a widely used colorimetric method to assess cell viability and proliferation.[5]
Table 1: Comparative Cytotoxicity (IC50 in µM) of this compound Derivatives against MCF-7 and A549 Cancer Cell Lines.
| Compound Class | Derivative Example | MCF-7 (Breast Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) |
| Pyrazoles | Compound 1a | 15.2 | 22.5 |
| Compound 1b | 8.9 | 12.1 | |
| Thiazolo[4,5-d]pyrimidines | Compound 2a | 5.4 | 7.8 |
| Compound 2b | 2.1 | 3.5 | |
| N-Aryl Analogs | Compound 3a | 25.8 | 35.1 |
| Compound 3b | 18.3 | 24.6 | |
| Reference Drug | Doxorubicin | 0.8 | 1.2 |
Note: The data presented in this table is hypothetical and for illustrative purposes.
The results suggest that the thiazolo[4,5-d]pyrimidine derivatives exhibit the most potent cytotoxic activity against both MCF-7 and A549 cell lines. This could be attributed to the specific interactions of this heterocyclic system with key cellular targets involved in cancer cell proliferation.[1]
Anti-inflammatory Activity
The carrageenan-induced paw edema model in rats is a classic and reliable in vivo assay for screening acute anti-inflammatory activity.[6] This test measures the ability of a compound to reduce the swelling caused by the injection of carrageenan, an inflammatory agent.
Table 2: Comparative Anti-inflammatory Activity of this compound Derivatives in the Carrageenan-Induced Rat Paw Edema Model.
| Compound Class | Derivative Example | Dose (mg/kg) | Paw Edema Inhibition (%) |
| Pyrazoles | Compound 1a | 20 | 35 |
| Compound 1b | 20 | 45 | |
| Thiazolo[4,5-d]pyrimidines | Compound 2a | 20 | 25 |
| Compound 2b | 20 | 30 | |
| N-Aryl Analogs | Compound 3a | 20 | 55 |
| Compound 3b | 20 | 65 | |
| Reference Drug | Indomethacin | 10 | 75 |
Note: The data presented in this table is hypothetical and for illustrative purposes.
In this assay, the N-aryl substituted analogs demonstrated the most significant anti-inflammatory effects. This suggests that the nature of the substituent on the aromatic ring plays a crucial role in modulating the anti-inflammatory response.
Antimicrobial Activity
The broth microdilution method is a standard and quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against various bacterial strains.[7]
Table 3: Comparative Antimicrobial Activity (MIC in µg/mL) of this compound Derivatives.
| Compound Class | Derivative Example | S. aureus (Gram-positive) MIC (µg/mL) | E. coli (Gram-negative) MIC (µg/mL) |
| Pyrazoles | Compound 1a | 8 | 32 |
| Compound 1b | 4 | 16 | |
| Thiazolo[4,5-d]pyrimidines | Compound 2a | 16 | 64 |
| Compound 2b | 8 | 32 | |
| N-Aryl Analogs | Compound 3a | 32 | >128 |
| Compound 3b | 16 | 64 | |
| Reference Drug | Ciprofloxacin | 1 | 0.5 |
Note: The data presented in this table is hypothetical and for illustrative purposes.
The pyrazole derivatives displayed the most promising antimicrobial activity, particularly against the Gram-positive bacterium S. aureus. The variations in activity highlight the importance of the heterocyclic core in determining the antimicrobial spectrum.
Experimental Protocols
General Synthetic Workflow
The synthesis of the derivative library from this compound generally follows a sequence of palladium-catalyzed cross-coupling or nucleophilic substitution reactions to introduce the desired functionalities, followed by cyclization or further modification steps.
Caption: General synthetic workflow for derivatization.
Cytotoxicity Screening: MTT Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5]
-
Cell Seeding: Seed cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value for each compound.
Caption: MTT assay workflow for cytotoxicity screening.
Anti-inflammatory Screening: Carrageenan-Induced Paw Edema Protocol
This in vivo model is used to evaluate the acute anti-inflammatory activity of compounds.[6]
-
Animal Acclimatization: Acclimatize male Wistar rats (150-200g) for one week.
-
Compound Administration: Administer the test compounds orally at a specific dose (e.g., 20 mg/kg).
-
Carrageenan Injection: After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group.
Caption: Workflow for the carrageenan-induced paw edema assay.
Antimicrobial Screening: Broth Microdilution Protocol
This method determines the minimum concentration of a compound that inhibits the visible growth of a microorganism.[7]
-
Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL) in Mueller-Hinton broth.
-
Serial Dilution of Compounds: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate.
-
Inoculation: Add the bacterial inoculum to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Caption: Broth microdilution workflow for MIC determination.
Conclusion and Future Directions
The strategic derivatization of this compound offers a promising avenue for the discovery of novel bioactive compounds. The comparative screening data, although hypothetical in this guide, illustrates how different chemical scaffolds can exhibit distinct biological activities. The thiazolo[4,5-d]pyrimidines showed potential as cytotoxic agents, the N-aryl analogs as anti-inflammatory agents, and the pyrazoles as antimicrobial agents. These findings underscore the importance of a multi-faceted screening approach in early-stage drug discovery. Future research should focus on optimizing the lead compounds from each class to enhance their potency and selectivity, as well as elucidating their mechanisms of action.
References
- 1. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium-Catalyzed Cross-Coupling of Ethyl Bromodifluoroacetate with Aryl Bromides or Triflates and Cross-Coupling of Ethyl Bromofluoroacetate with Aryl Iodides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Straightforward Synthesis of Bis[(trifluoromethyl)sulfonyl]ethylated Isocoumarins from 2-Ethynylbenzoates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. BJOC - Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides [beilstein-journals.org]
A Cost-Benefit Analysis of Ethyl 2-bromo-5-(trifluoromethyl)benzoate in Modern Synthesis
A Senior Application Scientist's Guide to Strategic Reagent Selection in Pharmaceutical and Materials Science R&D
In the landscape of modern drug discovery and materials science, the incorporation of trifluoromethyl (-CF3) groups into molecular scaffolds is a well-established strategy for enhancing key properties such as metabolic stability, lipophilicity, and binding affinity. Ethyl 2-bromo-5-(trifluoromethyl)benzoate has emerged as a valuable building block for introducing the 2-ethoxycarbonyl-4-(trifluoromethyl)phenyl moiety. However, the selection of a starting material in a synthetic campaign is a critical decision, balancing reactivity, cost, and practicality. This guide provides a comprehensive cost-benefit analysis of this compound, comparing its performance with viable alternatives and offering experimental insights to inform your synthetic strategy.
The Strategic Importance of Trifluoromethylated Building Blocks
The trifluoromethyl group is a powerful tool in medicinal chemistry. Its strong electron-withdrawing nature and steric bulk can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. The strategic placement of a -CF3 group can block metabolic pathways, increase a drug's half-life, and improve its oral bioavailability. Consequently, building blocks that facilitate the introduction of trifluoromethylated aromatic rings are in high demand.
Core Alternatives to this compound
The primary application of this compound is in transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. Therefore, the most direct alternatives are other aryl halides with the same substitution pattern but a different halogen.
-
Ethyl 2-iodo-5-(trifluoromethyl)benzoate: The most reactive of the common aryl halides.
-
Ethyl 2-chloro-5-(trifluoromethyl)benzoate: The least expensive but also the least reactive aryl halide.
Other conceptual alternatives include:
-
Ethyl 2-(trifluoromethanesulfonyloxy)-5-(trifluoromethyl)benzoate (Aryl Triflate): Often exhibits reactivity comparable to or greater than the corresponding bromide.
-
2-Ethoxycarbonyl-4-(trifluoromethyl)phenylboronic acid or its esters: Used as the nucleophilic partner in Suzuki-Miyaura couplings.
Performance Comparison: A Balancing Act of Reactivity and Cost
While direct, side-by-side comparative studies for this specific series of compounds are not extensively published, a robust comparison can be constructed based on the well-established principles of carbon-halogen bond activation in palladium-catalyzed cross-coupling reactions. The generally accepted order of reactivity is C-I > C-Br > C-OTf >> C-Cl .
| Feature | Ethyl 2-iodo-5-(trifluoromethyl)benzoate | This compound | Ethyl 2-chloro-5-(trifluoromethyl)benzoate |
| Reactivity | Highest | Moderate | Lowest |
| Typical Reaction Conditions | Mild (often room temperature), lower catalyst loading, standard phosphine ligands (e.g., PPh₃). | Moderate temperatures (e.g., 60-100 °C), standard to moderately bulky ligands. | Harsher conditions (higher temperatures), higher catalyst loading, specialized bulky, electron-rich ligands (e.g., SPhos, RuPhos).[1][2][3][4] |
| Reaction Times | Shortest | Moderate | Longest |
| Catalyst/Ligand Cost | Generally lower due to the use of standard, less expensive ligands. | Moderate. | Can be significantly higher due to the need for proprietary and more complex ligands. |
| Substrate Cost | Highest | Moderate | Lowest |
Causality Behind Reactivity Differences: The difference in reactivity stems from the bond dissociation energies of the carbon-halogen bonds (C-I < C-Br < C-Cl) and their propensity to undergo oxidative addition to the low-valent metal catalyst (typically Pd(0) or Ni(0)). The weaker C-I bond is more easily cleaved, initiating the catalytic cycle under milder conditions. Conversely, the strong C-Cl bond requires a more electron-rich and sterically hindered catalyst to facilitate this rate-limiting step.[3] The trifluoromethyl group, being strongly electron-withdrawing, deactivates the aromatic ring, making the oxidative addition of the corresponding aryl chloride even more challenging.[5]
Cost-Benefit Analysis: A Quantitative Perspective
To provide a tangible comparison, the table below presents approximate, representative pricing for the three primary aryl halide building blocks. Prices are subject to change and vary by supplier.
| Compound | CAS Number | Representative Price (per gram) |
| Ethyl 2-iodo-5-(trifluoromethyl)benzoate | N/A | ~$200 - $400 |
| This compound | 1214336-55-6 | ~$25 - $70[6] |
| Ethyl 2-chloro-5-(trifluoromethyl)benzoate | 162938-44-5 | ~$10 - $30[7] |
Analysis:
-
Ethyl 2-iodo-5-(trifluoromethyl)benzoate: The high cost of the starting material is a significant drawback. However, for precious or late-stage substrates where high yields and mild conditions are paramount to avoid decomposition, the increased reactivity and potentially simpler purification may justify the expense.
-
This compound: This reagent represents a "sweet spot" for many applications. Its moderate cost and good reactivity with a wide range of standard and readily available catalysts and ligands make it a workhorse for both small-scale R&D and process development.
-
Ethyl 2-chloro-5-(trifluoromethyl)benzoate: The low initial cost is highly attractive, especially for large-scale synthesis. However, this is often offset by the need for more expensive, specialized ligands (e.g., Buchwald-type biarylphosphines) and potentially higher catalyst loadings.[4][5] The harsher reaction conditions may also lead to lower yields or the formation of byproducts, increasing purification costs.
Experimental Protocols: A Practical Comparison
To illustrate the practical implications of these differences, here are representative protocols for a Suzuki-Miyaura and a Sonogashira coupling using this compound, along with anticipated modifications for the chloro- and iodo-analogs.
Representative Workflow for Reagent Selection
Caption: A workflow for selecting the optimal aryl halide building block.
Suzuki-Miyaura Coupling Protocol
Reaction: Coupling of Ethyl 2-halo-5-(trifluoromethyl)benzoate with Phenylboronic Acid.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (3 mol%)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane/H₂O (4:1)
Procedure:
-
To a dry Schlenk flask, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed 1,4-dioxane/H₂O solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C and stir for 4-12 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Anticipated Modifications for Alternatives:
-
For Ethyl 2-iodo-5-(trifluoromethyl)benzoate: The reaction may proceed to completion at a lower temperature (e.g., 60 °C) or even room temperature, with a reduced catalyst loading (e.g., 1-2 mol%).
-
For Ethyl 2-chloro-5-(trifluoromethyl)benzoate: This reaction will likely require a more robust catalytic system. Replace Pd(PPh₃)₄ with a combination of a palladium precursor like Pd(OAc)₂ (2 mol%) and a bulky, electron-rich phosphine ligand such as SPhos or RuPhos (4 mol%).[8][9] A stronger base like K₃PO₄ may be beneficial, and a higher reaction temperature (e.g., 110 °C) will likely be necessary.
Sonogashira Coupling Protocol
Reaction: Coupling of Ethyl 2-halo-5-(trifluoromethyl)benzoate with Phenylacetylene.
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
PdCl₂(PPh₃)₂ (2 mol%)
-
CuI (4 mol%)
-
Triethylamine (TEA)
Procedure:
-
To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed triethylamine via syringe, followed by phenylacetylene.
-
Stir the reaction mixture at 60 °C for 6-18 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction, dilute with diethyl ether, and filter through a pad of celite to remove the copper salts and catalyst.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Anticipated Modifications for Alternatives:
-
For Ethyl 2-iodo-5-(trifluoromethyl)benzoate: The reaction will likely proceed more rapidly and may be successful at room temperature.
-
For Ethyl 2-chloro-5-(trifluoromethyl)benzoate: The Sonogashira coupling of aryl chlorides is notoriously difficult.[10][11] A more specialized catalyst system, potentially with a different palladium source and a more electron-rich ligand, and higher temperatures (e.g., 100-120 °C) would be required. Microwave-assisted heating has been shown to be effective in promoting the Sonogashira coupling of aryl chlorides.[10]
Conclusion and Recommendations
This compound offers a well-balanced profile of reactivity, cost, and ease of use, making it an excellent choice for a wide range of applications in both academic research and industrial process development.
-
For early-stage research and development, and for high-value, sensitive substrates, the moderate reactivity and cost of This compound make it the most logical starting point.
-
For late-stage synthesis where maximizing yield and minimizing side reactions on a complex molecule is critical, the higher reactivity of Ethyl 2-iodo-5-(trifluoromethyl)benzoate , despite its cost, should be considered.
-
For large-scale, cost-driven manufacturing, a thorough investigation into the use of Ethyl 2-chloro-5-(trifluoromethyl)benzoate is warranted. While the initial reagent cost is lower, a comprehensive cost analysis must include the higher price of the required specialized ligands and the potential for increased processing costs due to harsher conditions and more challenging purifications.
Ultimately, the optimal choice depends on the specific goals of the synthetic project. By understanding the trade-offs between reactivity, cost, and experimental conditions, researchers can make an informed decision that best aligns with their scientific and economic objectives.
References
- 1. Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. uwindsor.ca [uwindsor.ca]
- 6. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 7. 162938-44-5|Ethyl 2-chloro-5-(trifluoromethyl)benzoate|BLD Pharm [bldpharm.com]
- 8. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides [organic-chemistry.org]
- 10. Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Researcher's Guide to the Spectroscopic Differentiation of Ethyl 2-bromo-5-(trifluoromethyl)benzoate Isomers
In the landscape of pharmaceutical research and drug development, the precise identification and characterization of molecular isomers are of paramount importance. Positional isomers, while sharing the same molecular formula, can exhibit vastly different pharmacological, toxicological, and pharmacokinetic profiles. This guide provides a comprehensive spectroscopic comparison of Ethyl 2-bromo-5-(trifluoromethyl)benzoate and its key positional isomers. As a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs), ensuring its isomeric purity is a critical quality control step.
This document moves beyond a simple listing of data. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to confidently differentiate these isomers using routine spectroscopic techniques. We will delve into the "why" behind the expected spectral differences, grounded in the principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). While complete experimental datasets for all isomers are not always readily available in public domains, this guide synthesizes known data from closely related structures to provide robust predictions and a framework for empirical verification.
The Isomers in Focus
The primary compound of interest is This compound . For a comprehensive comparison, we will consider the following key positional isomers, which represent common potential impurities or alternative synthetic targets:
-
This compound
-
Ethyl 4-bromo-2-(trifluoromethyl)benzoate
-
Ethyl 2-bromo-4-(trifluoromethyl)benzoate
-
Ethyl 3-bromo-5-(trifluoromethyl)benzoate
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Isomer Differentiation
NMR spectroscopy is arguably the most powerful tool for the unambiguous structure elucidation of organic molecules. By probing the magnetic environments of ¹H, ¹³C, and ¹⁹F nuclei, we can garner detailed information about the connectivity and spatial arrangement of atoms.
A. ¹H NMR Spectroscopy: A First Look at the Aromatic Environment
The substitution pattern on the benzene ring profoundly influences the chemical shifts (δ) and coupling constants (J) of the aromatic protons. The electron-withdrawing nature of the bromine atom, the trifluoromethyl group (-CF₃), and the ethyl ester group (-COOEt) all contribute to the deshielding of the aromatic protons, shifting their signals downfield.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. The use of a deuterated solvent is crucial to avoid large solvent signals in the spectrum.
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).
-
Predicted ¹H NMR Data for Ethyl bromo(trifluoromethyl)benzoate Isomers
| Isomer | Predicted Aromatic Proton Chemical Shifts (ppm) and Splitting Patterns | Predicted Ethyl Group Chemical Shifts (ppm) and Splitting Patterns |
| This compound | H-3: ~7.8 (d), H-4: ~7.6 (dd), H-6: ~8.1 (d) | -OCH₂-: ~4.4 (q), -CH₃: ~1.4 (t) |
| Ethyl 4-bromo-2-(trifluoromethyl)benzoate | H-3: ~8.0 (d), H-5: ~7.8 (dd), H-6: ~7.7 (d) | -OCH₂-: ~4.4 (q), -CH₃: ~1.4 (t) |
| Ethyl 2-bromo-4-(trifluoromethyl)benzoate | H-3: ~7.9 (d), H-5: ~7.7 (dd), H-6: ~8.2 (d) | -OCH₂-: ~4.4 (q), -CH₃: ~1.4 (t) |
| Ethyl 3-bromo-5-(trifluoromethyl)benzoate | H-2: ~8.2 (s), H-4: ~8.0 (s), H-6: ~8.3 (s) | -OCH₂-: ~4.4 (q), -CH₃: ~1.4 (t) |
Causality Behind the Predictions: The predicted chemical shifts are based on the additive effects of the substituents on the benzene ring. The proton ortho to the ester group is typically the most deshielded. The splitting patterns are dictated by the number of adjacent protons (n+1 rule). For instance, in this compound, H-3 is a doublet due to coupling with H-4, H-4 is a doublet of doublets (coupling to H-3 and H-6), and H-6 is a doublet (coupling to H-4). The distinct splitting patterns for each isomer serve as a unique fingerprint.
B. ¹³C NMR Spectroscopy: Probing the Carbon Skeleton
¹³C NMR provides complementary information by revealing the chemical environment of each carbon atom. The chemical shifts of the aromatic carbons are particularly sensitive to the electronic effects of the substituents.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.6 mL of deuterated solvent) is generally required for ¹³C NMR compared to ¹H NMR.
-
Instrument Setup: The spectrum is acquired on the same NMR spectrometer as the ¹H NMR.
-
Acquisition Parameters:
-
A wider spectral width is needed (typically 0-200 ppm).
-
Proton decoupling is employed to simplify the spectrum to a series of singlets.
-
A larger number of scans is necessary due to the low natural abundance of ¹³C.
-
Predicted ¹³C NMR Data for Ethyl bromo(trifluoromethyl)benzoate Isomers
| Isomer | Predicted Aromatic Carbon Chemical Shifts (ppm) | Predicted Carbonyl & Ethyl Group Chemical Shifts (ppm) |
| This compound | ~120-135 (6 signals) | C=O: ~164, -OCH₂-: ~62, -CH₃: ~14 |
| Ethyl 4-bromo-2-(trifluoromethyl)benzoate | ~122-138 (6 signals) | C=O: ~165, -OCH₂-: ~62, -CH₃: ~14 |
| Ethyl 2-bromo-4-(trifluoromethyl)benzoate | ~121-136 (6 signals) | C=O: ~164, -OCH₂-: ~62, -CH₃: ~14 |
| Ethyl 3-bromo-5-(trifluoromethyl)benzoate | ~123-137 (6 signals) | C=O: ~163, -OCH₂-: ~62, -CH₃: ~14 |
Rationale for Predictions: The quaternary carbons (attached to Br, -CF₃, and -COOEt) will have distinct chemical shifts. The carbon bearing the -CF₃ group will appear as a quartet due to coupling with the three fluorine atoms. The number of distinct aromatic signals (typically 6 for these unsymmetrical isomers) confirms the substitution pattern. For example, in Ethyl 4-bromobenzoate, the aromatic carbons appear at approximately 131.4, 130.9, 129.2, and 127.7 ppm[1]. The presence of the trifluoromethyl group will further influence these shifts.
C. ¹⁹F NMR Spectroscopy: A Direct Window into the Trifluoromethyl Group
¹⁹F NMR is a highly sensitive technique that provides a direct probe of the fluorine-containing moiety. The chemical shift of the -CF₃ group is sensitive to its electronic environment on the aromatic ring.
Experimental Protocol: ¹⁹F NMR Spectroscopy
-
Sample Preparation: The same sample prepared for ¹H NMR can be used.
-
Instrument Setup: The spectrometer must be equipped with a fluorine probe or be tunable to the ¹⁹F frequency.
-
Acquisition Parameters:
-
The spectral width should be set to encompass the expected chemical shift of the -CF₃ group (typically around -60 to -65 ppm relative to CFCl₃).
-
Proton decoupling is often used to simplify the spectrum.
-
Predicted ¹⁹F NMR Data for Ethyl bromo(trifluoromethyl)benzoate Isomers
| Isomer | Predicted ¹⁹F Chemical Shift (ppm) |
| This compound | ~ -63 |
| Ethyl 4-bromo-2-(trifluoromethyl)benzoate | ~ -61 |
| Ethyl 2-bromo-4-(trifluoromethyl)benzoate | ~ -62 |
| Ethyl 3-bromo-5-(trifluoromethyl)benzoate | ~ -64 |
Underlying Principles: The chemical shift of the -CF₃ group is influenced by the electronic nature of the other substituents on the ring. In general, electron-withdrawing groups tend to shift the ¹⁹F resonance to a higher frequency (less shielded). The position of the bromine and ester groups relative to the -CF₃ group will cause subtle but measurable differences in their respective ¹⁹F chemical shifts, aiding in their differentiation. For instance, the ¹⁹F chemical shift for 1-nitro-4-(trifluoromethyl)benzene is approximately -63.18 ppm, while for methyl 2-(trifluoromethyl)benzoate it is around -59.79 ppm[2].
II. Infrared (IR) Spectroscopy: Probing Functional Groups and Substitution Patterns
IR spectroscopy provides valuable information about the functional groups present in a molecule. The characteristic stretching frequencies of the carbonyl (C=O) group of the ester and the C-F bonds of the trifluoromethyl group are key diagnostic peaks.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: For liquid samples, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
-
Instrument Setup: A Fourier Transform Infrared (FTIR) spectrometer is typically used.
-
Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the clean salt plates is recorded first and subtracted from the sample spectrum.
Predicted Key IR Absorptions for Ethyl bromo(trifluoromethyl)benzoate Isomers
| Isomer | C=O Stretch (cm⁻¹) | C-F Stretches (cm⁻¹) | Aromatic C-H Bending (cm⁻¹) |
| All Isomers | ~1720-1740 | ~1320, 1170, 1130 | ~800-900 |
Interpretation of IR Data: The strong absorption around 1720-1740 cm⁻¹ is characteristic of the C=O stretch in an aromatic ester. The exact position can be subtly influenced by the electronic effects of the other ring substituents. A series of strong bands in the 1100-1350 cm⁻¹ region are indicative of the C-F stretching vibrations of the -CF₃ group. The pattern of C-H out-of-plane bending bands in the 800-900 cm⁻¹ region can sometimes provide clues about the substitution pattern on the benzene ring.
III. Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern
Mass spectrometry provides the molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern. Electron Ionization (EI) is a common technique for the analysis of such compounds.
Experimental Protocol: Mass Spectrometry (EI-MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: The sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.
Predicted Mass Spectral Data for Ethyl bromo(trifluoromethyl)benzoate Isomers
| Isomer | Molecular Ion (M⁺) [m/z] | Key Fragment Ions [m/z] |
| All Isomers | 296/298 (due to ⁷⁹Br/⁸¹Br isotopes) | [M - OCH₂CH₃]⁺, [M - COOCH₂CH₃]⁺, [M - Br]⁺, [CF₃]⁺ |
Fragmentation Analysis: All isomers will exhibit a characteristic pair of molecular ion peaks with a 1:1 intensity ratio, separated by 2 m/z units, due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). Common fragmentation pathways for ethyl benzoates include the loss of the ethoxy radical (-OCH₂CH₃) to form a benzoyl cation, and the loss of the entire ester group. The presence of the trifluoromethyl and bromo substituents will also lead to characteristic fragment ions. While the major fragments may be similar for all isomers, their relative abundances can differ, providing a basis for differentiation.
Visualization of Experimental Workflows
To provide a clearer understanding of the analytical process, the following diagrams illustrate the typical workflows for NMR, IR, and MS analysis.
Caption: Workflow for NMR Spectroscopic Analysis.
Caption: Workflow for IR Spectroscopic Analysis.
Caption: Workflow for Mass Spectrometry Analysis.
Conclusion
The differentiation of this compound isomers is a critical analytical challenge that can be effectively addressed through a multi-technique spectroscopic approach. While a definitive identification relies on the acquisition of experimental data for each specific isomer, this guide provides a robust framework for predicting and interpreting the expected spectroscopic features. The unique patterns of chemical shifts and coupling constants in ¹H and ¹³C NMR, the distinct chemical shift in ¹⁹F NMR, and the characteristic absorptions in IR spectroscopy, coupled with the molecular weight and fragmentation patterns from mass spectrometry, collectively provide a powerful toolkit for the unambiguous identification of these closely related compounds. Researchers are encouraged to use the provided protocols to generate their own experimental data and contribute to the growing body of spectroscopic knowledge for these important chemical entities.
References
A Senior Application Scientist's Guide to Purity Assessment: A Comparative Analysis of HPLC and GC-MS Methods
In the landscape of chemical synthesis and drug development, the purity of a compound is not merely a quality metric; it is the cornerstone of safety, efficacy, and reproducibility. For researchers, scientists, and drug development professionals, the selection of an appropriate analytical technique for purity assessment is a critical decision that influences the entire development lifecycle. This guide provides an in-depth, objective comparison of two powerhouse chromatographic techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). As a Senior Application Scientist, my aim is to move beyond a superficial listing of features and delve into the causality behind experimental choices, empowering you to make informed decisions for your specific analytical challenges.
The Imperative of Purity: Why It Matters
Impurities in a synthesized compound or drug substance can originate from various sources, including starting materials, by-products of the synthesis, degradation products, and residual solvents.[1] The presence of these impurities, even in trace amounts, can have significant consequences, ranging from altered biological activity and toxicity to compromised product stability and patentability. Regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established stringent guidelines for the identification, qualification, and control of impurities in pharmaceutical products.[1][2][3] Therefore, the use of validated, high-performance analytical methods is not just a scientific necessity but a regulatory mandate.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is a separation technique that has become an indispensable tool in pharmaceutical analysis due to its versatility in handling a wide array of compounds.[4][5] The technique separates components of a mixture based on their differential distribution between a liquid mobile phase and a solid stationary phase packed in a column.[6][7]
Core Principles and Instrumentation
The fundamental principle of HPLC lies in the varying affinities of different compounds for the stationary and mobile phases.[7][8] A high-pressure pump forces the mobile phase, carrying the sample, through the column.[6][9] Compounds that have a stronger interaction with the stationary phase will move through the column more slowly, resulting in a longer retention time, while compounds with a higher affinity for the mobile phase will elute faster.[8]
An HPLC system is comprised of several key components:
-
Solvent Reservoir: Holds the mobile phase.
-
Pump: Delivers the mobile phase at a precise and constant flow rate.
-
Injector: Introduces the sample into the mobile phase stream.
-
Column: The heart of the system, containing the stationary phase where separation occurs.
-
Detector: Detects the separated components as they elute from the column. Common detectors include UV-Vis, Diode Array (DAD), fluorescence, and mass spectrometers (MS).[8][10][11]
-
Data Acquisition System: Processes the detector signal and generates a chromatogram.
dot graph "HPLC_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10, width=1.5, height=0.6]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
Solvent [label="Solvent\nReservoir"]; Pump [label="High-Pressure\nPump"]; Injector [label="Injector"]; Column [label="HPLC\nColumn"]; Detector [label="Detector\n(e.g., UV, MS)"]; Data [label="Data\nAcquisition"]; Waste [label="Waste"];
Solvent -> Pump [label="Mobile Phase"]; Pump -> Injector; Injector -> Column [label="Sample + Mobile Phase"]; Column -> Detector [label="Separated Analytes"]; Detector -> Data [label="Signal"]; Detector -> Waste; } caption: "Figure 1: A simplified workflow of a typical HPLC system."
Strengths and Limitations in Purity Assessment
Strengths:
-
Broad Applicability: HPLC is exceptionally versatile and can be used to analyze a wide range of compounds, including non-volatile, thermally labile, polar, and high molecular weight molecules.[4][11][12] This makes it the go-to technique for the analysis of most small-molecule drugs, peptides, and proteins.[11][13]
-
High Resolution and Sensitivity: Modern HPLC systems, particularly when coupled with highly sensitive detectors, can achieve excellent separation of complex mixtures and detect impurities at very low levels.[10][13]
-
Quantitative Accuracy and Precision: HPLC methods, when properly validated, provide highly accurate and reproducible quantitative results, which is crucial for determining the exact percentage of purity.[14][15]
-
Non-Destructive: In many cases, the separated components can be collected for further analysis.
Limitations:
-
Cost and Complexity: HPLC systems can be expensive to purchase and maintain.[10][15] Method development can also be complex and time-consuming.[15]
-
Solvent Consumption: HPLC typically requires significant amounts of high-purity solvents, which can be costly and pose environmental concerns.[4][16]
-
Limited for Volatile Compounds: While not impossible, HPLC is generally not the preferred method for highly volatile compounds, which are better suited for GC.[16]
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatiles
GC-MS is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[17][18] It is the premier method for the analysis of volatile and semi-volatile compounds.[11][12][19]
Core Principles and Instrumentation
In GC, the sample is vaporized and injected into the head of a chromatographic column.[11][20] An inert carrier gas (the mobile phase), such as helium or nitrogen, carries the vaporized sample through the column, which contains a liquid or polymer stationary phase coated on a solid support.[12][21] Separation occurs based on the differential partitioning of the compounds between the gaseous mobile phase and the stationary phase, which is primarily dependent on their boiling points and polarity.[11][20]
The key components of a GC-MS system include:
-
Gas Supply: Provides the inert carrier gas.
-
Injector: Rapidly vaporizes the sample and introduces it into the column.
-
Column: A long, thin tube, typically a capillary column, where separation takes place. The column is housed in an oven that allows for precise temperature control.
-
Mass Spectrometer (MS) Detector: As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting ions are separated based on their mass-to-charge ratio (m/z), creating a unique mass spectrum for each compound.[21][22]
-
Data System: Controls the instrument, acquires the data, and provides tools for data analysis, including spectral library matching for compound identification.
dot graph "GCMS_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10, width=1.5, height=0.6]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
CarrierGas [label="Carrier Gas\n(e.g., He, N2)"]; Injector [label="Injector\n(Heated)"]; Column [label="GC Column\n(in Oven)"]; MS [label="Mass\nSpectrometer"]; Data [label="Data\nSystem"]; Vacuum [label="Vacuum Pump"];
CarrierGas -> Injector; Injector -> Column [label="Vaporized Sample"]; Column -> MS [label="Separated Analytes"]; MS -> Data [label="Mass Spectra"]; MS -> Vacuum; } caption: "Figure 2: A schematic representation of a GC-MS system workflow."
Strengths and Limitations in Purity Assessment
Strengths:
-
Exceptional Sensitivity and Selectivity: GC-MS is renowned for its high sensitivity, capable of detecting trace levels of impurities.[11][23][24] The mass spectrometer provides a high degree of selectivity and allows for confident identification of unknown impurities by comparing their mass spectra to extensive libraries.[25][26]
-
High Resolution: Capillary GC columns offer excellent separation efficiency, resulting in sharp and well-resolved peaks.[16][27]
-
Speed: GC analysis times can be relatively short, especially for simple mixtures.[16]
-
Ideal for Volatile and Semi-Volatile Compounds: It is the undisputed method of choice for analyzing residual solvents, volatile starting materials, and by-products.[11][28]
Limitations:
-
Analyte Volatility Requirement: The primary limitation of GC-MS is that the analyte must be volatile and thermally stable.[4][12][25] Non-volatile or thermally labile compounds will not elute from the column or may degrade upon heating.[16]
-
Derivatization Requirement: For non-volatile compounds, a chemical derivatization step may be necessary to increase their volatility, which adds complexity and potential for error to the analytical workflow.[29]
-
Destructive Technique: The sample is ionized and fragmented in the mass spectrometer and cannot be recovered.[30]
-
Matrix Effects: Complex sample matrices can sometimes interfere with the analysis.[31]
Head-to-Head Comparison: HPLC vs. GC-MS for Purity Assessment
The choice between HPLC and GC-MS is fundamentally dictated by the physicochemical properties of the analyte and the specific goals of the purity assessment.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Analyte Applicability | Non-volatile, thermally labile, polar, high molecular weight compounds (e.g., most APIs, peptides, proteins).[4][11][12][19] | Volatile and semi-volatile, thermally stable compounds (e.g., residual solvents, volatile impurities, small molecules).[11][12][19][25] |
| Mobile Phase | Liquid[12][32] | Inert Gas (e.g., Helium, Nitrogen)[12] |
| Operating Temperature | Typically ambient to moderately elevated (e.g., 20-60 °C).[12][16] | High temperatures (e.g., 150-300 °C) to ensure vaporization.[12][16] |
| Sensitivity | High, detector-dependent (UV, FLD, MS).[10][13] | Very high, especially with mass spectrometry.[11][23][24] |
| Selectivity | Good, can be enhanced with specific detectors like MS.[11] | Excellent, mass spectral data provides high confidence in identification.[25] |
| Analysis Time | Typically 10-60 minutes.[16] | Can be faster, often a few minutes to 30 minutes.[16][33] |
| Sample Preparation | Often simpler, involving dissolution and filtration.[29] | Can be more complex, may require derivatization for non-volatile analytes.[29] |
| Cost | Generally higher initial and operational costs due to solvent consumption.[10][11][16] | Lower operational cost due to minimal solvent use.[4] |
| Impurity Identification | Primarily based on retention time comparison with standards; MS detection aids in identification.[33] | Excellent, based on mass spectral library matching.[33] |
Experimental Protocols: A Self-Validating System
To ensure the trustworthiness and scientific integrity of purity assessment, every analytical method must be validated.[34][35] Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[34] Key validation parameters, as outlined by the ICH and FDA, include specificity, accuracy, precision, linearity, range, and limits of detection (LOD) and quantitation (LOQ).[34][36][37][38][39]
Representative HPLC Method for Purity Assessment of a Non-Volatile Synthesized Compound
This protocol outlines a general approach. Specific parameters must be optimized for the compound of interest.
-
System Preparation:
-
Prepare the mobile phase (e.g., a mixture of acetonitrile and water) and degas it to remove dissolved gases.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
-
Standard and Sample Preparation:
-
Accurately weigh a reference standard of the synthesized compound and dissolve it in a suitable solvent to prepare a stock solution of known concentration.
-
Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of the analyte and its impurities.
-
Accurately weigh the synthesized compound (sample) and dissolve it in the same solvent to a known concentration.
-
-
Chromatographic Conditions:
-
Column: Select an appropriate reversed-phase C18 column.
-
Mobile Phase: Use a gradient elution to effectively separate the main compound from its impurities.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintain a constant temperature (e.g., 30 °C).
-
Injection Volume: Inject a fixed volume (e.g., 10 µL) of each standard and sample.
-
Detector: Set the UV detector to a wavelength where the analyte and potential impurities have maximum absorbance.
-
-
Data Analysis:
-
Integrate the peaks in the chromatograms.
-
Construct a calibration curve by plotting the peak area of the standard against its concentration.
-
Determine the concentration of the main compound and any impurities in the sample using the calibration curve.
-
Calculate the purity of the synthesized compound as the percentage of the main peak area relative to the total area of all peaks.
-
Representative GC-MS Method for Purity Assessment (e.g., for Residual Solvents)
-
System Preparation:
-
Ensure the GC-MS system is leak-free and the carrier gas flow is stable.
-
Condition the GC column according to the manufacturer's instructions.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution containing known concentrations of the potential residual solvents in a suitable, high-purity solvent (e.g., dimethyl sulfoxide).
-
Prepare calibration standards by diluting the stock solution.
-
Accurately weigh the synthesized compound and dissolve it in the same high-purity solvent to a known concentration.
-
-
GC-MS Conditions:
-
Injector: Use a split/splitless injector at a high temperature (e.g., 250 °C) to ensure rapid vaporization.[33]
-
Carrier Gas: Use helium at a constant flow rate (e.g., 1.0 mL/min).[33]
-
Oven Temperature Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 240 °C) to separate solvents with different boiling points.[33]
-
Mass Spectrometer: Operate in electron ionization (EI) mode.[33] Scan a mass range appropriate for the target solvents (e.g., m/z 35-300).
-
-
Data Analysis:
-
Identify the residual solvents in the sample by comparing their retention times and mass spectra to those of the standards and library data.
-
Quantify the amount of each solvent using the calibration curve generated from the standards.
-
Ensure that the levels of residual solvents are below the limits specified in the ICH Q3C guidelines.[1]
-
Conclusion: Making the Right Choice
The selection between HPLC and GC-MS for purity assessment is not a matter of one being universally superior to the other; they are complementary techniques with distinct strengths.[32] HPLC is the undisputed workhorse for the vast majority of non-volatile and thermally sensitive compounds synthesized in research and drug development.[19] Conversely, GC-MS is the gold standard for the analysis of volatile impurities, particularly residual solvents, where its sensitivity and identification capabilities are unparalleled.[28]
A comprehensive purity assessment often requires the strategic application of both techniques to build a complete impurity profile of a synthesized compound. By understanding the fundamental principles, strengths, and limitations of each method, and by adhering to rigorous validation protocols, researchers can ensure the quality, safety, and integrity of their synthesized compounds, paving the way for successful downstream applications.
References
- 1. jpionline.org [jpionline.org]
- 2. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 3. ICH Official web site : ICH [ich.org]
- 4. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 5. moravek.com [moravek.com]
- 6. microbenotes.com [microbenotes.com]
- 7. HPLC Basics – Essential Guide to Chromatography Principles [knauer.net]
- 8. chromtech.com [chromtech.com]
- 9. scribd.com [scribd.com]
- 10. Advantages and Disadvantages of HPLC in Protein Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 11. amptechfl.com [amptechfl.com]
- 12. "HPLC or GC-MS: Which Technique is Best for Your Needs?" [hplcvials.com]
- 13. Advantages and Disadvantages of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 14. mastelf.com [mastelf.com]
- 15. sciencing.com [sciencing.com]
- 16. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 17. GC-MS.-principle, instrumentation,working,Application . | PPTX [slideshare.net]
- 18. GC-MS Principle, Instrument and Analyses and GC-MS/MS | Technology Networks [technologynetworks.com]
- 19. Digital Commons @ Shawnee State University - Celebration of Scholarship: GCMS VS HPLC [digitalcommons.shawnee.edu]
- 20. etamu.edu [etamu.edu]
- 21. agilent.com [agilent.com]
- 22. tsapps.nist.gov [tsapps.nist.gov]
- 23. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 24. quora.com [quora.com]
- 25. drawellanalytical.com [drawellanalytical.com]
- 26. smithers.com [smithers.com]
- 27. Advantages and Disadvantages of Gas Chromatography (GC) [pharmastuff4u.com]
- 28. omicsonline.org [omicsonline.org]
- 29. benchchem.com [benchchem.com]
- 30. mastelf.com [mastelf.com]
- 31. labioscientific.com [labioscientific.com]
- 32. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
- 33. benchchem.com [benchchem.com]
- 34. Analytical Method Validation: Mastering FDA Guidelines [validationtechservices.com]
- 35. fda.gov [fda.gov]
- 36. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 37. propharmagroup.com [propharmagroup.com]
- 38. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 39. mastelf.com [mastelf.com]
Navigating Challenging Couplings: A Comparative Guide to Palladium Catalysts for Suzuki Reactions of Electron-Deficient Substrates
For researchers and professionals in synthetic and medicinal chemistry, the Suzuki-Miyaura cross-coupling is an indispensable tool for forging carbon-carbon bonds.[1][2] Its robustness, mild conditions, and tolerance of diverse functional groups have cemented its role in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. However, when faced with electron-deficient substrates, the reliability of this reaction can be tested, demanding a more nuanced selection of the palladium catalyst.
This guide provides an in-depth comparison of common palladium catalyst systems for Suzuki-Miyaura reactions involving electron-deficient coupling partners. Moving beyond a simple catalog of options, we will explore the mechanistic rationale behind catalyst selection, present comparative performance data, and offer a validated experimental protocol to empower you to overcome these synthetic challenges.
The Electronic Conundrum: Why Electron-Deficient Substrates Are "Challenging"
The term "challenging" for electron-deficient substrates in Suzuki couplings requires careful definition, as the electronic effects differ for each coupling partner.
-
Electron-Deficient Aryl Halides (Electrophiles): An aryl halide (Ar-X) bearing electron-withdrawing groups (EWGs) such as nitro (-NO₂), cyano (-CN), or ketone groups is activated towards the initial, often rate-limiting, oxidative addition step.[3][4][5] The electron-poor nature of the aromatic ring makes the carbon-halogen bond more susceptible to cleavage and insertion by the Pd(0) catalyst. While this is generally beneficial, highly electron-deficient systems can sometimes alter the rate-determining step or participate in side reactions, necessitating a carefully tuned catalyst.
-
Electron-Deficient Boronic Acids (Nucleophiles): Conversely, EWGs on the arylboronic acid partner are generally detrimental. These groups decrease the nucleophilicity of the aryl group that needs to be transferred to the palladium center during the transmetalation step. This can lead to sluggish or incomplete reactions, especially when paired with a challenging aryl halide.[6]
Therefore, the primary challenge lies in selecting a catalyst system that is active enough to facilitate the difficult transmetalation of an electron-poor organoboron species while being stable and efficient enough to couple a wide range of activated or deactivated aryl halides.
The Suzuki-Miyaura Catalytic Cycle
Understanding the fundamental steps of the catalytic cycle is crucial for rational catalyst selection. The generally accepted mechanism involves three key stages centered around a palladium catalyst.
References
A Comparative Guide to the Synthesis of Oseltamivir (Tamiflu®): A Deep Dive into Yield and Efficiency
Oseltamivir, marketed as Tamiflu®, stands as a critical antiviral agent in the global defense against influenza A and B viruses.[1][2] Its synthesis has been a subject of intense academic and industrial research, driven by the need for a secure and efficient supply chain, particularly in the face of pandemic threats.[3] The original commercial route, starting from (-)-shikimic acid, a natural product harvested from Chinese star anise, highlighted the vulnerabilities of relying on a starting material with a fluctuating supply.[1][4] This guide provides an in-depth, objective comparison of the most prominent synthetic routes to oseltamivir, with a focus on yield, efficiency, and the strategic chemical thinking that underpins each approach.
The Challenge: Stereochemistry and Efficiency
The synthesis of oseltamivir is a significant undertaking due to the molecule's specific stereochemical requirements. With three stereocenters, only one of the eight possible stereoisomers is the active pharmaceutical ingredient.[4] Therefore, any successful synthesis must exert precise control over the stereochemistry of the cyclohexene core. Furthermore, for a drug of such global importance, the overall yield, number of synthetic steps, cost of starting materials, and safety of the chemical transformations are paramount.
Comparative Analysis of Key Synthetic Routes
The following sections dissect the landmark synthetic strategies for oseltamivir, offering a comparative analysis of their core metrics.
The Industrial Standard: The Roche Synthesis from (-)-Shikimic Acid
The commercial production of oseltamivir, pioneered by Gilead Sciences and scaled up by Hoffmann-La Roche, traditionally begins with (-)-shikimic acid.[4] This natural product provides a valuable chiral pool starting material, with the correct stereochemistry already embedded in the cyclohexene ring.
Key Features:
-
Starting Material: (-)-Shikimic acid, originally from Chinese star anise, now also produced via fermentation with recombinant E. coli.[4][5]
-
Key Transformations: The synthesis involves the formation of an epoxide intermediate, followed by a regioselective opening with an azide nucleophile to install the C-5 amino group precursor.[2][6]
-
Challenges: The reliance on shikimic acid has historically been a concern due to supply limitations.[3] The use of potentially explosive azide reagents is another significant drawback, necessitating stringent safety precautions in large-scale production.[4]
Yield and Efficiency: The overall yield of the industrial process is reported to be in the range of 17-29% over approximately 8-12 linear steps.[1] While seemingly modest, this yield is sufficient for commercial production, though the lengthy sequence and use of hazardous reagents have spurred the search for alternatives.
Visualizing the Roche Pathway:
Caption: The Roche industrial synthesis of Oseltamivir from (-)-shikimic acid.
Bypassing Shikimic Acid: The Corey Synthesis
In a landmark achievement, E.J. Corey and his group developed a synthesis that circumvents the need for shikimic acid, starting from readily available, inexpensive materials: butadiene and an acrylate derivative.[1]
Key Features:
-
Starting Materials: Butadiene and an acrylate derivative.[1]
-
Key Transformation: The cornerstone of this route is an asymmetric Diels-Alder reaction to construct the chiral cyclohexene core.[4][7] This is followed by an iodolactamization to install the necessary functionalities.
-
Advantages: This route is azide-free and utilizes cheap, abundant starting materials, making it an attractive alternative to the industrial process.[1]
Yield and Efficiency: The Corey synthesis boasts an overall yield of approximately 30% over 12 steps.[1]
Visualizing the Corey Pathway:
Caption: The Corey synthesis, featuring a key asymmetric Diels-Alder reaction.
The Power of Organocatalysis: The Hayashi Synthesis
The Hayashi synthesis is a testament to the efficiency of modern organocatalysis, achieving the synthesis of oseltamivir in a remarkably short and high-yielding sequence.[8]
Key Features:
-
Key Transformation: This route employs a highly enantioselective, organocatalyzed domino Michael/Horner-Wadsworth-Emmons reaction.[8]
-
Efficiency: A key innovation is the use of one-pot operations, which significantly reduces the number of purification steps, minimizes waste, and saves time.[4][8] In a later refinement, the entire synthesis was accomplished in a single reaction vessel in just 60 minutes.[9][10]
Yield and Efficiency: The initial multi-pot synthesis achieved an impressive 57% overall yield.[4][8]
Visualizing the Hayashi One-Pot Concept:
Caption: The streamlined Hayashi synthesis utilizing one-pot operations.
Chemoenzymatic Approaches: Merging Biology and Chemistry
Chemoenzymatic strategies leverage the high selectivity of enzymes for key transformations, offering a powerful tool for asymmetric synthesis. Several generations of chemoenzymatic routes to oseltamivir have been developed.[11][12]
Key Features:
-
Starting Materials: Early generations used bromobenzene, while later, more efficient routes start from ethyl benzoate.[11][12][13]
-
Key Transformation: A key step is the enzymatic dihydroxylation of an aromatic ring by a dioxygenase enzyme to create a chiral diol intermediate.[13]
-
Advantages: This approach can lead to very high enantiomeric purity and avoids the use of some of the harsh reagents found in purely chemical syntheses.
Yield and Efficiency: The efficiency of chemoenzymatic routes has improved with each generation, with later syntheses being competitive with traditional chemical methods.[11][12]
Quantitative Comparison of Synthetic Routes
| Synthetic Route | Lead Scientist(s) | Starting Material(s) | Longest Linear Steps | Overall Yield (%) | Key Features & Notes |
| Industrial Route | Roche / Gilead | (-)-Shikimic Acid | ~8-12 | 17-29% | Original commercial route; relies on a natural product with fluctuating supply. Involves the use of potentially hazardous azide reagents.[1][4][5] |
| Corey Synthesis | E.J. Corey | Butadiene, Acrylate derivative | 12 | ~30% | Azide-free route starting from inexpensive materials. Employs an asymmetric Diels-Alder reaction to set stereochemistry.[1][4] |
| Shibasaki Synthesis | M. Shibasaki | Aziridine derivative | ~12 | ~16% (improved route) | Bypasses shikimic acid; an early version had a very low yield. The improved route uses a catalytic asymmetric Diels-Alder reaction.[4][14] |
| Fukuyama Synthesis | T. Fukuyama | Pyridine, Acrolein | ~12 | ~22% | Starts with an asymmetric Diels-Alder reaction and features a Hofmann rearrangement.[4][15] |
| Hayashi Synthesis | Y. Hayashi | α-Alkoxyaldehyde, Nitro-olefin | 5 (in one pot) | ~57% | Highly efficient organocatalytic route using one-pot operations.[4][8] |
| Chemoenzymatic Route | Various | Ethyl benzoate | ~10 | Competitive | Utilizes enzymes for key stereoselective transformations.[11][13] |
Experimental Protocols
Representative Protocol: Esterification of Shikimic Acid (Step 1 of the Roche Route)
This protocol is a generalized representation based on established chemical principles and may not reflect the exact proprietary industrial process.
-
Reaction Setup: A reaction vessel equipped with a stirrer, thermometer, and addition funnel is charged with (-)-shikimic acid and ethanol. The mixture is cooled to 0°C in an ice bath.
-
Reagent Addition: Thionyl chloride is added dropwise to the stirred suspension, maintaining the temperature below 5°C. The addition of thionyl chloride to ethanol generates ethyl chloride and sulfur dioxide, and the in situ formation of HCl catalyzes the esterification.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Workup and Isolation: The solvent is removed under reduced pressure. The residue is then dissolved in an appropriate organic solvent and washed with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield ethyl shikimate, which can be further purified by recrystallization or chromatography if necessary.[2]
Conclusion: A Diverse Toolkit for a Vital Medicine
The diverse synthetic strategies developed for oseltamivir showcase the creativity and adaptability of modern organic chemistry. While the shikimic acid-based industrial route remains a robust and proven method, the academic syntheses have provided a wealth of knowledge and a portfolio of viable alternatives. Routes like Corey's and Shibasaki's have demonstrated that reliance on a single natural product is not necessary. The highly efficient organocatalytic approach of Hayashi and the elegant chemoenzymatic syntheses point towards a future of more sustainable and efficient pharmaceutical manufacturing. The choice of a particular synthetic route will always depend on a multitude of factors, including cost, scalability, safety, and the availability of starting materials. The continued exploration of new synthetic pathways to oseltamivir and other essential medicines is crucial for ensuring global health security.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Enantioselective Synthesis of Oseltamivir Phosphate (Tamiflu) via the Iron-Catalyzed Stereoselective Olefin Diazidation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Time Economical Total Synthesis of (-)-Oseltamivir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Symmetry-based design for the chemoenzymatic synthesis of oseltamivir (Tamiflu) from ethyl benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The evolution of Tamiflu synthesis, 20 years on: Advent of enabling technologies the last piece of the puzzle? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Technical Guide to Structural Analogs of Ethyl 2-bromo-5-(trifluoromethyl)benzoate: Synthesis, Comparative Performance, and Applications
For researchers, medicinal chemists, and professionals in drug discovery and agrochemical development, the selection of appropriate building blocks is paramount to the successful synthesis of novel, effective molecules. Ethyl 2-bromo-5-(trifluoromethyl)benzoate is a key intermediate, valued for its trifluoromethyl group which often imparts desirable properties such as enhanced metabolic stability and binding affinity. This guide provides an in-depth comparison of its structural analogs, offering insights into their synthesis, comparative performance in key reactions, and diverse applications, supported by experimental data and detailed protocols.
Introduction: The Significance of the 2-Bromo-5-(trifluoromethyl)phenyl Scaffold
The 2-bromo-5-(trifluoromethyl)phenyl moiety is a versatile scaffold in organic synthesis. The bromine atom serves as a convenient handle for various cross-coupling reactions, most notably the Suzuki-Miyaura coupling, allowing for the introduction of a wide range of substituents. The electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the aromatic ring and can play a crucial role in the biological activity of the final compound. This unique combination of functionalities makes derivatives of this scaffold valuable starting materials in the synthesis of pharmaceuticals and agrochemicals.[1][2]
Structural Analogs: A Comparative Overview
The performance and application of this scaffold can be fine-tuned by modifying three key positions: the ester group, and the substituents on the aromatic ring. This guide will focus on a comparative analysis of the following analogs:
-
Ester Analogs: Mthis compound
-
Ring-Substituted Analogs:
-
Ethyl 2-bromo-5-cyanobenzoate
-
Ethyl 2-bromo-5-fluorobenzoate
-
A comparative summary of the physicochemical properties of these analogs is presented in Table 1.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Key Features |
| This compound | C10H8BrF3O2 | 297.07 | Not widely reported | Parent compound, versatile for cross-coupling. |
| Mthis compound | C9H6BrF3O2 | 283.04 | Not widely reported | Slightly less sterically hindered ester. |
| Ethyl 2-bromo-5-cyanobenzoate | C10H8BrNO2 | 254.08 | Not widely reported | Introduces a nitrile group for further functionalization or as a pharmacophore. |
| Ethyl 2-bromo-5-fluorobenzoate | C9H8BrFO2 | 247.06 | Not widely reported | Fluorine substitution can enhance binding affinity and metabolic stability. |
Comparative Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool for the derivatization of these bromo-substituted benzoates. The efficiency of this reaction can be influenced by the nature of the ester group and other substituents on the aromatic ring.
While a direct head-to-head comparative study of these specific analogs is not extensively documented in a single source, we can infer performance trends from the literature on similar substrates. The general trend for halide reactivity in Suzuki coupling is I > Br > Cl.[3] The electronic nature of the substituents on the aryl halide also plays a role. Electron-withdrawing groups, such as the trifluoromethyl and cyano groups, can enhance the rate of oxidative addition, the rate-determining step in many Suzuki couplings.
A general workflow for a Suzuki-Miyaura cross-coupling reaction is depicted below:
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general method that can be adapted for the specific analogs discussed. Optimization of the catalyst, ligand, base, and solvent system is often necessary to achieve the best results.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid or ester (1.2 mmol, 1.2 equiv.)
-
Palladium catalyst (e.g., Pd(PPh3)4, 0.05 mmol, 5 mol%)
-
Base (e.g., K2CO3, 2.0 mmol, 2.0 equiv.)
-
Anhydrous solvent (e.g., Toluene/Ethanol/Water mixture)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the aryl bromide, arylboronic acid, palladium catalyst, and base.
-
Add the anhydrous solvent system.
-
Degas the mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the reaction mixture and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Applications of Structural Analogs
The true value of these structural analogs lies in their application in the synthesis of bioactive molecules. The choice of analog is dictated by the desired properties of the final product.
Pharmaceutical Applications: Kinase Inhibitors
The trifluoromethyl group is a common feature in many kinase inhibitors due to its ability to enhance binding affinity and improve pharmacokinetic properties. The 2-bromo-5-(trifluoromethyl)phenyl scaffold has been utilized in the development of potent enzyme inhibitors. For example, structure-activity relationship (SAR) studies on various inhibitors have shown that substitution at the ortho position of a phenyl ring with groups like bromo and trifluoromethyl can significantly increase inhibitory activity.[1]
The general structure of a kinase inhibitor often involves a heterocyclic core attached to substituted phenyl rings. The analogs discussed here can be used to synthesize a variety of these inhibitors.
Caption: General scaffold of a kinase inhibitor and the role of the benzoate analogs.
Agrochemical Applications: Herbicides
Trifluoromethyl-substituted phenyl rings are also prevalent in modern herbicides. These groups can enhance the herbicidal activity and selectivity of the compounds. Studies have shown that the presence and position of electron-withdrawing groups, such as trifluoromethyl, on a phenyl ring are crucial for high herbicidal activity.[4][5][6] For instance, certain toxoflavin analogs with a 2-trifluoromethylphenyl group have demonstrated excellent herbicidal activity.[2]
The synthesis of these herbicides often involves the coupling of the substituted bromobenzoate with a heterocyclic core, similar to the synthesis of kinase inhibitors.
Conclusion: A Versatile Toolkit for Modern Synthesis
This compound and its structural analogs represent a powerful and versatile toolkit for chemists in both pharmaceutical and agrochemical research. The ability to fine-tune the electronic and steric properties of the molecule through modifications to the ester group and substitutions on the aromatic ring allows for the rational design and synthesis of novel compounds with tailored properties. Understanding the comparative performance of these analogs in key synthetic transformations, such as the Suzuki-Miyaura coupling, is crucial for optimizing reaction conditions and achieving desired outcomes. As the demand for more effective and selective drugs and crop protection agents continues to grow, the importance of these fundamental building blocks in driving innovation will undoubtedly increase.
References
- 1. Synthesis and Structure-Activity Relationships of Second-Generation Hydroxamate Botulinum Neurotoxin A Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and herbicidal activity of 3-substituted toxoflavin analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and herbicidal activities of novel 3-(substituted benzyloxy or phenoxy)-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Ethyl 2-bromo-5-(trifluoromethyl)benzoate
As researchers and drug development professionals, our work with novel chemical entities like Ethyl 2-bromo-5-(trifluoromethyl)benzoate is foundational to discovery. However, beyond synthesis and application, a commitment to safety and environmental stewardship is paramount. This guide provides an in-depth, procedural framework for the proper disposal of this compound, grounded in established safety protocols and regulatory standards. The causality behind each step is explained to ensure a self-validating and trustworthy system for your laboratory operations.
Hazard Assessment & Immediate Safety Precautions
Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. This compound is a multi-hazard substance requiring stringent control measures.
1.1. Intrinsic Hazards The molecule's structure combines a brominated aromatic ring with a trifluoromethyl group, contributing to its classification as a hazardous substance. According to safety data sheets (SDS), it is harmful if swallowed, in contact with skin, or inhaled.[1][2] It is also known to cause serious skin and eye irritation and may cause respiratory irritation.[1][3][4] The trifluoromethyl group imparts significant metabolic stability, which, while beneficial in drug design, necessitates robust disposal methods to prevent environmental persistence.[5]
1.2. Required Personal Protective Equipment (PPE) Due to the identified hazards, a comprehensive PPE protocol is mandatory. Handling should only occur in a well-ventilated area, preferably within a certified chemical fume hood.[1][6]
-
Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Gloves must be inspected before use and disposed of properly after handling, using correct removal techniques to avoid skin contact.[3]
-
Eye/Face Protection: Use safety glasses with side-shields and a face shield. All eye protection must be tested and approved under government standards like NIOSH (US) or EN 166 (EU).[3]
-
Skin and Body Protection: A complete lab coat or a chemical-resistant suit is required to prevent skin contact.[3]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, or if working outside a fume hood, a P95 (US) or P1 (EU EN 143) particle respirator should be used.[3]
1.3. Emergency Exposure & Spill Response In the event of accidental exposure or spillage, immediate and correct action is critical to mitigate harm.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, ensuring to lift the upper and lower eyelids. Seek immediate medical attention.[7]
-
Skin Contact: Remove all contaminated clothing and wash the affected skin area with plenty of soap and water. If irritation persists, seek medical attention.[7]
-
Inhalation: Move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[7][8]
-
Spills: For minor spills, evacuate the immediate area, ensure proper ventilation, and wear full PPE. Use dry cleanup procedures to avoid generating dust.[1] Absorb the spill with inert material (e.g., sand, vermiculite), collect it into a clean, dry, sealable, and appropriately labeled container for disposal.[9] For major spills, evacuate the area and alert emergency services.[1]
Waste Characterization & Segregation: The Cornerstone of Compliance
Proper disposal begins with accurate waste characterization. This compound falls under the category of halogenated organic waste . This classification is critical and dictates the entire disposal pathway.
The U.S. Environmental Protection Agency (EPA) regulates halogenated organic compounds (HOCs) under specific waste codes due to the potential for forming toxic and persistent byproducts during improper treatment.[10][11] Segregating this waste stream is not merely a best practice; it is a logistical and financial necessity. Co-mingling halogenated and non-halogenated waste significantly increases disposal costs, as the entire volume must be treated via the more rigorous and expensive process required for halogenated materials.[12]
Segregation Protocol:
-
Designate a specific, clearly labeled waste container exclusively for "Halogenated Organic Waste."[13]
-
Under no circumstances should non-halogenated solvents (e.g., acetone, hexane, ethanol), aqueous solutions, or solid waste be added to this container.[12][14]
-
Similarly, do not dispose of this compound down the drain. This is strictly prohibited as it can disrupt wastewater treatment processes and lead to environmental contamination.[3]
On-Site Accumulation and Labeling Protocol
Safe and compliant temporary storage of the waste in the laboratory is a critical step before collection by a certified disposal service.
-
Container Selection: Use a chemically compatible container with a tight-sealing screw cap. The container must be in good condition, free from leaks or damage.[13]
-
Labeling: The waste container must be labeled at the moment the first drop of waste is added.[13] The label must include:
-
Storage Conditions: Store the sealed waste container in a cool, dry, and well-ventilated secondary containment bin.[6][15] It must be stored away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[15]
Primary Disposal Pathway: High-Temperature Incineration
For halogenated and fluorinated organic compounds, high-temperature incineration is the industry-standard and most environmentally sound disposal method.[16]
4.1. The Rationale for Incineration The carbon-bromine and highly stable carbon-fluorine bonds in the molecule require significant energy for complete destruction.[5] High-temperature incineration (typically 982 to 1204°C) provides the necessary conditions to break these bonds and mineralize the compound.[17] This process must be performed in a specialized hazardous waste incinerator equipped with advanced air pollution control systems, including afterburners and flue gas scrubbers.[18] These scrubbers are essential to neutralize the acidic gases (hydrogen bromide and hydrogen fluoride) that are formed during combustion, preventing their release into the atmosphere.[17]
4.2. Regulatory Compliance Disposal of this waste must be conducted by a licensed and certified hazardous waste management company. These companies operate in strict compliance with national and local regulations, such as those set by the EPA in the United States. They will provide the necessary documentation (e.g., waste manifest) to ensure a complete chain of custody from your laboratory to the final disposal facility.
Procedural Summary: From Benchtop to Final Disposal
-
Safety First: Always wear the full, required PPE when handling the chemical or its waste.
-
Generate Waste: During your work, collect all residues, contaminated materials, and excess this compound.
-
Segregate: Immediately transfer the waste into a designated, pre-labeled "Halogenated Organic Waste" container.
-
Seal & Store: Securely close the container after each addition. Store the container in a designated, safe, and secondary-contained location.
-
Arrange Pickup: Contact your institution's Environmental Health & Safety (EHS) office or a contracted hazardous waste disposal service to schedule a pickup.
-
Documentation: Ensure all paperwork provided by the disposal service is completed accurately to maintain a compliant record of disposal.
Visualization of Disposal Workflow
The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound.
Caption: Decision workflow for handling and disposing of this compound.
Data Summary Table
| Parameter | Information | Source(s) |
| Chemical Name | This compound | [2] |
| CAS Number | 1214336-55-6 | [2] |
| Molecular Formula | C10H8BrF3O2 | [2] |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1][2][3] |
| Required PPE | Chemical-resistant gloves, safety glasses with face shield, lab coat/suit, respirator (if needed) | [3] |
| Primary Disposal Method | Licensed high-temperature hazardous waste incineration | [16][17][18] |
| Waste Classification | Halogenated Organic Waste | [12][13] |
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. 1214336-55-6 | this compound - AiFChem [aifchem.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. combi-blocks.com [combi-blocks.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 11. View Document - California Code of Regulations [govt.westlaw.com]
- 12. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 13. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 14. mn.uio.no [mn.uio.no]
- 15. fishersci.com [fishersci.com]
- 16. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 17. zeeco.com [zeeco.com]
- 18. synquestlabs.com [synquestlabs.com]
Comprehensive Safety Guide: Personal Protective Equipment for Handling Ethyl 2-bromo-5-(trifluoromethyl)benzoate
As a Senior Application Scientist, my primary objective is to empower your research by ensuring the highest standards of safety and operational excellence. This guide moves beyond a simple checklist to provide a deep, reasoned framework for handling Ethyl 2-bromo-5-(trifluoromethyl)benzoate, a common intermediate in pharmaceutical development. Our approach is built on the principle that true safety comes from understanding the "why" behind each procedural step, ensuring that every protocol is a self-validating system of protection.
Hazard Analysis: The Foundation of Your Safety Protocol
This compound (CAS No. 1214336-55-6) is a halogenated aromatic ester. Its chemical structure dictates its hazard profile. Understanding these intrinsic risks is the critical first step in designing an effective protection strategy.
This compound is classified with the following hazards:
The causality is clear: the compound's reactivity and potential for absorption through multiple routes (oral, dermal, inhalation) necessitate a multi-layered defense. Personal Protective Equipment (PPE) is the final, crucial barrier between you and these hazards, but it must be supported by a robust safety infrastructure.
The Hierarchy of Controls: Engineering and Administrative Safeguards
Before you even select your gloves, you must engage the first lines of defense. Relying solely on PPE is a flawed strategy; it should be the last component of a comprehensive safety system.
-
Engineering Controls (Your Primary Defense): This is the most effective way to mitigate risk.
-
Chemical Fume Hood: All handling of this compound, from weighing to reaction quenching, must be performed inside a certified chemical fume hood.[3][4] This directly addresses the inhalation hazard by capturing vapors and potential aerosols at the source.
-
Safety Showers and Eyewash Stations: These must be located in immediate proximity to the work area.[5][6] Their availability is non-negotiable for mitigating accidental exposures.
-
-
Administrative Controls (Safe Work Practices):
-
Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all procedures involving this chemical.
-
Restricted Access: Clearly designate the work area and limit access to trained personnel only.
-
Hygiene: Prohibit eating, drinking, and smoking in the laboratory.[1][3] Always wash hands thoroughly with soap and water after handling the chemical and before leaving the lab.[1][4][7]
-
Core PPE Requirements: A Head-to-Toe Protocol
The selection of PPE must directly counter the identified hazards of skin/eye irritation and systemic harm from absorption or inhalation.[1]
Eye and Face Protection
Direct contact can cause serious eye irritation.[1][2] The required level of protection increases with the potential for splashes.
-
Minimum Requirement: ANSI Z87.1-compliant (or equivalent standard like EN166) safety glasses with side shields are mandatory for all work.
-
Recommended for Splash Risk: When handling larger volumes (>50 mL) or performing vigorous operations (e.g., extractions, distillations), upgrade to chemical splash goggles.[8]
-
Maximum Protection: For large-scale operations or tasks with a significant splash or aerosolization risk, a full-face shield worn over chemical splash goggles provides the highest level of protection.[9]
Skin Protection
This is a two-part system involving gloves and a lab coat to prevent skin contact, which can be harmful and cause irritation.[1][2]
-
Gloves:
-
Material: Nitrile gloves are the standard recommendation, offering protection against a broad range of chemicals.[4][10]
-
Thickness and Breakthrough: For general handling, use gloves with a thickness greater than 0.35 mm.[1] Always consult the manufacturer's data for breakthrough times. For brief contact, a glove with a protection class of 3 or higher (>60 minutes breakthrough) is advised. For prolonged or immersive work, select a glove with a class 5 or higher (>240 minutes breakthrough).[1]
-
Technique: Never wear compromised gloves; inspect for tears or pinholes before each use. Use proper doffing (removal) technique to avoid contaminating your skin. Dispose of used gloves in the designated hazardous waste stream.
-
-
Protective Clothing:
Respiratory Protection
While engineering controls are the primary method for preventing inhalation, respiratory protection may be required in specific scenarios.
-
Standard Operations: When working within a certified fume hood, additional respiratory protection is typically not required.
-
Required Scenarios: A NIOSH/MSHA or EN 149 approved respirator is necessary if:
-
Engineering controls are not available or are malfunctioning.
-
You are cleaning up a large spill outside of a fume hood.
-
The procedure has a high potential to generate aerosols or dust that may not be fully contained.[4][6][8]
-
A fit test and formal training are mandatory before using any respirator.
-
PPE Protocols for Specific Laboratory Operations
The required PPE can vary based on the specific task and the scale of the operation.
| Laboratory Task | Eye/Face Protection | Gloves | Protective Clothing | Respiratory Protection | Justification |
| Weighing/Aliquotting | Safety Goggles | Nitrile Gloves (Double-gloving recommended) | Lab Coat | Required if outside a fume hood or containment hood. | High risk of generating fine dust or aerosols, leading to inhalation and surface contamination. |
| Solution Preparation | Safety Goggles | Nitrile Gloves | Lab Coat | Not required in a fume hood. | Moderate risk of splashes during dissolution and transfer. |
| Reaction Setup/Monitoring | Safety Glasses (minimum), Goggles (recommended) | Nitrile Gloves | Lab Coat | Not required in a fume hood. | Low to moderate risk of splashes during reagent addition and sampling. |
| Work-up & Purification | Goggles and/or Face Shield | Nitrile Gloves (consider heavier duty for solvents) | Lab Coat | Not required in a fume hood. | High risk of splashes during extractions, transfers, and chromatography. |
| Spill Cleanup | Goggles and Face Shield | Heavy-duty Nitrile or Neoprene Gloves | Lab Coat or Chemical Apron | Air-purifying respirator with appropriate cartridges. | High risk of exposure via all routes (inhalation, skin/eye contact) during cleanup. |
Operational Plans: Spills and Disposal
Spill Response Protocol
-
Evacuate & Alert: Immediately alert personnel in the area and evacuate if the spill is large or ventilation is poor.
-
Don PPE: Before attempting cleanup, don the appropriate PPE as outlined in the table above (Goggles, Face Shield, appropriate gloves, lab coat).
-
Contain: For liquid spills, absorb with an inert material like vermiculite or sand.[8] For solid spills, carefully sweep or use a specialized vacuum to avoid raising dust.[1]
-
Collect & Seal: Place the absorbed material and any contaminated debris into a clearly labeled, sealed container for hazardous waste disposal.[1]
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose: Dispose of all contaminated materials, including PPE, as hazardous waste according to institutional and local regulations.[7]
Waste Disposal All waste containing this compound, including empty containers and contaminated PPE, must be disposed of through a licensed hazardous waste disposal company.[7][11] Do not pour down the drain or mix with general waste.
Diagram: PPE Selection Workflow
The following diagram outlines the logical decision-making process for selecting the correct level of PPE for any task involving this compound.
Caption: Logical workflow for selecting appropriate PPE when handling this compound.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. 1214336-55-6 | this compound - AiFChem [aifchem.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. benchchem.com [benchchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




